Technical Documentation Center

Potassium 2,4,5-Trichlorobenzenesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Potassium 2,4,5-Trichlorobenzenesulfonate
  • CAS: 62625-17-6

Core Science & Biosynthesis

Foundational

Potassium 2,4,5-trichlorobenzenesulfonate synthesis pathway

An In-depth Technical Guide to the Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate Introduction Potassium 2,4,5-trichlorobenzenesulfonate is an aromatic sulfonate salt with the chemical formula C₆H₂Cl₃KO₃S.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate

Introduction

Potassium 2,4,5-trichlorobenzenesulfonate is an aromatic sulfonate salt with the chemical formula C₆H₂Cl₃KO₃S.[1][2][3] This compound serves as a valuable intermediate and building block in various fields of chemical synthesis.[1] Its applications are found in organic synthesis for the preparation of substituted aromatic compounds and in biological research, where its derivatives have been investigated for potential therapeutic applications, such as anticonvulsant agents.[1][4][5] The presence of three chlorine atoms on the benzene ring and the ionic nature of the potassium sulfonate group impart unique reactivity and physical properties to the molecule.[1] This guide provides a detailed technical overview of the synthesis of potassium 2,4,5-trichlorobenzenesulfonate, focusing on the underlying chemical principles, a step-by-step experimental protocol, and key process considerations.

Core Synthesis Pathway: A Two-Step Approach

The most established and industrially viable method for the synthesis of potassium 2,4,5-trichlorobenzenesulfonate is a two-step process that begins with the electrophilic aromatic substitution of 1,2,4-trichlorobenzene.

  • Step 1: Sulfonation of 1,2,4-Trichlorobenzene: The process commences with the sulfonation of 1,2,4-trichlorobenzene to yield 2,4,5-trichlorobenzenesulfonic acid. This is a classic electrophilic aromatic substitution reaction where an electrophile replaces a hydrogen atom on the aromatic ring.[1]

  • Step 2: Neutralization: The resulting 2,4,5-trichlorobenzenesulfonic acid is then neutralized with a suitable potassium base, typically potassium hydroxide, to produce the final product, potassium 2,4,5-trichlorobenzenesulfonate.[1]

This synthetic route is efficient and utilizes readily available starting materials.

Detailed Mechanistic Insights and Reagent Selection

The Sulfonation Reaction

The key transformation in this synthesis is the introduction of the sulfonic acid group (-SO₃H) onto the 1,2,4-trichlorobenzene ring. The choice of sulfonating agent is critical and dictates the reaction conditions and safety considerations.

  • Fuming Sulfuric Acid (Oleum): One of the most common and potent sulfonating agents is fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1][6] The active electrophile in this reaction is SO₃.[1] The reaction proceeds via the formation of a sigma complex (or arenium ion) as an intermediate, which then loses a proton to restore aromaticity. The three chlorine atoms on the benzene ring are deactivating groups, which means they withdraw electron density from the ring, making it less susceptible to electrophilic attack. Consequently, forcing conditions, such as elevated temperatures, are required for the sulfonation to proceed at a reasonable rate.[6]

  • Chlorosulfonic Acid (ClSO₃H): An alternative sulfonating agent is chlorosulfonic acid.[1][7] This reagent can also be used for the sulfonation of aromatic compounds.[8][9] The reaction with chlorosulfonic acid can sometimes offer different selectivity or proceed under milder conditions compared to oleum, though it is a highly corrosive and hazardous substance.[9]

The regioselectivity of the sulfonation is directed by the existing substituents on the benzene ring. In the case of 1,2,4-trichlorobenzene, the incoming sulfonic acid group is directed to the position that is sterically most accessible and electronically least disfavored, resulting in the formation of 2,4,5-trichlorobenzenesulfonic acid.

Experimental Protocol: Synthesis of 2,4,5-Trichlorobenzenesulfonic Acid

The following protocol is based on a method described for the sulfonation of 1,2,4-trichlorobenzene using fuming sulfuric acid.[6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Ratio
1,2,4-TrichlorobenzeneC₆H₃Cl₃181.45250 kg1
Fuming Sulfuric Acid (25% SO₃)H₂SO₄ + SO₃Variable691 kg~1.0-1.05
Activated CarbonC~12.0130 kg-
WaterH₂O18.021700 kg-
Step-by-Step Procedure
  • Charging the Reactor: In a suitable sulfonation reactor, charge 691 kg of fuming sulfuric acid (oleum with 25% SO₃).[6]

  • Initial Heating and Addition of Substrate: Begin stirring the oleum and heat the reactor to a temperature of 55-60 °C.[6]

  • Slowly add 250 kg of 1,2,4-trichlorobenzene to the reactor over a period of 30-45 minutes. The addition should be controlled to manage the exothermic nature of the reaction.[6]

  • Reaction at Elevated Temperature: After the addition is complete, the temperature of the reaction mixture will have risen to approximately 100-102 °C. Continue heating to reach a target temperature of 103-105 °C.[6]

  • Reaction Hold: Maintain the reaction mixture at 103-105 °C for 2-3 hours to ensure the completion of the sulfonation reaction.[6]

  • Cooling: After the reaction hold, cool the resulting sulfonation mixture to 80-90 °C.[6]

  • Quenching and Decolorization: In a separate vessel, add 1700 kg of water. Under stirring, carefully add the sulfonation mixture to the water. Heat the diluted mixture to 90-95 °C and add 30 kg of activated carbon for decolorization.[6]

  • Filtration: After sufficient time for decolorization, filter the hot solution to remove the activated carbon.[6]

  • Isolation of the Product: The filtrate, containing the 2,4,5-trichlorobenzenesulfonic acid, can then be further processed through salting out and washing to obtain the purified sulfonic acid.[6]

Experimental Protocol: Neutralization and Purification of Potassium 2,4,5-Trichlorobenzenesulfonate

Step-by-Step Procedure
  • Neutralization: The aqueous solution of 2,4,5-trichlorobenzenesulfonic acid is neutralized by the controlled addition of a concentrated solution of potassium hydroxide (KOH). The pH of the solution should be monitored and adjusted to neutral (pH ~7).

  • Crystallization: The resulting solution of potassium 2,4,5-trichlorobenzenesulfonate is then concentrated by heating to create a supersaturated solution.[1]

  • Controlled Cooling: The supersaturated solution is allowed to cool slowly to promote the formation of well-defined crystals.[1] Seeding with a small amount of pure product crystals can be employed to control crystal size and improve yield.[1]

  • Isolation and Drying: The precipitated crystals are collected by filtration, washed with a small amount of cold water or a suitable solvent to remove any remaining impurities, and then dried under vacuum to yield the final product.

Visualizing the Synthesis Pathway and Workflow

Reaction Pathway

Synthesis_Pathway 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 2,4,5-Trichlorobenzenesulfonic Acid 2,4,5-Trichlorobenzenesulfonic Acid 1,2,4-Trichlorobenzene->2,4,5-Trichlorobenzenesulfonic Acid Sulfonation (H₂SO₄/SO₃) Potassium 2,4,5-Trichlorobenzenesulfonate Potassium 2,4,5-Trichlorobenzenesulfonate 2,4,5-Trichlorobenzenesulfonic Acid->Potassium 2,4,5-Trichlorobenzenesulfonate Neutralization (KOH)

Caption: Overall synthesis pathway for potassium 2,4,5-trichlorobenzenesulfonate.

Experimental Workflow

Experimental_Workflow cluster_sulfonation Step 1: Sulfonation cluster_purification1 Intermediate Purification cluster_neutralization Step 2: Neutralization & Final Purification Charge_Oleum Charge Fuming Sulfuric Acid Add_Substrate Add 1,2,4-Trichlorobenzene (55-60°C) Charge_Oleum->Add_Substrate React Heat to 103-105°C (2-3h) Add_Substrate->React Cool Cool to 80-90°C React->Cool Quench Quench in Water Cool->Quench Decolorize Decolorize with Activated Carbon (90-95°C) Quench->Decolorize Filter1 Filter to Remove Carbon Decolorize->Filter1 Isolate_Acid Isolate Sulfonic Acid Filter1->Isolate_Acid Neutralize Neutralize with KOH Isolate_Acid->Neutralize Crystallize Crystallize from Solution Neutralize->Crystallize Filter2 Filter and Wash Crystals Crystallize->Filter2 Dry Dry Final Product Filter2->Dry

Caption: Detailed experimental workflow for the synthesis and purification.

Conclusion

The synthesis of potassium 2,4,5-trichlorobenzenesulfonate is a well-established process rooted in the principles of electrophilic aromatic substitution. The choice of sulfonating agent and careful control of reaction parameters are paramount to achieving a high yield and purity of the final product. The purification of the intermediate sulfonic acid and the final potassium salt are critical steps in obtaining a product suitable for its intended applications in research and development. This guide provides a comprehensive overview of the synthesis, offering valuable insights for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

  • CN101348449B. (n.d.). Preparation of 2,4,5-trichlorobenzene sulfonic acid. Google Patents.
  • US20040242932A1. (n.d.). Aromatic sulfonation reactions. Google Patents.
  • US4891155A. (n.d.). Preparation of alkyl aryl sulfonate concentrates having low viscosity. Google Patents.
  • US3068279A. (n.d.). Purification of alkyl aryl sulfonates. Google Patents.
  • Synthesis of Cyclic Aryl Sulfonic Acid Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC. Retrieved from [Link]

  • Bosscher, J. K., & Cerfontain, H. (n.d.). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. ResearchGate. Retrieved from [Link]

  • Bosscher, J. K., & Cerfontain, H. (n.d.). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Scilit. Retrieved from [Link]

  • A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). (2010, September). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-. NIST WebBook. Retrieved from [Link]

  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). Retrieved from [Link]

  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. (2026, March 3). PMC. Retrieved from [Link]

  • Lab Supplies. (n.d.). Potassium 2,4,5-Trichlorobenzenesulfonate, 25g, Each. Retrieved from [Link]

  • CN101066943A. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • Matrix Fine Chemicals. (n.d.). POTASSIUM 2,4,5-TRICHLOROBENZENE-1-SULFONATE | CAS 62625-17-6. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,5-Trichlorobenzenesulfonic acid potassium salt is a halogenated aromatic sulfonic acid salt with emerging significance in various scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorobenzenesulfonic acid potassium salt is a halogenated aromatic sulfonic acid salt with emerging significance in various scientific and industrial domains. Its unique chemical structure, characterized by a benzene ring substituted with three chlorine atoms and a potassium sulfonate group, imparts a distinct set of properties that make it a valuable intermediate and building block in organic synthesis, materials science, and potentially in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, reactivity, analysis, and safety considerations of this compound, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

2,4,5-Trichlorobenzenesulfonic acid potassium salt is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name potassium 2,4,5-trichlorobenzenesulfonate
CAS Number 62625-17-6
Molecular Formula C₆H₂Cl₃KO₃S
Molecular Weight 299.60 g/mol
Appearance White to light yellow crystalline powder
Purity (typical) >98.0% (by HPLC)
Solubility Soluble in water

Synthesis and Purification

The synthesis of 2,4,5-trichlorobenzenesulfonic acid potassium salt is typically achieved through a two-step process: electrophilic aromatic sulfonation of 1,2,4-trichlorobenzene followed by neutralization with a potassium base.

Step 1: Sulfonation of 1,2,4-Trichlorobenzene

The initial step involves the sulfonation of 1,2,4-trichlorobenzene using a strong sulfonating agent, such as fuming sulfuric acid (oleum). The reaction proceeds via an electrophilic aromatic substitution mechanism, where sulfur trioxide (SO₃) acts as the electrophile.

Caption: Synthesis of 2,4,5-trichlorobenzenesulfonic acid.

Experimental Protocol: Sulfonation

  • In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel with 1,2,4-trichlorobenzene.

  • Slowly add fuming sulfuric acid (20-30% SO₃) to the reaction vessel while maintaining the temperature between 100-120°C.

  • After the addition is complete, continue to stir the mixture at this temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate of 2,4,5-trichlorobenzenesulfonic acid is collected by vacuum filtration and washed with cold water to remove excess sulfuric acid.

Step 2: Neutralization and Purification

The crude 2,4,5-trichlorobenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to form the potassium salt. The product is subsequently purified by recrystallization.

Caption: Neutralization and purification workflow.

Experimental Protocol: Neutralization and Purification

  • Suspend the crude 2,4,5-trichlorobenzenesulfonic acid in water.

  • Slowly add a solution of potassium hydroxide while monitoring the pH. Continue the addition until the pH of the solution is neutral (pH 7).

  • Heat the solution to dissolve the salt completely.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through a bed of celite.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure 2,4,5-trichlorobenzenesulfonic acid potassium salt.

Spectroscopic Characterization

While specific, publicly available spectra for 2,4,5-trichlorobenzenesulfonic acid potassium salt are limited, its spectral characteristics can be predicted based on the analysis of structurally related compounds, such as benzenesulfonic acid and its alkali metal salts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and sulfonate groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the sulfonate group (C-S) will be the most downfield-shifted. The chemical shifts of the chlorinated carbons will also be significantly downfield compared to the non-chlorinated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonate group. Key expected vibrational modes include:

  • S=O Asymmetric Stretching: ~1200-1250 cm⁻¹

  • S=O Symmetric Stretching: ~1040-1080 cm⁻¹

  • S-O Stretching: ~700-800 cm⁻¹

  • Aromatic C-H Stretching: ~3000-3100 cm⁻¹

  • Aromatic C=C Stretching: ~1400-1600 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the most suitable technique for the analysis of this salt. The mass spectrum would be expected to show a prominent peak corresponding to the 2,4,5-trichlorobenzenesulfonate anion at m/z 259.

Reactivity and Applications

The reactivity of 2,4,5-trichlorobenzenesulfonic acid potassium salt is primarily dictated by the sulfonate group and the highly substituted aromatic ring.

Nucleophilic Substitution Reactions

The sulfonate group is a good leaving group, and thus the aromatic ring can undergo nucleophilic aromatic substitution (SNAᵣ) reactions, although the presence of three electron-withdrawing chlorine atoms can influence the reactivity. Reactions can also occur at the sulfur atom of the sulfonate group.

Aryl sulfonates can react with nucleophiles via two main pathways: attack at the aromatic carbon (C-O bond cleavage) or attack at the sulfur atom (S-O bond cleavage). The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions.

Applications in Organic Synthesis

2,4,5-Trichlorobenzenesulfonic acid potassium salt serves as a valuable starting material for the synthesis of more complex molecules. A notable application is in the preparation of novel heterocyclic compounds with potential biological activity. For instance, it has been used in the synthesis of 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles, which have been investigated for their anticonvulsant properties.

Analytical Methods

The purity and concentration of 2,4,5-trichlorobenzenesulfonic acid potassium salt can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220-230 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Safety and Handling

2,4,5-Trichlorobenzenesulfonic acid potassium salt is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification
  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

Toxicological Information

Specific toxicological data for 2,4,5-trichlorobenzenesulfonic acid potassium salt is limited. However, data from related compounds, such as trichlorobenzenes and other benzenesulfonic acid derivatives, suggest potential for toxicity. Oral LD₅₀ values for trichlorobenzenes in rodents range from 300 to 800 mg/kg body weight. Long-term exposure to trichlorobenzenes has been associated with adverse effects on the liver and kidneys.

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2,4,5-Trichlorobenzenesulfonic acid potassium salt is a compound with significant potential in synthetic chemistry and related fields. This guide has provided a detailed overview of its properties, synthesis, characterization, reactivity, and safe handling. As research into this and similar compounds continues, its applications are likely to expand, making a thorough understanding of its chemistry essential for scientists and researchers in the field.

References

  • PubChem. Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). National Center for Biotechnology Information. Available from: [Link]

  • Świderski, G., Kalinowska, M., Świsłocka, R., Wojtulewski, S., & Lewandowski, W. (2013). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 100, 41–50. Available from: [Link]

  • Shafiq, Z., et al. (2023). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. RSC Advances, 13(1), 1-15. Available from: [Link]

  • Google Patents. (2009). Preparation of 2,4,5-trichlorobenzene sulfonic acid. CN101348449B.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]

  • World Health Organization. (1991). Trichlorobenzenes in Drinking-water. Available from: [Link]

  • Helix Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]

Sources

Foundational

Unveiling the Identity of CAS Number 62625-17-6: A Technical Clarification

For Researchers, Scientists, and Drug Development Professionals The Chemical Abstracts Service (CAS) registry number 62625-17-6 has been a source of ambiguity in various databases. This technical guide serves to definiti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Chemical Abstracts Service (CAS) registry number 62625-17-6 has been a source of ambiguity in various databases. This technical guide serves to definitively identify the chemical entity associated with this number, clarify common misattributions, and provide a concise overview of its known properties based on available data. Our investigation reveals that CAS number 62625-17-6 is assigned to Potassium 2,4,5-Trichlorobenzenesulfonate .

Part 1: Core Chemical Identity

Chemical Name: Potassium 2,4,5-Trichlorobenzenesulfonate

Synonyms: 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt

Molecular Formula: C₆H₂Cl₃KO₃S

Appearance: White to light yellow powder or crystals.

Purity: Typically available at >98.0% purity as determined by HPLC.

Chemical Structure:

Figure 1: Chemical structure of Potassium 2,4,5-Trichlorobenzenesulfonate.

Part 2: Addressing Common Misidentifications

A significant point of confusion surrounding CAS number 62625-17-6 is its frequent misidentification with other compounds, particularly pH indicators with similar numerical designations. This is likely due to typographical errors in databases and publications. The following table provides a clear distinction between Potassium 2,4,5-Trichlorobenzenesulfonate and these other chemicals.

CAS Number Chemical Name Common Use/Class
62625-17-6 Potassium 2,4,5-Trichlorobenzenesulfonate Organosulfur Compound
62625-32-5Bromocresol Green Sodium Salt[1][2]pH Indicator
62625-30-3Bromocresol Purple Sodium Salt[3][4][5]pH Indicator[6]
62625-21-2Thymol Blue Sodium Salt[7][8]pH Indicator[7]

It is imperative for researchers to verify the CAS number with the chemical name and structure to ensure the correct substance is being used in experimental work.

Part 3: Technical Profile and Applications

Currently, there is a notable scarcity of published research on Potassium 2,4,5-Trichlorobenzenesulfonate in the public domain, especially concerning its applications in drug development, molecular biology, or as a therapeutic agent. Its primary availability appears to be through chemical suppliers as a laboratory reagent.

The applications of this compound are not well-documented in scientific literature. Based on its structure as a halogenated aromatic sulfonate, it may have potential use as a starting material or intermediate in organic synthesis. However, without dedicated studies, its reactivity, biological activity, and potential mechanisms of action remain speculative.

For professionals in drug development and research, it is important to note that the lack of extensive toxicological and pharmacological data means that this compound should be handled with the standard precautions for a novel chemical entity.

Part 4: Conclusion

The CAS number 62625-17-6 is definitively assigned to Potassium 2,4,5-Trichlorobenzenesulfonate. The prevalent confusion with other similarly numbered compounds, such as the sodium salts of bromocresol green and bromocresol purple, underscores the critical need for careful verification of chemical identifiers. While the chemical structure of Potassium 2,4,5-Trichlorobenzenesulfonate is known, its application and biological impact are not widely reported in scientific literature, marking it as a compound with a limited public research footprint. Researchers interested in this chemical should be aware of the limited data and proceed with appropriate caution and in-house validation.

References

  • BROMOCRESOL PURPLE SODIUM SALT MOLECULAR BIOLOGY MSDS. (2016, May 12). Loba Chemie.
  • Bromocresol Green 0.04wt.
  • CAS RN | 62625-30-3. (n.d.). Thermo Fisher Scientific.
  • Bromocresol Green Sodium Salt - SAFETY D
  • Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6 | TCI AMERICA. (n.d.). TCI AMERICA.
  • Bromocresol Purple sodium salt, 0.04% w/v aq. soln. | CAS 62625-30-3 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Bromocresol Purple sodium salt - SAFETY D
  • Safety Data Sheet: Bromocresol green sodium salt. (2025, March 10). Carl ROTH.
  • Thymol blue sodium salt, 25 g. (n.d.). Carl ROTH.
  • CAS RN 62625-21-2. (n.d.). Fisher Scientific.

Sources

Exploratory

Analytical and Physicochemical Profiling of Potassium 2,4,5-Trichlorobenzenesulfonate: A Comprehensive Technical Guide

As a Senior Application Scientist overseeing chemical process development and analytical characterization, I approach molecular profiling not merely as a data-collection exercise, but as a foundational step for downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical process development and analytical characterization, I approach molecular profiling not merely as a data-collection exercise, but as a foundational step for downstream success. Potassium 2,4,5-Trichlorobenzenesulfonate (CAS: 62625-17-6) is a highly functionalized aromatic compound that serves as a critical intermediate in organic synthesis and material science[1].

Understanding its precise molecular weight, isotopic distribution, and structural reactivity is paramount. A minor miscalculation in stoichiometry or a failure to account for its hygroscopic nature can cascade into significant yield losses during active pharmaceutical ingredient (API) synthesis. This whitepaper deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols for its characterization and application.

Molecular Architecture & Quantitative Data

The chemical formula for Potassium 2,4,5-Trichlorobenzenesulfonate is C₆H₂Cl₃KO₃S [2]. The architecture consists of a benzene ring substituted with three highly electronegative chlorine atoms at the 2, 4, and 5 positions, anchored by a polar potassium sulfonate group.

The average molecular weight is 299.59 g/mol [3]. In high-precision analytical environments, such as High-Resolution Mass Spectrometry (HRMS), we rely on its exact monoisotopic mass of 297.8427 Da [2]. The compound exhibits pronounced hygroscopic characteristics due to the ionic sulfonate group, necessitating strict moisture control during storage and handling to prevent stoichiometric drift[4].

Table 1: Physicochemical and Analytical Summary
PropertyValueReference
Chemical Name Potassium 2,4,5-Trichlorobenzenesulfonate[2]
CAS Registry Number 62625-17-6[5]
Molecular Formula C₆H₂Cl₃KO₃S[2]
Average Molecular Weight 299.59 g/mol [3]
Monoisotopic Mass 297.8427 Da[2]
Appearance White to light yellow crystalline powder[5]
Table 2: Elemental Mass Contributions (Based on MW 299.59 g/mol )
ElementAtom CountAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon (C) 612.01172.06624.05%
Hydrogen (H) 21.0082.0160.67%
Chlorine (Cl) 335.450106.35035.50%
Potassium (K) 139.09839.09813.05%
Oxygen (O) 315.99947.99716.02%
Sulfur (S) 132.06532.06510.70%

Structural-Reactivity Relationship

The utility of Potassium 2,4,5-Trichlorobenzenesulfonate in organic chemistry stems directly from its structural dichotomy. The sulfonate group provides aqueous solubility and acts as a strong electron-withdrawing directing group[1]. This activates the ortho (C2) and para (C4) chlorine atoms toward nucleophilic aromatic substitution (SₙAr) by stabilizing the resulting Meisenheimer intermediate.

G cluster_features Structural Features cluster_properties Physicochemical Properties cluster_applications Downstream Applications A Potassium 2,4,5-Trichlorobenzenesulfonate (MW: 299.59 g/mol) B 2,4,5-Trichloro Substitution A->B C Potassium Sulfonate Group A->C D High Electrophilicity (Ring Activation) B->D E Steric Shielding B->E F Aqueous Solubility & Hygroscopicity C->F G SNAr Precursor (API Synthesis) D->G E->G H Electrolyte Additive (Material Science) F->H

Fig 1: Structural-property relationships dictating the reactivity of the 2,4,5-trichloro scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol executed in my laboratory is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints that confirm the success of the current step before allowing progression.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Objective: Confirm the exact mass and isotopic signature of the compound. Causality: The sulfonate group is highly acidic and naturally exists as an anion in solution. Therefore, Negative Electrospray Ionization (ESI-) is the most logical and sensitive ionization method. The target ion is the [M-K]⁻ anion (C₆H₂Cl₃O₃S⁻), which has a theoretical monoisotopic mass of 258.8790 Da. Self-Validating Mechanism: The protocol utilizes a dual-spray lock-mass system. If the lock-mass drifts beyond a 5 ppm threshold, the acquisition software automatically aborts the run, preventing false molecular weight confirmation.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Dilute to a final working concentration of 1 µg/mL.

  • Instrument Tuning: Configure the Time-of-Flight (TOF) mass spectrometer to ESI- mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Lock-Mass Calibration (Control): Infuse Leucine Enkephalin ([M-H]⁻ = 554.2615 Da) at 5 µL/min into the reference spray. Verify the system registers the mass with < 2 ppm error.

  • Acquisition: Inject 2 µL of the sample. Acquire data across an m/z range of 100 to 1000.

  • Data Validation: Extract the peak at m/z 258.8790. The run is only validated if the characteristic chlorine isotopic pattern (M, M+2, M+4, M+6 in a ~100:97:31:3 ratio) is explicitly observed, confirming the presence of exactly three chlorine atoms.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr) Workflow

Objective: Utilize the compound as an electrophilic scaffold for synthesizing substituted aromatic derivatives[1]. Causality: A polar aprotic solvent (e.g., anhydrous DMF) is selected because it effectively solvates the potassium cation (K⁺), leaving the incoming nucleophile "naked" and highly reactive. Self-Validating Mechanism: The reaction is monitored using in-situ ReactIR (Fourier Transform Infrared Spectroscopy). The system tracks the disappearance of the aromatic C-Cl stretch (1050–1100 cm⁻¹). If the conversion plateaus before reaching 95%, the system prompts the operator to add a catalytic phase-transfer agent.

Step-by-Step Workflow:

  • Reactor Setup: Charge a dry, argon-flushed jacketed reactor with Potassium 2,4,5-Trichlorobenzenesulfonate (1.0 eq, 299.59 g/mol ).

  • Solvation: Add anhydrous DMF (10 volumes). Stir at 300 rpm until a clear solution is achieved.

  • Nucleophile Addition: Add the desired secondary amine nucleophile (1.2 eq) dropwise at 20°C to control the initial exotherm.

  • Kinetic Monitoring: Elevate the reactor temperature to 80°C. Initiate the ReactIR probe to monitor the C-Cl bond cleavage.

  • Validation Checkpoint: Maintain heating until the ReactIR trendline for the C-Cl bond drops below 5% of its initial intensity. Do not proceed to quenching until this threshold is met.

  • Quenching & Isolation: Cool the reactor to 0°C and quench with ice-cold deionized water to precipitate the functionalized product. Filter and dry under vacuum.

References

  • [2] Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1) | CID 23692292. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Potassium 2,4,5-Trichlorobenzenesulfonate (C6H2Cl3KO3S)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Potassi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Potassium 2,4,5-Trichlorobenzenesulfonate. It is intended to serve as a critical resource for professionals in the fields of chemical research and drug development, offering not just data, but also actionable insights into the handling, application, and potential of this versatile compound.

Introduction

Potassium 2,4,5-trichlorobenzenesulfonate, with the chemical formula C6H2Cl3KO3S, is a chlorinated aromatic sulfonate salt.[1][2] Its molecular structure, characterized by a benzene ring substituted with three chlorine atoms and a potassium sulfonate group, imparts a unique combination of properties that make it a compound of interest in organic synthesis and medicinal chemistry.[3] The presence of the highly polar sulfonate group renders it soluble in polar solvents, while the chlorinated benzene ring provides a hydrophobic character and a reactive scaffold for further chemical modifications.[4] This guide will delve into the detailed physical and chemical characteristics of this compound, explore its applications, particularly in the burgeoning field of drug discovery, and provide practical protocols for its analysis.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to appreciating the properties and reactivity of Potassium 2,4,5-Trichlorobenzenesulfonate.

Figure 1: Chemical Structure of Potassium 2,4,5-Trichlorobenzenesulfonate.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name potassium 2,4,5-trichlorobenzenesulfonate[1][5]
Synonyms 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt, Potassium 2,4,5-trichlorobenzenesulphonate
CAS Number 62625-17-6[1][2]
Molecular Formula C6H2Cl3KO3S[1][2]
Molecular Weight 299.59 g/mol [1]
InChI Key DRPLRPSXUUSFOB-UHFFFAOYSA-M[1]
SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+][5]

Physical Properties

The physical properties of Potassium 2,4,5-Trichlorobenzenesulfonate are critical for its handling, storage, and application in various experimental setups.

Table 2: Physical Properties

PropertyValueSource(s)
Appearance White to light yellow powder or crystalline solid
Melting Point 247-250 °CNot explicitly found in search results
Boiling Point Not available
Density No data available[6]
Solubility Soluble in polar solvents such as water.[4] Partially miscible with methanol and ethanol, but not with hexane.[7] In general, salts like KCl have some solubility in methanol and ethanol, which decreases with temperature.[8][9]
Hygroscopicity Hygroscopic; sensitive to moisture.[6]

Chemical Properties and Reactivity

The chemical behavior of Potassium 2,4,5-Trichlorobenzenesulfonate is largely dictated by the interplay between the electron-withdrawing chlorine atoms and the sulfonate group on the aromatic ring.

Stability and Storage

The compound is stable under normal laboratory conditions.[6] However, it is hygroscopic and should be stored in a tightly closed container in a cool, dry place, protected from moisture.[6]

Reactivity of the Aryl Sulfonate Group

The sulfonate group is a good leaving group, making the aryl carbon to which it is attached susceptible to nucleophilic substitution. More significantly, aryl sulfonates are versatile substrates in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Aryl arenesulfonates can be coupled with arylboronic acids in the presence of a nickel catalyst at room temperature to form biaryl compounds.[10] Palladium catalysts are also effective for this transformation.[11]

  • Hiyama Coupling: Palladium-catalyzed Hiyama cross-coupling of aryl arenesulfonates with arylsilanes provides another efficient route to biaryls.[12]

  • Other Cross-Coupling Reactions: Aryl sulfonates can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Negishi couplings, demonstrating their broad utility in constructing complex organic molecules.[13]

cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling ArylSulfonate Aryl Sulfonate (e.g., Potassium 2,4,5-Trichlorobenzenesulfonate) Biaryl Biaryl Product ArylSulfonate->Biaryl [Pd] or [Ni] Alkene Styrene Derivative ArylSulfonate->Alkene [Pd] Alkyne Aryl Alkyne ArylSulfonate->Alkyne [Pd]/[Cu] ArylBoronic Arylboronic Acid ArylBoronic->Biaryl Catalyst_Suzuki Pd or Ni Catalyst Alkene_reactant Alkene Alkene_reactant->Alkene Catalyst_Heck Pd Catalyst Alkyne_reactant Terminal Alkyne Alkyne_reactant->Alkyne Catalyst_Sonogashira Pd/Cu Catalyst

Figure 2: Reactivity of Aryl Sulfonates in Cross-Coupling Reactions.

Applications in Drug Development and Medicinal Chemistry

The structural features of Potassium 2,4,5-Trichlorobenzenesulfonate make it a valuable starting material and intermediate in the synthesis of pharmaceutically active compounds. The benzenesulfonamide scaffold, which can be derived from this compound, is a cornerstone in medicinal chemistry.[14][15]

Precursor for Anticonvulsant Agents

A recent study highlighted the utility of Potassium 2,4,5-Trichlorobenzenesulfonate in the synthesis of a novel series of dihydrothiazole derivatives. These compounds were evaluated for their anticonvulsant activity. The study involved a multi-step synthesis where the 2,4,5-trichlorobenzenesulfonate moiety was incorporated into the final molecules. Several of the synthesized compounds exhibited significant anticonvulsant effects in both in vivo and in silico models, with one compound showing complete protection in a standard seizure model.[3] This research underscores the potential of this chemical as a scaffold for the development of new antiepileptic drugs.[3]

Start Potassium 2,4,5-Trichlorobenzenesulfonate Intermediate1 Sulfonate Thiosemicarbazone Intermediate Start->Intermediate1 Multi-step synthesis FinalProduct Dihydrothiazole Derivatives Intermediate1->FinalProduct Cyclocondensation Intermediate2 Substituted Phenacyl Bromide Intermediate2->FinalProduct Evaluation Anticonvulsant Activity Evaluation (in vivo and in silico) FinalProduct->Evaluation

Figure 3: Synthetic Pathway to Anticonvulsant Dihydrothiazoles.

Building Block for Bioactive Molecules

The benzenesulfonate and related benzenesulfonamide structures are present in a wide range of therapeutic agents. They are known to act as inhibitors of key enzymes like carbonic anhydrases and kinases.[14] The ability to functionalize the aromatic ring of Potassium 2,4,5-Trichlorobenzenesulfonate through cross-coupling reactions opens up avenues for creating diverse libraries of compounds for drug screening. For instance, substituted phenyl benzenesulfonates have been investigated as tubulin inhibitors, mimicking the action of potent anticancer agents like Combretastatin A-4.[16] Furthermore, other substituted benzenesulfonate scaffolds have shown high anticancer activity and the ability to induce G2/M cell cycle arrest.[17]

Experimental Protocols

Safety and Handling

Potassium 2,4,5-Trichlorobenzenesulfonate is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[6]

  • Precautions:

    • Wear protective gloves, eye protection, and face protection.[6]

    • Wash skin thoroughly after handling.[6]

    • Avoid breathing dust.[6]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

    • In case of skin contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6]

Analytical Methods

Accurate analysis of Potassium 2,4,5-Trichlorobenzenesulfonate is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like Potassium 2,4,5-Trichlorobenzenesulfonate, reversed-phase HPLC is a common method.

  • Typical Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-280 nm, typical for aromatic compounds).

    • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection. Note: The purity of this compound is often determined by HPLC with a result of >98.0%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For Potassium 2,4,5-Trichlorobenzenesulfonate, ¹H NMR and ¹³C NMR would be informative.

  • Expected ¹H NMR Features: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and sulfonate groups. A study on related compounds showed aromatic protons in a similar environment.[3]

  • Sample Preparation:

    • Dissolve a few milligrams of the compound in a deuterated polar solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a standard NMR spectrometer.

Conclusion

Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound with a well-defined set of physical and chemical properties that make it a valuable tool for chemists. Its stability, coupled with the reactivity of the aryl sulfonate group in cross-coupling reactions, provides a versatile platform for the synthesis of complex organic molecules. The demonstrated application of this compound in the development of novel anticonvulsant agents highlights its significant potential in medicinal chemistry and drug discovery. This technical guide serves as a foundational resource for researchers and drug development professionals, enabling them to harness the full potential of Potassium 2,4,5-Trichlorobenzenesulfonate in their scientific endeavors.

References

Sources

Exploratory

Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate from 1,2,4-trichlorobenzene.

An In-depth Technical Guide to the Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate from 1,2,4-Trichlorobenzene Abstract This technical guide provides a comprehensive overview of the synthesis of potassium 2,4,5-tr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate from 1,2,4-Trichlorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of potassium 2,4,5-trichlorobenzenesulfonate, a key intermediate in the chemical industry. Starting from 1,2,4-trichlorobenzene, this document details the underlying chemical principles, a robust step-by-step experimental protocol, and critical safety considerations. The synthesis proceeds via an electrophilic aromatic sulfonation followed by neutralization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, process control, and product purification.

Introduction and Significance

Potassium 2,4,5-trichlorobenzenesulfonate is an aromatic sulfonate compound with significant utility as a chemical intermediate.[1] While its direct applications are specialized, its parent acid, 2,4,5-trichlorobenzenesulfonic acid, and related trichlorinated benzene derivatives are precursors in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[2] For instance, the structurally related 2,4,5-trichlorophenol was historically a crucial intermediate for herbicides and germicides.[3][4] The potassium salt form of 2,4,5-trichlorobenzenesulfonate offers advantages in handling, stability, and solubility compared to its free acid counterpart.[1]

This guide focuses on a well-established industrial method for its preparation: the direct sulfonation of 1,2,4-trichlorobenzene using fuming sulfuric acid (oleum), followed by neutralization with a potassium base.[1][5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation in this synthesis is the sulfonation of an aromatic ring, a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[1][6]

Step 1: Generation of the Electrophile The reaction utilizes fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[7] SO₃ is a powerful electrophile, but its electrophilicity is further enhanced in the acidic medium, potentially forming the highly reactive sulfonyloxonium ion (HSO₃⁺).[1][6][8] The equilibrium within oleum provides a high concentration of the active electrophile, SO₃.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the 1,2,4-trichlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃.[7] This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

Step 3: Deprotonation and Re-aromatization A weak base in the mixture, such as the HSO₄⁻ ion, abstracts a proton from the carbon atom bearing the sulfonic acid group.[8] This restores the aromaticity of the ring, yielding the final product, 2,4,5-trichlorobenzenesulfonic acid.[2] The sulfonation reaction is notably reversible; however, using a concentrated sulfonating agent drives the equilibrium toward the product.[7]

The directing effects of the three chlorine substituents on the benzene ring guide the incoming sulfo group primarily to the 5-position, resulting in the desired 2,4,5-isomer.

Experimental Protocol

This protocol is adapted from established industrial methodologies and provides a reliable pathway to synthesize the target compound.[5]

Materials and Equipment
Reagent/EquipmentSpecificationSupplier ExampleCAS Number
1,2,4-Trichlorobenzene>99% PuritySigma-Aldrich120-82-1
Fuming Sulfuric Acid (Oleum)20-30% free SO₃Fisher Scientific8014-95-7
Potassium Hydroxide (KOH)ACS Reagent Grade, pelletsVWR1310-58-3
Activated CarbonDecolorizing grade---7440-44-0
Deionized WaterHigh Purity---7732-18-5
Glass-lined Reactor1L, with overhead stirrer, dropping funnel, thermometer, and reflux condenser------
Heating Mantle---------
Filtration ApparatusBüchner funnel, filter flask, vacuum source------
pH Meter or pH stripsRange 1-14------
Synthesis Workflow Diagram

Synthesis_Workflow reactant reactant process process intermediate intermediate product product reagent reagent TCB 1,2,4-Trichlorobenzene Sulfonation Sulfonation TCB->Sulfonation Oleum Fuming Sulfuric Acid (25% SO₃) Oleum->Sulfonation KOH Potassium Hydroxide Solution Neutralization Neutralization KOH->Neutralization Cool to < 90°C Acid 2,4,5-Trichlorobenzene- sulfonic Acid (in situ) Sulfonation->Acid 100-105 °C, 2-3h CrudeSalt Crude Potassium Salt Solution Neutralization->CrudeSalt Adjust to pH ~7 Purification Purification (Recrystallization) FinalProduct Potassium 2,4,5-Trichloro- benzenesulfonate Purification->FinalProduct Cool, Crystallize, Filter & Dry Acid->Neutralization CrudeSalt->Purification Decolorize & Filter

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Procedure

PART A: Sulfonation of 1,2,4-Trichlorobenzene [5]

  • Reactor Setup: Assemble a clean, dry 1L glass-lined reactor equipped with an overhead stirrer, a thermocouple/thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a gas scrubber (containing a dilute sodium hydroxide solution to trap any evolved SO₃/HCl fumes).

  • Charge Sulfonating Agent: Carefully charge the reactor with 691 g of fuming sulfuric acid (25% free SO₃). Begin gentle agitation.

  • Controlled Addition of Substrate: Heat the oleum to approximately 55-60 °C. Slowly add 250 g (approx. 1.37 mol) of 1,2,4-trichlorobenzene from the dropping funnel over a period of 30-45 minutes.

    • Scientist's Note (Causality): The addition must be slow and controlled. The sulfonation of aromatic compounds is a highly exothermic reaction. Rapid addition can cause a dangerous temperature spike, leading to uncontrolled side reactions and potential pressure buildup.

  • Reaction Progression: After the addition is complete, the reaction temperature will naturally rise. Carefully heat the mixture to 103-105 °C.

  • Reaction Hold: Maintain the temperature at 103-105 °C with continuous stirring for 2-3 hours to ensure the reaction goes to completion.

  • Cooling: Once the hold time is complete, cool the reaction mixture (now containing 2,4,5-trichlorobenzenesulfonic acid) to 80-90 °C in preparation for the next step.

PART B: Neutralization and Isolation

  • Prepare Neutralization Vessel: In a separate, larger vessel (e.g., a 3L beaker or reactor), prepare a solution of potassium hydroxide. Slowly and carefully dissolve the stoichiometric amount of KOH pellets in approximately 1700 mL of deionized water with cooling (the dissolution is highly exothermic).

  • Quench & Neutralize: With vigorous stirring, slowly add the hot (80-90 °C) sulfonation mixture to the potassium hydroxide solution. Monitor the temperature and pH of the neutralization mixture, maintaining it below 95°C. Add more KOH solution as needed to adjust the final pH to approximately 7.

    • Scientist's Note (Trustworthiness): This "reverse quench" (adding acid to base) is a critical safety step. It keeps the bulk solution basic, minimizing the risk of runaway reactions from localized heating. The pH must be carefully controlled to ensure complete conversion to the potassium salt without leaving the solution highly caustic.[9][10]

  • Decolorization: Heat the neutralized solution to 90-95 °C. Add 30 g of activated carbon and stir for 30 minutes to remove colored impurities.[5]

  • Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of the product.

  • Crystallization: Transfer the clear, hot filtrate to a clean vessel and allow it to cool slowly to room temperature, and then further in an ice bath to 0-5 °C to maximize crystal formation.[1][11]

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified potassium 2,4,5-trichlorobenzenesulfonate crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a white to light yellow crystalline powder.[2]

Quantitative Data Summary

ParameterValueRationale / Reference
Molar Ratio (1,2,4-TCB : H₂SO₄/SO₃)~1 : 1.05Ensures complete sulfonation while minimizing excess corrosive reagent.[5]
Sulfonation Temperature100 - 105 °COptimal temperature for driving the reaction to completion for this substrate.[5]
Sulfonation Time2 - 3 hoursSufficient time to achieve high conversion at the specified temperature.[5]
Neutralization pH~7.0Confirms complete formation of the potassium salt from the sulfonic acid.
Expected Purity>98% (HPLC)Achievable with proper decolorization and recrystallization steps.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 1,2,4-Trichlorobenzene: Harmful if swallowed and causes skin and eye irritation.[12][13] It is also very toxic to aquatic life.[14][15] Avoid skin contact and inhalation. Wear solvent-resistant gloves (e.g., Viton) and safety goggles.[14]

  • Fuming Sulfuric Acid (Oleum): Extremely corrosive and toxic. Reacts violently with water. Causes severe skin and eye burns and respiratory tract damage. Must be handled with extreme care, using acid-resistant gloves, a face shield, and a lab coat.

  • Potassium Hydroxide: A strong caustic base that can cause severe burns. Handle with appropriate gloves and eye protection. The dissolution in water is highly exothermic and requires cooling.

In case of spills, evacuate the area, neutralize acidic spills with a suitable base (like sodium bicarbonate), and absorb with an inert material like vermiculite.[10][14] All waste must be disposed of as hazardous waste according to local regulations.

References

  • A method of making 2,4,5-trichlorophenol.
  • Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). PubChem, National Center for Biotechnology Information. [Link]

  • Preparation of 2,4,5-trichlorobenzene sulfonic acid.
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism. The Organic Chemistry Tutor, YouTube. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1,2,4-TRICHLOROBENZENE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry, University of Calgary. [Link]

  • Synthetic method of 1,2, 4-trifluorobenzene.
  • Neutralization of sulfonic acids and sulfuric acid esters.
  • How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. [Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

  • 1,2,4-TRICHLOROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Neutralization of sulfonic acids.
  • Fact sheet: 2,4,5-trichlorophenol. SANEXEN. [Link]

  • How to neutralize sulfuric acid. Lab Alley. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Foundational

Electrophilic aromatic substitution in Potassium 2,4,5-Trichlorobenzenesulfonate synthesis.

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate Introduction: Navigating the Synthesis of a Key Chemical Intermediate Potassium 2,4,5-Trichlor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate

Introduction: Navigating the Synthesis of a Key Chemical Intermediate

Potassium 2,4,5-Trichlorobenzenesulfonate is a specialty chemical compound featuring a benzene ring substituted with three chlorine atoms and a potassium sulfonate group.[1] With the molecular formula C₆H₂Cl₃KO₃S and a molecular weight of approximately 299.60 g/mol , it serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules, including potential antiepileptic drugs and other pharmaceuticals.[1][2][3] The synthesis of this molecule is a prime example of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.

This guide provides a detailed examination of the synthesis, focusing on the core chemical principles, a field-proven experimental protocol, and the critical safety considerations required for handling the hazardous materials involved. The process begins with the sulfonation of 1,2,4-trichlorobenzene, followed by neutralization to yield the final potassium salt.

The Core Mechanism: Electrophilic Aromatic Sulfonation

Electrophilic aromatic substitution is a reaction pathway where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The process generally proceeds through a three-stage mechanism: generation of the electrophile, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity.[4]

In the case of sulfonation, the active electrophile is sulfur trioxide (SO₃).[5][6] While SO₃ can be used directly, it is most commonly generated in situ from fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid (H₂SO₄).[4] The reaction between two molecules of sulfuric acid can also produce a small equilibrium concentration of SO₃.[7]

Key Mechanistic Steps:

  • Generation of the Electrophile (SO₃): In fuming sulfuric acid, SO₃ is readily available as the potent electrophile.[4]

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the highly electrophilic sulfur atom of SO₃. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new sulfonate group. This restores the aromatic π-system, yielding the arenesulfonic acid.[4]

A distinguishing feature of sulfonation is its reversibility.[8] The forward reaction is favored by using concentrated or fuming sulfuric acid. Conversely, heating a sulfonic acid in dilute aqueous acid can reverse the process, a reaction known as desulfonation.

Directing Effects in the Sulfonation of 1,2,4-Trichlorobenzene

The starting material for this synthesis is 1,2,4-trichlorobenzene. The three chlorine atoms on the benzene ring are deactivating groups, meaning they withdraw electron density from the ring, making it less reactive towards electrophiles than benzene itself. However, they are also ortho, para-directors.[6]

The incoming bulky sulfonate group (–SO₃H) will substitute at the position that is most electronically favorable and sterically accessible. In 1,2,4-trichlorobenzene, the possible positions for substitution are 3, 5, and 6.

  • Position 3: This position is ortho to the chlorine atoms at positions 2 and 4. It is highly sterically hindered and electronically deactivated.

  • Position 6: This position is ortho to the chlorine at position 1 and meta to the chlorine at position 4.

  • Position 5: This position is para to the chlorine at position 2 and ortho to the chlorine at position 4. This convergence of directing effects, combined with relatively lower steric hindrance compared to position 3, makes position 5 the most favorable site for electrophilic attack.

Therefore, the sulfonation of 1,2,4-trichlorobenzene predominantly yields 2,4,5-trichlorobenzenesulfonic acid.[9]

Caption: Electrophilic attack and restoration of aromaticity.

Comprehensive Experimental Protocol

The following protocol outlines the synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate from 1,2,4-trichlorobenzene, based on established industrial methods.

Part 1: Sulfonation of 1,2,4-Trichlorobenzene
  • Reactor Setup: Equip a suitable glass-lined reactor or a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber for acid vapors.

  • Charging Reagents: Charge the reactor with 1,2,4-trichlorobenzene.

  • Addition of Sulfonating Agent: Slowly and carefully add fuming sulfuric acid (oleum, with 20-25% free SO₃) to the stirred 1,2,4-trichlorobenzene. The molar ratio of 1,2,4-trichlorobenzene to sulfuric acid (calculated as 100% H₂SO₄) should be approximately 1:1 to 1:1.05. Maintain strict temperature control during the addition to prevent runaway reactions.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100–105 °C. Maintain this temperature with consistent stirring for 2-4 hours. Controlling the temperature is critical to avoid the formation of byproducts and to ensure the desired regioselectivity. The use of a slight excess of oleum ensures the reaction goes to completion, while higher temperatures or excesses can lead to unwanted side products.

  • Reaction Quench: After the reaction is complete (monitored by a suitable method like HPLC), cool the mixture. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step precipitates the 2,4,5-trichlorobenzenesulfonic acid product while dissipating the heat of dilution.

  • Isolation: Collect the precipitated white to light yellow solid product by vacuum filtration.[9] Wash the filter cake with cold, saturated salt water to remove excess sulfuric acid.

Part 2: Neutralization and Purification
  • Neutralization: Resuspend the crude sulfonic acid filter cake in water. While stirring, slowly add a solution of potassium hydroxide (KOH) until the pH of the mixture is neutral (pH ~7). This converts the sulfonic acid into its more stable and water-soluble potassium salt.[1]

  • Purification by Recrystallization: Heat the neutralized solution to dissolve the potassium salt completely.[1] Allow the solution to cool slowly and controllably to room temperature, then further cool in an ice bath to induce crystallization. Slow cooling is essential for the formation of well-defined crystals and high purity.[1]

  • Final Isolation: Collect the purified crystals of Potassium 2,4,5-Trichlorobenzenesulfonate by vacuum filtration. Wash the crystals with a small amount of cold water.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 80-100°C) to a constant weight. A typical yield for this process is very high, often exceeding 98%.

Sources

Exploratory

The Mechanistic and Synthetic Imperative of Fuming Sulfuric Acid in 2,4,5-Trichlorobenzenesulfonic Acid Production

Nomenclature Note: In industrial and applied chemical parlance, "2,4,5-trichlorobenzene sulfonation" refers to the synthetic pathway wherein the precursor 1,2,4-trichlorobenzene is sulfonated to yield 2,4,5-trichlorobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: In industrial and applied chemical parlance, "2,4,5-trichlorobenzene sulfonation" refers to the synthetic pathway wherein the precursor 1,2,4-trichlorobenzene is sulfonated to yield 2,4,5-trichlorobenzenesulfonic acid . This whitepaper adopts this standard mechanistic framework.

Executive Summary

The synthesis of 2,4,5-trichlorobenzenesulfonic acid (2,4,5-TCBSA) is a critical pathway in the development of advanced agrochemicals, dyes, and pharmaceutical intermediates. However, executing an electrophilic aromatic substitution ( SE​Ar ) on a polyhalogenated ring presents a severe kinetic bottleneck. This technical guide explores the indispensable role of fuming sulfuric acid (oleum) in overcoming these thermodynamic barriers, detailing the underlying reaction causality, optimized parameters, and a self-validating experimental protocol designed for high-yield isolation.

The Kinetic Bottleneck: Electrophilic Substitution on a Deactivated Ring

The sulfonation of aromatic compounds is driven by the electron density of the π -system. In 1,2,4-trichlorobenzene, the ring is profoundly deactivated[1]. The three highly electronegative chlorine atoms exert a strong inductive ( −I ) effect, withdrawing electron density from the aromatic core. This significantly raises the activation energy required to form the intermediate arenium ion (Wheland intermediate).

Table 1 illustrates the drastic reduction in reaction velocity caused by chlorine substitution, demonstrating why standard concentrated sulfuric acid (98% H2​SO4​ ) lacks the electrophilic potential to drive this specific reaction to completion[1].

Table 1: Kinetic Velocity Constants for Aromatic Sulfonation | Aromatic Compound | Velocity Constant ( k×106 ) at 40 °C | Relative Reactivity (vs. Benzene) | | :--- | :--- | :--- | | Benzene | 10.6 | 1.0 | | Chlorobenzene | 9.5 | ~0.90 | | 1,2,4-Trichlorobenzene | 0.73 | ~0.069 | | Nitrobenzene | 0.24 | ~0.023 |

The Mechanistic Role of Fuming Sulfuric Acid (Oleum)

To bypass the kinetic barrier of the deactivated ring, fuming sulfuric acid (oleum)—a solution of anhydrous sulfur trioxide ( SO3​ ) dissolved in sulfuric acid—must be employed[2]. Oleum serves two mandatory mechanistic functions:

  • Potent Electrophile Generation : Oleum provides a high concentration of neutral SO3​ and highly reactive protonated species ( H3​SO4+​ ), which are vastly more electrophilic than the species present in standard H2​SO4​ [3].

  • Trimolecular Transition State Stabilization : Recent Density Functional Theory (DFT) calculations reveal that sulfonation in oleum proceeds via a trimolecular mechanism. A secondary H2​SO4​ molecule acts as both a proton donor and acceptor, stabilizing the transition state during the rate-determining formation of the σ -complex[3][4].

Regioselectively, the mesomeric ( +M ) directing effects of the chlorine atoms, combined with steric hindrance, dictate that the electrophilic attack occurs almost exclusively at the C5 position, yielding the desired 2,4,5-isomer[2].

TrimolecularMechanism TCB 1,2,4-Trichlorobenzene (Deactivated Ring) TS Trimolecular Transition State (SO3 + H2SO4 + Arene) TCB->TS H-bond Stabilization Oleum Oleum (SO3 + H2SO4) (Electrophile Source) Oleum->TS H-bond Stabilization Sigma σ-Complex (Arenium Ion) TS->Sigma Electrophilic Attack Product 2,4,5-Trichlorobenzene- sulfonic Acid Sigma->Product Proton Elimination

Fig 1: Trimolecular electrophilic substitution mechanism using fuming sulfuric acid.

Optimized Process Parameters

Achieving a >98% yield requires strict adherence to thermodynamic and stoichiometric boundaries. Table 2 outlines the critical parameters and their underlying causality[2].

Table 2: Optimized Process Parameters for 1,2,4-TCB Sulfonation

Process Parameter Target Value Mechanistic Causality / Rationale

| Sulfonating Agent | 20–50% Oleum | Provides required SO3​ concentration to overcome severe ring deactivation. | | Molar Ratio (TCB:Oleum)| 1 : 1.05 | Ensures complete conversion while preventing disulfonation and minimizing waste. | | Dosing Temperature | 50–60 °C | Maintains oleum fluidity and safely controls initial exothermic π -complex formation. | | Reaction Temperature | 100–105 °C | Supplies sufficient thermal energy to cross the σ -complex activation barrier. | | Reaction Time | 2–3 Hours | Allows the sterically hindered C5 position to achieve >98% conversion. |

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. This workflow integrates In-Process Controls (IPC) to empirically prove chemical conversion before downstream isolation is attempted.

Step 1: Reactor Preparation Thoroughly dry a jacketed, glass-lined reactor and purge with anhydrous nitrogen. Causality: Oleum is fiercely hygroscopic. Atmospheric moisture will exothermically hydrate SO3​ to H2​SO4​ , drastically diluting the sulfonating agent's electrophilic strength and risking thermal runaway.

Step 2: Oleum Charging Charge the reactor with 20–50% fuming sulfuric acid. Initiate gentle agitation and heat the jacket to 50–60 °C[2].

Step 3: Substrate Dosing Slowly dose 1,2,4-trichlorobenzene into the reactor, maintaining a strict molar ratio of 1:1.05 (TCB to Oleum)[2]. Causality: This precise stoichiometric ratio provides just enough excess SO3​ to drive the equilibrium forward without promoting deleterious disulfonation or generating excessive acid waste.

Step 4: Isothermal Sulfonation Ramp the reactor temperature to 100–105 °C and hold isothermally for 2 to 3 hours[2]. Causality: This specific thermal window provides the necessary kinetic energy to cross the σ -complex activation barrier while remaining safely below the threshold for thermal degradation or sulfone byproduct formation.

Step 5: In-Process Control (IPC) Validation Withdraw a 1 mL aliquot, quench in ice water, and analyze via HPLC (UV detection at 230 nm). Validation Metric: The reaction is structurally validated as complete only when residual 1,2,4-trichlorobenzene is ≤1% . If the threshold is not met, extend the hold time by 30 minutes and re-test.

Step 6: Quench and Salt-Out Upon IPC pass, cool the reaction mass to 80–90 °C. Transfer the mixture into a secondary vessel containing chilled water. Add sodium chloride (NaCl) to the aqueous mixture. Causality: The free sulfonic acid is highly water-soluble. The addition of NaCl leverages the common-ion effect to precipitate the product as Sodium 2,4,5-trichlorobenzenesulfonate[5].

Step 7: Decolorization and Isolation Add activated carbon to the aqueous suspension at 90–95 °C to adsorb colored organic impurities. Filter the mixture hot to remove the carbon, then cool the filtrate to crystallize the final product[2].

SyntheticWorkflow Prep 1. Reactor Prep (N2 Purge, Dry) Charge 2. Charge 20-50% Oleum (Heat to 50-60 °C) Prep->Charge Dose 3. Dose 1,2,4-TCB (Molar Ratio 1:1.05) Charge->Dose React 4. Isothermal Sulfonation (100-105 °C, 2-3 hrs) Dose->React IPC 5. IPC Check (HPLC) Target: <1% TCB React->IPC IPC->React Fail (>1% TCB) Quench 6. Quench & Salt-Out (Add H2O & NaCl at 80 °C) IPC->Quench Pass (<1% TCB) Isolate 7. Isolate Product (Sodium 2,4,5-TCBSA) Quench->Isolate

Fig 2: Self-validating synthetic workflow for 2,4,5-trichlorobenzenesulfonic acid.

Sources

Foundational

A Comprehensive Technical Guide to the Neutralization of 2,4,5-Trichlorobenzenesulfonic Acid with Potassium Hydroxide

Prepared by: Senior Application Scientist Abstract This guide provides a detailed scientific and technical overview of the neutralization reaction between 2,4,5-trichlorobenzenesulfonic acid, a strong aromatic sulfonic a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract

This guide provides a detailed scientific and technical overview of the neutralization reaction between 2,4,5-trichlorobenzenesulfonic acid, a strong aromatic sulfonic acid, and potassium hydroxide, a strong inorganic base. The core of this document is to furnish researchers, scientists, and drug development professionals with a robust framework encompassing the fundamental chemical principles, a validated experimental protocol, critical safety and handling procedures, and methods for analytical monitoring. By explaining the causality behind experimental choices, this guide aims to ensure procedural accuracy, safety, and reproducibility in the synthesis of potassium 2,4,5-trichlorobenzenesulfonate.

Introduction

The neutralization of an acid with a base is a fundamental chemical process that results in the formation of a salt and water.[1][2] This guide focuses on a specific and industrially relevant example: the reaction of 2,4,5-trichlorobenzenesulfonic acid with potassium hydroxide (KOH). 2,4,5-Trichlorobenzenesulfonic acid is a potent aromatic sulfonic acid, characterized by a benzene ring substituted with three chlorine atoms and a sulfonic acid functional group.[3] Its acidic nature is primarily due to the highly polarized S-O-H bond. Potassium hydroxide is a prototypical strong base that completely dissociates in aqueous solutions to yield hydroxide ions (OH⁻).[4][5]

The reaction between these two compounds is a classic acid-base neutralization, yielding potassium 2,4,5-trichlorobenzenesulfonate and water. The resulting salt has applications in organic synthesis, potentially serving as an intermediate or precursor in the manufacturing of specialty chemicals, pharmaceuticals, and agrochemicals.[6] Understanding the stoichiometry, thermodynamics, and kinetics of this reaction is paramount for process control, yield optimization, and ensuring the safety of laboratory personnel.

Reaction Principles

Stoichiometry and Mechanism

The reaction proceeds via a proton transfer mechanism, which is characteristic of Brønsted-Lowry acid-base reactions. The sulfonic acid (H-TCBS) donates a proton (H⁺) to the hydroxide ion (OH⁻) from the potassium hydroxide.

Balanced Chemical Equation:

C₆H₂Cl₃SO₃H (aq) + KOH (aq) → C₆H₂Cl₃SO₃K (aq) + H₂O (l)

This equation shows a 1:1 molar ratio between the acid and the base.[7] This stoichiometric relationship is the foundation for all quantitative aspects of the protocol, from reagent measurement to titration calculations. The driving force for this essentially irreversible reaction is the formation of the stable, low-energy covalent bonds in water.[1]

Thermodynamic and Kinetic Considerations

The neutralization of a strong acid with a strong base is a highly exothermic process, meaning it releases a significant amount of heat.[2][8][9] The standard enthalpy of neutralization for strong acids and bases is consistently around -57.3 kJ/mol (or 13.7 kcal/mol).[9] This exothermicity is primarily due to the formation of water from H⁺ and OH⁻ ions.

Causality of Experimental Control: The substantial heat release necessitates careful temperature management during the reaction. Uncontrolled, rapid mixing can lead to a dangerous increase in temperature, potentially causing the solvent to boil and splash, creating a significant safety hazard. Therefore, the slow, dropwise addition of the base to the acid solution, combined with external cooling (e.g., an ice bath), is a critical procedural step. This ensures that the heat generated is dissipated effectively, maintaining a safe and controlled reaction environment.

Kinetically, the reaction is extremely fast and is generally considered to be diffusion-controlled, meaning the rate is limited only by how quickly the reactant ions can diffuse together in solution.

Experimental Protocol

This section details a reliable, step-by-step methodology for the safe and accurate neutralization of 2,4,5-trichlorobenzenesulfonic acid with potassium hydroxide in a laboratory setting.

Materials and Reagents
  • 2,4,5-Trichlorobenzenesulfonic acid (C₆H₃Cl₃O₃S): Purity >98%[10]

  • Potassium hydroxide (KOH): Pellets, ACS grade or higher

  • Deionized Water (H₂O): High-purity, for solutions

  • Magnetic Stirrer and Stir Bar

  • Beakers and Erlenmeyer Flasks

  • Graduated Cylinders and Volumetric Pipettes

  • Burette (50 mL)

  • pH Meter or pH indicator strips/solution

  • Ice Bath

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, nitrile or neoprene gloves.[11][12][13]

Equipment Setup
  • Place a beaker containing the acid solution on a magnetic stirrer.

  • Add a magnetic stir bar to the beaker.

  • Place the beaker inside a larger container to serve as an ice bath.

  • Position a calibrated pH meter probe in the solution, ensuring it does not interfere with the stir bar.

  • Set up a burette clamped securely above the beaker to dispense the KOH solution.

Step-by-Step Procedure
  • Prepare the Acid Solution: Accurately weigh a specific amount of 2,4,5-trichlorobenzenesulfonic acid and dissolve it in a measured volume of deionized water in a beaker. For example, dissolve 2.615 g (0.01 mol) in 100 mL of water.

  • Prepare the Base Solution: Prepare a standardized solution of potassium hydroxide. For a 1:1 neutralization, a 0.1 M KOH solution is appropriate. Safety Note: Dissolving solid KOH in water is highly exothermic; add the pellets to cold water slowly while stirring.[4][14]

  • Initiate Cooling and Stirring: Place the beaker with the acid solution in the ice bath and begin gentle stirring. Allow the solution to cool to below 20°C.

  • Record Initial pH: Measure and record the initial pH of the acid solution.

  • Titration/Neutralization: Begin adding the KOH solution from the burette to the acid solution drop by drop.[15] Monitor the pH of the mixture continuously.[16][17]

  • Observe the Equivalence Point: As the neutralization progresses, the pH will rise slowly at first, then very sharply as it approaches the equivalence point (pH ≈ 7.0).[1] The goal is to stop the addition of KOH precisely when a stable pH of 7.0 is reached.

  • Post-Neutralization: Once neutralized, the resulting solution is potassium 2,4,5-trichlorobenzenesulfonate. It can be used in this aqueous form or the salt can be isolated by removing the water via rotary evaporation if a solid product is required.

In-Process Controls and Validation

The primary self-validating system for this protocol is the continuous monitoring of the solution's pH.[16] This real-time data provides immediate feedback on the progress of the neutralization, allowing for precise control and determination of the reaction's endpoint. This ensures that a truly neutral solution is obtained without overshooting and adding excess base.

Data and Visualization

Quantitative Data Summary

The following table provides essential quantitative data for the reactants involved in this neutralization, based on a sample calculation.

Parameter2,4,5-Trichlorobenzenesulfonic AcidPotassium Hydroxide
Chemical Formula C₆H₃Cl₃O₃SKOH
Molar Mass 261.50 g/mol [10]56.105 g/mol [4]
Sample Mass/Conc. 2.615 g0.1 M
Moles (for sample) 0.01 molVaries (e.g., 0.01 mol in 100 mL)
Stoichiometric Ratio 11
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the neutralization protocol.

Neutralization_Workflow Prep 1. Reagent Preparation (Acid & Base Solutions) Setup 2. Equipment Setup (Stirrer, Ice Bath, pH Meter) Prep->Setup Load Reagents Cool 3. System Equilibration (Cool Acid Solution) Setup->Cool Start Stirring Titrate 4. Controlled Neutralization (Slow KOH Addition) Cool->Titrate Begin Titration Monitor 5. In-Process Control (Continuous pH Monitoring) Titrate->Monitor Real-time Feedback Endpoint 6. Endpoint Determination (pH = 7.0) Titrate->Endpoint Equivalence Point Reached Monitor->Titrate Product 7. Product Solution (Potassium 2,4,5-Trichlorobenzenesulfonate) Endpoint->Product

Caption: Workflow for the controlled neutralization of 2,4,5-trichlorobenzenesulfonic acid.

Safety and Hazard Management

Both reactants in this procedure are hazardous and require stringent safety protocols.

  • 2,4,5-Trichlorobenzenesulfonic Acid: This compound is corrosive and causes severe skin burns and eye damage. Inhalation of dust should be avoided.

  • Potassium Hydroxide: KOH is a highly corrosive substance, capable of causing severe burns to skin and eyes upon contact.[4][11][18][19] Dust or mists are severely irritating to the respiratory tract.[4] It reacts violently with strong acids.[20]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[12][13][18]

  • Ventilation: Conduct the procedure in a well-ventilated chemical fume hood to prevent inhalation of any dust or aerosols.[12][18]

  • Handling: When preparing the KOH solution, always add the solid KOH to water , never the other way around, to prevent violent boiling and splashing.[14]

  • Spill Response: In case of a spill, neutralize with a weak acid (for KOH) or a weak base (for the sulfonic acid) before cleaning up with absorbent materials. For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralized solutions may be less hazardous, but should still be disposed of as chemical waste.

Conclusion

The neutralization of 2,4,5-trichlorobenzenesulfonic acid with potassium hydroxide is a straightforward yet potent chemical reaction that requires careful attention to stoichiometry, thermal control, and safety. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can safely and effectively synthesize potassium 2,4,5-trichlorobenzenesulfonate. The integration of continuous pH monitoring provides a self-validating system that ensures accuracy and reproducibility, which are critical in research and development environments.

References

  • ACID-BASE NEUTRALIZATION, TITRATION. (n.d.).
  • Neutralization of sulfonic acids and sulfuric acid esters. (n.d.). Google Patents.
  • Potassium hydroxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Neutralising an acidic solution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Monitoring reactions. (2025, November 4). Royal Society of Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Potassium hydroxide solution. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: POTASSIUM HYDROXIDE 45%. (n.d.). Ecolab. Retrieved from [Link]

  • Lesson 6.9: Neutralizing Acids and Bases. (2024, July 30). American Chemical Society. Retrieved from [Link]

  • Neutralization Reaction Of Acid And Base. (n.d.). Wax Studios. Retrieved from [Link]

  • Potassium Hydroxide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Titrations and Neutralization Calculations. (n.d.). Vancouver Community College. Retrieved from [Link]

  • Potassium hydroxide - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]

  • Potassium Hydroxide: Uses, Formula, Dangers & More. (2022, July 13). ReAgent. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Chem-Supply. Retrieved from [Link]

  • acids, bases and strong acid-base neutralization reactions: analysis of teaching, history and concepts. (2024, December 18). New Science. Retrieved from [Link]

  • Enthalpy Of Neutralization Of Strong Acid And Strong Base. (2019, September 17). BYJU'S. Retrieved from [Link]

  • Practical GCSE Chemistry: Neutralisation. (2023, August 16). ReAgent. Retrieved from [Link]

  • Practical: Investigating Neutralisation. (2025, January 15). YouTube. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation, Synthesis, and Applications of Potassium 2,4,5-Trichlorobenzenesulfonate: A Comprehensive Technical Guide

Executive Summary Potassium 2,4,5-trichlorobenzenesulfonate (CAS: 62625-17-6)[1] is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis, agrochemical development, and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2,4,5-trichlorobenzenesulfonate (CAS: 62625-17-6)[1] is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis, agrochemical development, and pharmaceutical derivatization. Characterized by a robust benzene core substituted with three electron-withdrawing chlorine atoms and a highly polar sulfonate group, this compound presents unique physicochemical properties.

This whitepaper provides an in-depth analysis of the compound’s IUPAC nomenclature logic, the mechanistic causality behind its synthesis, and field-proven protocols for its preparation and isolation.

IUPAC Nomenclature & Structural Elucidation

The systematic naming of organic molecules ensures unambiguous communication across global research networks. The name Potassium 2,4,5-trichlorobenzenesulfonate is derived through a strict hierarchy of[2].

The Logic of the Nomenclature
  • Identification of the Parent Structure: The core structural unit is a benzene ring[3].

  • Principal Functional Group Priority: According to IUPAC guidelines, sulfonic acids and their corresponding anionic salts (-SO₃⁻) take strict precedence over halogen substituents (-Cl)[4]. Therefore, the parent anion is benzenesulfonate[5].

  • Numbering the Carbon Ring: The carbon atom covalently bonded to the sulfonate group is automatically designated as C-1 .

  • Assigning Substituent Locants: The ring is numbered to provide the lowest possible locant set for the remaining substituents. The three chlorine atoms are located at positions 2, 4, and 5. (The set 2,4,5 is lower than the alternative 2,4,6 or 3,4,6).

  • Salt Designation: For ionic compounds, the cation is cited first as a separate word, followed by the anion. Thus, the potassium cation (K⁺) precedes the 2,4,5-trichlorobenzenesulfonate anion[6].

IUPAC_Logic Step1 1. Identify Parent Structure (Benzene Ring) Step2 2. Determine Principal Group (Sulfonate > Halogens) Step1->Step2 Step3 3. Number the Carbon Ring (C1 assigned to Sulfonate) Step2->Step3 Step4 4. Assign Substituent Locants (Chlorines at C2, C4, C5) Step3->Step4 Step5 5. Apply Salt Nomenclature (Cation first: Potassium) Step4->Step5 Final Final IUPAC Name: Potassium 2,4,5-trichlorobenzenesulfonate Step5->Final

Fig 1: Logical decision tree for the IUPAC nomenclature of Potassium 2,4,5-Trichlorobenzenesulfonate.

Mechanistic Origin: The "Locant Shift" Phenomenon

A critical point of confusion in commercial literature is the naming of the starting material. While some supplier databases refer to the precursor as "2,4,5-trichlorobenzene"[7], the correct IUPAC designation for the starting material is 1,2,4-trichlorobenzene .

The Causality of Regioselectivity: When 1,2,4-trichlorobenzene undergoes Electrophilic Aromatic Substitution (EAS) with sulfur trioxide (SO₃), the three chlorine atoms exert competing inductive (electron-withdrawing) and resonance (ortho/para-directing) effects. Steric hindrance at C-3 and C-6 directs the bulky SO₃ electrophile almost exclusively to the C-5 position .

Once the sulfonate group attaches to C-5, IUPAC nomenclature rules mandate that this carbon becomes the new C-1. Consequently, the chlorine atoms originally at positions 1, 2, and 4 are re-numbered relative to the new C-1, shifting perfectly to positions 2, 4, and 5. This regioselective transformation is what yields 2,4,5-trichlorobenzenesulfonic acid.

Physicochemical Properties & Analytical Data

For downstream applications in drug development, understanding the physical parameters of the compound is critical for formulation and solvent selection. The table below summarizes the validated physicochemical properties[6][8][9].

PropertyValueAnalytical Significance
IUPAC Name Potassium 2,4,5-trichlorobenzenesulfonateStandardized identification
CAS Registry Number 62625-17-6Global chemical tracking
Molecular Formula C₆H₂Cl₃KO₃SStoichiometric calculations
Molar Mass 299.60 g/mol Yield quantification
Melting Point 247–250 °CIndicator of high crystal lattice energy
Appearance White to light yellow crystalline powderVisual purity checkpoint
Purity (HPLC) >98.0%Required for pharmaceutical intermediates

Synthetic Methodologies

As a Senior Application Scientist, I mandate that all protocols be treated as self-validating systems. The following methodologies detail both traditional batch synthesis and advanced continuous-flow techniques[7].

Protocol A: Traditional Batch Sulfonation & Neutralization

This method is optimized for standard glass-lined reactor setups.

  • Electrophilic Aromatic Substitution (EAS): Charge a reactor with 1.0 equivalent of 1,2,4-trichlorobenzene. Slowly add 1.2 equivalents of fuming sulfuric acid (20% SO₃) while maintaining the internal temperature between 40–60 °C.

    • Causality: The highly electron-withdrawing nature of the three chlorine atoms severely deactivates the aromatic ring. Standard concentrated H₂SO₄ is insufficient; fuming sulfuric acid provides the necessary active electrophile (SO₃) to drive the reaction.

  • Quenching: Carefully transfer the reaction mixture into a vessel containing crushed ice (10x volume) under vigorous stirring to halt the reaction and precipitate the intermediate 2,4,5-trichlorobenzenesulfonic acid.

  • Neutralization: Titrate the aqueous suspension with 50% w/w aqueous Potassium Hydroxide (KOH) until a stable pH of 7.5–8.0 is achieved.

    • Causality: KOH is strictly preferred over sodium hydroxide (NaOH) because the potassium salt exhibits superior crystallization thermodynamics and significantly lower hygroscopicity, which is crucial for maximizing shelf-life and handling in drug manufacturing.

  • Isolation: Cool the neutralized solution to 5 °C to induce crystallization. Filter the resulting white/light-yellow crystals, wash with cold ethanol to remove unreacted organics, and dry under vacuum at 60 °C to achieve >98.0% purity[1].

Protocol B: Advanced Continuous-Flow Microchannel Synthesis

For scale-up operations requiring stringent thermal control.

  • Reagent Delivery: Pump 1,2,4-trichlorobenzene and chlorosulfonic acid via independent, pulse-free syringe pumps into a silicon carbide (SiC) microreactor.

  • Residence Time & Temperature: Maintain the microreactor at 50 °C with a precise residence time of 2–5 minutes.

    • Causality: Sulfonation is highly exothermic. Microchannel reactors provide an exceptional surface-area-to-volume ratio, allowing for instantaneous heat dissipation. This prevents localized "hot spots" that typically lead to unwanted polysulfonated byproducts and degradation[7].

  • In-line Neutralization: Direct the acidic reactor effluent directly into a continuous stirred-tank reactor (CSTR) pre-charged with a buffered aqueous KOH solution to continuously precipitate the product.

Synthesis_Workflow Reagents Starting Material 1,2,4-Trichlorobenzene + SO3 EAS Electrophilic Aromatic Substitution (Regioselective attack at C-5) Reagents->EAS Intermediate Intermediate 2,4,5-Trichlorobenzenesulfonic Acid EAS->Intermediate Neutralization Neutralization (Aqueous KOH, pH 7.5-8.0) Intermediate->Neutralization Crystallization Purification (Cooling to 5°C & Filtration) Neutralization->Crystallization Product Final Product Potassium 2,4,5-Trichlorobenzenesulfonate Crystallization->Product

Fig 2: Step-by-step synthetic workflow for Potassium 2,4,5-Trichlorobenzenesulfonate production.

Applications in Drug Development and Material Science

Potassium 2,4,5-trichlorobenzenesulfonate is not merely an end-product; it is a highly versatile intermediate[7]:

  • Sulfonamide Drug Libraries: The potassium salt can be readily converted into 2,4,5-trichlorobenzenesulfonyl chloride via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This sulfonyl chloride is a premium electrophile used to synthesize diverse sulfonamide libraries, a critical pharmacophore in antibacterial, diuretic, and anti-diabetic drug discovery.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing sulfonate group, combined with the inductive pull of the three chlorines, highly activates the aromatic ring toward SNAr. Researchers frequently exploit this to selectively substitute the chlorine atoms with amines, thiols, or alkoxides to generate novel functional materials and active pharmaceutical ingredients (APIs).

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013." Queen Mary University of London. Available at:[Link]

  • ChemBK. "Potassium 2,4,5-Trichlorobenzenesulfonate - Physico-chemical Properties." ChemBK Database. Available at:[Link]

  • PINPOOLS. "Potassium 2,4,5-trichlorobenzenesulphonate - General Information & Chemical Properties." PINPOOLS B2B Chemical Procurement. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23692292, Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1)." PubChem. Available at:[Link]

  • University of Illinois. "How to name organic compounds using the IUPAC rules." UIUC Chemistry. Available at: [Link]

  • Eastern Illinois University. "Short Summary of IUPAC Nomenclature of Organic Compounds." EIU Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91526, Benzenesulfonate." PubChem. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Potassium 2,4,5-Trichlorobenzenesulfonate in Polar and Non-polar Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS). It delves into the fundamental principles governing its solubility i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS). It delves into the fundamental principles governing its solubility in both polar and non-polar solvent systems. While extensive empirical data for this specific compound is not widely available in public literature, this guide establishes a robust theoretical framework based on its molecular structure. Furthermore, it outlines a detailed, self-validating experimental protocol for accurately determining its solubility profile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the dissolution properties of halogenated aromatic sulfonates.

Introduction: Understanding the Compound

Potassium 2,4,5-Trichlorobenzenesulfonate is an organic salt characterized by a dual-nature molecular structure. It comprises a hydrophobic chlorinated aromatic benzene ring and a hydrophilic potassium sulfonate group.[1] This amphiphilic nature is the primary determinant of its solubility behavior across a spectrum of solvents.[1] The molecular formula for this compound is C₆H₂Cl₃KO₃S, and it has a molecular weight of approximately 299.60 g/mol .[1] Typically, it exists as a white to light-yellow solid.[1]

A thorough understanding of the solubility of KTCBS is critical for a variety of applications, from its use as an intermediate in organic synthesis to its potential applications in materials science.[1] Solubility dictates the choice of reaction media, purification methods like recrystallization, and the formulation of products.

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that "like dissolves like."[2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For Potassium 2,4,5-Trichlorobenzenesulfonate, two key structural features are at play:

  • The Ionic Potassium Sulfonate Group (-SO₃⁻K⁺): This part of the molecule is highly polar and capable of strong ion-dipole interactions. This makes it readily soluble in polar solvents, especially those capable of hydrogen bonding, such as water.[1]

  • The 2,4,5-Trichlorinated Benzene Ring: This aromatic core is non-polar and hydrophobic. The presence of three chlorine atoms further increases its non-polar character. This portion of the molecule favors interactions with non-polar solvents through van der Waals forces.

The overall solubility of KTCBS in a given solvent is a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of its ions and non-polar ring.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for Potassium 2,4,5-Trichlorobenzenesulfonate can be predicted. Quantitative data requires experimental determination as described in the following section.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHighThe strong ionic character of the potassium sulfonate group leads to favorable ion-dipole interactions and hydrogen bonding with these solvents.[1]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have significant dipole moments that can solvate the potassium and sulfonate ions, though generally less effectively than protic solvents.
Slightly Polar Ethyl Acetate, DichloromethaneLow to ModerateThe polarity of these solvents is not sufficient to effectively solvate the ionic portion of the molecule, but some interaction with the chlorinated ring is possible.
Non-polar Hexane, Toluene, Carbon TetrachlorideVery Low / InsolubleThe lack of polarity in these solvents means they cannot overcome the strong ionic interactions within the KTCBS crystal lattice.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a robust and self-validating experimental methodology is essential. The isothermal equilibrium method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.[4]

Materials and Apparatus
  • Potassium 2,4,5-Trichlorobenzenesulfonate (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess KTCBS to a known volume of solvent B Place sealed vials in thermostatic shaker bath A->B Secure vials C Agitate at constant temperature for 24-48 hours B->C Start agitation D Allow vials to settle (cease agitation) C->D Ensure equilibrium E Withdraw aliquot from the clear supernatant D->E Careful sampling F Filter immediately using a syringe filter E->F Remove particulates G Dilute sample to fall within calibration range F->G Precise dilution H Analyze by validated HPLC-UV method G->H Inject into HPLC I Quantify concentration using calibration curve H->I Integrate peak area J Calculate solubility (e.g., in mg/mL or mol/L) I->J Apply dilution factor

Caption: Isothermal Equilibrium Method Workflow

Step-by-Step Methodology
  • Preparation of Saturated Solutions: For each solvent, add an excess amount of Potassium 2,4,5-Trichlorobenzenesulfonate to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the bath for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of KTCBS is determined by comparing the peak area of the sample to a standard calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of Potassium 2,4,5-Trichlorobenzenesulfonate:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined experimentally.

  • pH: In aqueous solutions, the pH is not expected to have a significant impact on the solubility of KTCBS, as it is the salt of a strong acid (2,4,5-trichlorobenzenesulfonic acid) and a strong base (potassium hydroxide).

  • Common Ion Effect: The solubility of KTCBS in an aqueous solution will be decreased by the presence of a common ion, such as from the addition of potassium chloride or another soluble sulfonate salt.

Conclusion

Potassium 2,4,5-Trichlorobenzenesulfonate exhibits a solubility profile that is directly attributable to its amphiphilic structure. It is predicted to be highly soluble in polar protic solvents and sparingly soluble to insoluble in non-polar solvents. For precise quantification, a rigorous experimental protocol, such as the isothermal equilibrium method coupled with HPLC analysis, is required. The information and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this and structurally related compounds.

References

  • Combined Experimental and Molecular Dynamics Simulations Approach to Estimate Solubilities of an Organic Salt in Complex Growth Environments. (n.d.).
  • Smolecule. (2023, August 16). Potassium 2,4,5-Trichlorobenzenesulfonate.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability Analysis of Potassium 2,4,5-Trichlorobenzenesulfonate

Executive Summary & Scientific Context Potassium 2,4,5-Trichlorobenzenesulfonate (CAS: 62625-17-6) is a highly robust organosulfur compound utilized extensively as a specialized intermediate in pharmaceutical synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Potassium 2,4,5-Trichlorobenzenesulfonate (CAS: 62625-17-6) is a highly robust organosulfur compound utilized extensively as a specialized intermediate in pharmaceutical synthesis and as a high-performance flame retardant additive in polycarbonate resins [1]. For drug development professionals and materials scientists, understanding the precise thermal boundaries of this compound is critical. Thermal stability dictates its viability in high-temperature processing environments, such as hot-melt extrusion (HME) for amorphous solid dispersions, and influences its long-term shelf life and compatibility profiles.

This whitepaper provides a comprehensive, causality-driven analysis of the thermal behavior of Potassium 2,4,5-Trichlorobenzenesulfonate. By integrating Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Evolved Gas Analysis (EGA), we establish a self-validating framework for characterizing its melting transitions, desulfonation kinetics, and degradation pathways.

Structural Causality: Why is it Thermally Robust?

The thermal resilience of Potassium 2,4,5-Trichlorobenzenesulfonate—exhibiting a melting point range of 247–250°C [2]—is not coincidental; it is a direct consequence of its molecular architecture.

  • The Counterion Effect: The uniqueness of this compound lies in its potassium counterion. Compared to the free sulfonic acid or sodium salts, the potassium cation significantly enhances the ionic lattice energy. This strong ionic interaction anchors the sulfonate headgroup, requiring substantial thermal energy to disrupt the crystal lattice [1].

  • Electronic & Steric Shielding: The presence of three highly electronegative chlorine atoms at the 2, 4, and 5 positions exerts a strong inductive electron-withdrawing effect on the aromatic ring. This stabilizes the electron density of the benzene ring against oxidative attack. Furthermore, the steric hindrance provided by the multi-halogenated structure physically protects the vulnerable carbon-sulfur (C-S) bond from premature homolytic cleavage.

  • Desulfonation Dynamics: The primary thermal decomposition mechanism for chlorinated benzenesulfonate compounds involves desulfonation (the cleavage of the C-S bond), which typically only occurs at extreme temperatures (>300°C) [3].

Mechanism S1 Potassium 2,4,5-Trichlorobenzenesulfonate (Stable up to 247°C) S2 Phase Transition (Melting: 247-250°C) S1->S2 Heat Applied S3 Primary Degradation (Desulfonation: >300°C) S2->S3 Cleavage of C-S Bond S4 Secondary Degradation (Dehalogenation/Carbonization) S3->S4 Release of SO2, HCl

Fig 1. Stepwise thermal decomposition pathway of Potassium 2,4,5-Trichlorobenzenesulfonate.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in thermal data, experimental protocols cannot be isolated; they must be self-validating. The following workflows employ orthogonal techniques—where the thermal event (DSC) is cross-verified by mass loss (TGA) and chemical identification (FTIR/MS) [4].

Protocol A: High-Resolution TGA-DSC Analysis

Objective: To determine the melting point, onset of decomposition, and thermal stability window. Causality & Validation: We utilize a simultaneous TGA-DSC system. If an endothermic peak occurs in the DSC without a corresponding mass loss in the TGA, the system validates that the event is a phase transition (melting) rather than degradation.

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate the DSC sensor using high-purity Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C) to ensure accuracy across the target range of 200–300°C.

  • Baseline Establishment: Run an empty aluminum oxide (Al2O3) crucible from 25°C to 600°C at 10°C/min under a 50 mL/min Nitrogen purge. Rationale: This subtracts instrument drift and buoyancy effects, ensuring the recorded heat flow is purely from the sample.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of anhydrous Potassium 2,4,5-Trichlorobenzenesulfonate into the Al2O3 crucible. Rationale: A small mass prevents thermal lag and minimizes the risk of sensor contamination during explosive desulfonation.

  • Thermal Ramp: Heat the sample from 30°C to 500°C at a strictly controlled rate of 10°C/min under Nitrogen. Rationale: Nitrogen prevents premature oxidative degradation, isolating the purely thermal desulfonation event.

  • Data Extraction: Identify the extrapolated onset temperature ( Tonset​ ) of the melting endotherm and the derivative peak ( DTGmax​ ) of the mass loss curve.

Protocol B: Evolved Gas Analysis (TGA-FTIR)

Objective: To chemically identify the volatile degradants released during thermal breakdown. Causality & Validation: By coupling the TGA exhaust to an FTIR spectrometer, the physical mass loss is directly correlated to specific chemical bonds breaking (e.g., the appearance of S=O stretching confirms desulfonation).

Step-by-Step Workflow:

  • Transfer Line Conditioning: Heat the TGA-FTIR transfer line to 200°C. Rationale: This prevents high-boiling degradants from condensing in the tube before reaching the IR cell, preventing false-negative readings.

  • Purge Optimization: Utilize Helium as the purge gas (instead of Nitrogen) at 40 mL/min. Rationale: Helium has higher thermal conductivity and is completely IR-inactive, providing a pristine background for spectral analysis.

  • Spectral Acquisition: Set the FTIR to record spectra every 10 seconds at a resolution of 4 cm⁻¹.

  • Correlation Analysis: Overlay the Gram-Schmidt reconstruction (total IR absorbance) with the TGA derivative curve (DTG). A perfect alignment validates the exact temperature at which specific functional groups (like SO2 or HCl) are liberated.

Workflow N1 Sample Preparation (Anhydrous, 3-5 mg) N2 Simultaneous Thermal Analysis (TGA-DSC) N1->N2 N2/He Purge N3 Evolved Gas Analysis (FTIR / MS) N2->N3 Heated Transfer Line N4 Kinetic Modeling (Stability Prediction) N2->N4 Heat Flow & Mass Data

Fig 2. Self-validating workflow for thermal and evolved gas analysis of organosulfur salts.

Quantitative Data Summary

The following table synthesizes the expected thermal transitions for Potassium 2,4,5-Trichlorobenzenesulfonate based on its structural properties and comparative benzenesulfonate behaviors [1] [3].

Thermal EventTemperature Range (°C)Analytical SignatureMechanistic Cause
Moisture Desorption 50 – 120°CMinor TGA mass loss (<1%); Broad DSC endothermEvaporation of surface-bound or hygroscopic water.
Melting Point 247 – 250°CSharp DSC endotherm; No TGA mass lossDisruption of the ionic crystal lattice [2].
Onset of Degradation > 300°CSharp TGA mass loss; DSC endothermHomolytic cleavage of the C-S bond (Desulfonation).
Secondary Degradation 400 – 550°CContinuous TGA mass loss; DSC exothermDehalogenation (loss of HCl) and carbonization of the aromatic ring.
Residual Char > 600°CPlateau in TGA (~20-30% remaining mass)Formation of inorganic potassium chloride (KCl) and carbonaceous char.

Implications for Drug Development & Polymer Science

Understanding these thermal parameters is not merely an academic exercise; it drives critical decisions in formulation and manufacturing.

  • Pharmaceutical Hot-Melt Extrusion (HME): For a compound to be processed via HME, its melting point and degradation onset must be sufficiently separated. With a melting point of ~248°C and degradation occurring above 300°C, Potassium 2,4,5-Trichlorobenzenesulfonate offers a safe, albeit high-temperature, processing window.

  • Impurity Profiling via Melting Point Depression: As established by thermal analysis principles [4], the presence of impurities (such as unreacted trichlorobenzene) will depress the 247-250°C melting peak and broaden it. High-resolution DSC can therefore act as a rapid, self-validating quality control checkpoint for batch purity.

  • Polymer Flame Retardancy: In polycarbonate resins, the compound is blended at 0.01-0.15 wt% [5]. Its high thermal stability ensures it survives the extreme temperatures of plastic extrusion molding without premature degradation, only activating its flame-retardant desulfonation mechanism when exposed to actual combustion temperatures.

References

  • Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from: [Link]

  • Google Patents.EP2673318A1 - Flame retardant, thermoplastic polycarbonate molding compositions.
Foundational

A Technical Guide to the Hygroscopic Nature of Potassium Sulfonate Salts in Pharmaceutical Development

Abstract The interaction of active pharmaceutical ingredients (APIs) and excipients with atmospheric moisture is a critical parameter in drug development. Hygroscopicity, the propensity of a substance to absorb moisture...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The interaction of active pharmaceutical ingredients (APIs) and excipients with atmospheric moisture is a critical parameter in drug development. Hygroscopicity, the propensity of a substance to absorb moisture from the air, can profoundly impact the chemical stability, physical properties, and manufacturability of pharmaceutical solids. Potassium sulfonate salts, a class of compounds utilized in drug development for their favorable physicochemical properties, exhibit a range of hygroscopic behaviors that warrant careful characterization. This technical guide provides an in-depth exploration of the hygroscopic nature of potassium sulfonate salts, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of water-solid interactions, the factors influencing hygroscopicity, and the state-of-the-art methodologies for its assessment. By synthesizing technical accuracy with field-proven insights, this guide aims to equip the reader with the expertise to anticipate, characterize, and mitigate the challenges associated with the moisture sensitivity of these important pharmaceutical compounds.

Introduction to Hygroscopicity in Pharmaceutical Development

The control of moisture is a cornerstone of pharmaceutical science. Hygroscopicity is the measure of a material's ability to attract and hold water molecules from the surrounding environment.[1] This phenomenon is of paramount importance for solid dosage forms, where the uptake of water can trigger a cascade of undesirable events.[2] Ingesting an unacceptable amount of water can adversely affect the physical and chemical stability of the API and the functionality of excipients.[2] Consequently, a thorough understanding and characterization of a compound's hygroscopic properties are essential throughout the drug development lifecycle to optimize formulation, manufacturing processes, and define appropriate storage conditions.[2]

The stability of a drug substance or product is a key quality attribute, and its response to environmental factors like humidity must be rigorously evaluated.[3][4] International Council for Harmonisation (ICH) guidelines mandate stability testing under defined temperature and humidity conditions to establish a re-test period for the drug substance or a shelf life for the drug product.[4][5]

A critical concept in understanding hygroscopicity is the Critical Relative Humidity (CRH) . The CRH of a salt is the specific relative humidity (RH) of the atmosphere, at a given temperature, above which the material will begin to absorb moisture.[6] When the ambient RH exceeds the CRH, the salt will continue to take up water until it dissolves and forms a saturated solution.[6] This property is unique to each water-soluble salt.[6]

Potassium Sulfonate Salts: Properties and Pharmaceutical Utility

Salt formation is a common strategy employed to modify the physicochemical properties of an API, such as solubility, stability, and bioavailability. Sulfonate salts, in particular, offer a range of properties that are advantageous for both synthetic and formulation chemists.[7] While concerns have been raised regarding the potential for genotoxic sulfonate ester formation, sulfonic acids remain an important tool in the salt selection process due to their ability to confer desirable characteristics.[7]

Potassium, as a counter-ion, is of great physiological significance and is indispensable for many bodily functions, including nerve signal transmission and muscle contraction.[8] The use of potassium salts in pharmaceutical formulations is widespread.[9] When combined with a sulfonate moiety, the resulting potassium sulfonate salt's properties, including its hygroscopicity, are influenced by both the cation and the anionic group. The inorganic counter-ion, such as potassium, has been shown to have a strong influence on the hygroscopicity of sulfonate-containing powders.[10]

Factors Influencing the Hygroscopicity of Potassium Sulfonate Salts

The degree to which a potassium sulfonate salt absorbs water is not an isolated property but is governed by a combination of intrinsic (material-related) and extrinsic (environmental) factors.

Intrinsic Factors:

  • Molecular Structure: The presence of polar functional groups, such as the sulfonic group (-SO3H), provides hydrophilic characteristics that promote water sorption.[11] The overall hygroscopicity of an organic compound is influenced by the number and type of its functional groups.[12][13][14]

  • Crystalline vs. Amorphous Form: The solid-state form of the material plays a crucial role. Amorphous forms are generally more hygroscopic than their crystalline counterparts due to their higher free energy and disordered molecular arrangement, which provides more sites for water interaction.[15]

  • Particle Size and Surface Area: Powders with smaller particle sizes possess a larger specific surface area, making them more susceptible to moisture uptake from the environment.[][17]

Extrinsic Factors:

  • Relative Humidity (RH): As the primary driving force, the ambient RH dictates the extent of water sorption. Above the CRH, significant water uptake occurs.

  • Temperature: The CRH of most salts decreases with increasing temperature, meaning a salt may become hygroscopic at a lower RH as the temperature rises.[6]

Table 1: Summary of Factors Influencing Hygroscopicity
FactorInfluence on Water SorptionRationale
Intrinsic
Presence of Sulfonate GroupsIncreasesThe polar SO3- group provides hydrophilic sites for hydrogen bonding with water molecules.[11]
Amorphous Solid FormIncreasesHigher free energy and molecular disorder create more accessible sites for water interaction compared to a stable crystal lattice.[15]
Small Particle SizeIncreasesA larger surface-area-to-volume ratio exposes more of the material to the humid environment.[][17]
Extrinsic
Increasing Relative HumidityIncreasesHigher water vapor pressure in the atmosphere provides a greater driving force for moisture absorption, especially above the CRH.[6]
Increasing TemperatureGenerally IncreasesThe CRH of many salts decreases with increasing temperature, making them more prone to water uptake at a given RH.[6]

Experimental Assessment of Hygroscopicity

A multi-faceted approach is required to accurately characterize the hygroscopic nature of a potassium sulfonate salt. The primary techniques employed are Dynamic Vapor Sorption (DVS) for assessing moisture uptake kinetics and equilibrium, and Karl Fischer (KF) titration for determining the absolute water content.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures how the mass of a sample changes in response to controlled and programmed changes in relative humidity at a constant temperature.[18][19] It provides critical data on water absorption rates, equilibrium moisture content, and can reveal moisture-induced phase transitions.[][20]

  • Sample Preparation: A small amount of the potassium sulfonate salt sample (typically 5-20 mg) is accurately weighed and placed into the DVS instrument's microbalance.

  • Initial Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This establishes a dry reference weight.[21]

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[18] At each step, the instrument holds the RH constant and monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change falls below a predefined threshold).[18][19]

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise fashion back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a sorption-desorption isotherm.

DVS_Workflow cluster_prep Preparation cluster_cycle Sorption-Desorption Cycle cluster_analysis Analysis start Place Sample on Microbalance dry Dry Sample at 0% RH to Stable Weight start->dry Establish Dry Mass increase_rh Increase RH in Steps (e.g., 0% to 90%) dry->increase_rh equilibrate_sorp Hold at each RH step until Mass Equilibrium increase_rh->equilibrate_sorp decrease_rh Decrease RH in Steps (e.g., 90% to 0%) equilibrate_sorp->decrease_rh Max RH reached equilibrate_desorp Hold at each RH step until Mass Equilibrium decrease_rh->equilibrate_desorp plot Plot Mass Change (%) vs. RH equilibrate_desorp->plot Cycle Complete isotherm Generate Sorption-Desorption Isotherm plot->isotherm

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer (KF) Titration

While DVS measures the change in mass due to moisture, Karl Fischer titration is a classic and highly selective method used to determine the absolute quantity of water in a sample.[22] It is considered a gold standard for water content determination because it is selective for water and does not detect the loss of other volatile substances.[22][23] The method is based on the oxidation of sulfur dioxide by iodine in the presence of water.[22]

There are two main types of KF titration:

  • Volumetric: Suitable for samples with a water content above 0.1%.[24] A titrant of known concentration is added to the sample until an endpoint is reached.

  • Coulometric: Ideal for samples with trace amounts of water (e.g., 10 to 1000 ppm).[24] Iodine is generated electrochemically during the titration.

  • Solvent Preparation: The titration vessel is filled with a suitable KF solvent (e.g., methanol-based). The solvent is then pre-titrated with the KF reagent to eliminate any residual water, establishing a dry baseline.

  • Sample Introduction: A precisely weighed amount of the potassium sulfonate salt is introduced into the sealed titration vessel. Complete dissolution is crucial to ensure all water (including bound or crystal water) is accessible for the reaction.[25] If solubility is an issue, co-solvents or heating may be employed.

  • Titration: The sample is titrated with the Karl Fischer reagent. The reagent is added automatically until the endpoint, which is typically detected potentiometrically, is reached.[22]

  • Calculation: The instrument calculates the amount of water in the sample based on the volume of titrant consumed and its known concentration. The result is usually expressed as a weight percentage (w/w).

KF_Titration_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_result Result Calculation add_solvent Add KF Solvent to Titration Vessel pre_titrate Pre-titrate Solvent to a Dry Endpoint add_solvent->pre_titrate Remove residual water add_sample Accurately Weigh and Add Sample pre_titrate->add_sample Ready for sample dissolve Ensure Complete Sample Dissolution add_sample->dissolve titrate Titrate with KF Reagent to Endpoint dissolve->titrate calculate Calculate Water Content (e.g., % w/w) titrate->calculate Endpoint detected report Report Final Value calculate->report

Caption: Workflow for Karl Fischer (KF) Titration.

Data Interpretation and Classification

The data from DVS analysis is typically presented as a sorption-desorption isotherm, which reveals key information about the material's interaction with water. The shape of the isotherm, the total amount of water sorbed at high RH (e.g., 90% RH), and the presence of hysteresis (where the desorption curve does not retrace the sorption curve) are all important diagnostic features.[19] Hysteresis can indicate changes in the material's structure or porosity upon water uptake.[19]

The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after storage at 25°C and 80% RH for 24 hours.[18][26] While DVS methodology is not identical, it offers a higher-resolution alternative for this classification.[18]

Table 2: Hygroscopicity Classification (based on European Pharmacopoeia)
ClassificationWeight Increase (% w/w)Description
Non-hygroscopic < 0.2%Essentially no water uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor water uptake.
Hygroscopic ≥ 2% and < 15%Moderate water uptake.
Very hygroscopic ≥ 15%Significant water uptake.
Deliquescent Sufficient water is absorbed to form a liquidThe solid dissolves in the absorbed water.

Source: Adapted from European Pharmacopoeia guidelines.[18][26]

Implications for Drug Development and Manufacturing

The hygroscopicity classification of a potassium sulfonate salt has direct and significant consequences for its development pathway.

  • Stability: High hygroscopicity can lead to chemical degradation (e.g., hydrolysis), changes in crystalline form (polymorphic transformations or hydrate formation), and physical changes like deliquescence.[20] This directly impacts the shelf-life and requires careful stability testing under various humidity conditions as outlined by ICH guidelines.[3][27]

  • Formulation Design: For hygroscopic compounds, formulations may require the inclusion of desiccants or protective excipients. The choice of other excipients must also be carefully considered, as they too can be hygroscopic.

  • Manufacturing: Processing hygroscopic powders can be challenging. Issues like powder flowability, caking, and sticking to equipment are common.[28] Manufacturing may need to be conducted in humidity-controlled environments to ensure process consistency and product quality.

  • Packaging and Storage: Highly hygroscopic materials necessitate the use of packaging with a high moisture barrier to protect the product throughout its shelf life.[] Recommended storage conditions, which are determined from stability studies, must be clearly stated on the label.[4]

Conclusion

The hygroscopic nature of potassium sulfonate salts is a critical physicochemical property that demands rigorous evaluation during pharmaceutical development. It is not a simple, single-point attribute but a complex behavior influenced by the material's intrinsic properties and its environment. A comprehensive characterization, employing techniques such as Dynamic Vapor Sorption and Karl Fischer titration, is essential. The insights gained from these studies are fundamental to ensuring the development of a stable, effective, and high-quality drug product. By understanding the causality behind water sorption and applying this knowledge, scientists can proactively design robust formulations, optimize manufacturing processes, and establish appropriate control strategies, ultimately safeguarding the product's integrity from development through to the patient.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrU1e1KFUsZ6vxYItesgK56VWgR8w9sobAtPfkLPqonQ8-3K33RywCEByUvCwObJZ8O87poYdzacWdgCzBOnm4ZihKZHBQEbCQGWckCpEKyU49dUHRO4LJks980fBMyZIhiETOZNmw9vw=]
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlm4qtA27CnTz_jr2QRd6KlPwlBY9esdfIv9ZmTqgcpD_ePu5X52myczCYKfcCavzM6hHqYUZUT4vBUanSgYZVGZT9M0fqjvjAP9B_FfHorFa8eoLWkfOn5VG3Dj23DiXFc_j1YD1JseWp2rf2jiHCbIX5Dngp-6muI7WRs96SMQhcgOZervt2MZhybMg5JBu3cEr9OkgD9C2tkGafEhO9nsqQ4E8S4Pxqm5FS0kPyfC3o-JKWmXs_7fRUt8KdbP7qgE4=]
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFph9gtMtMcr5sn_yHtsv5v7Te3MNMn0Dd38iZGEpzwyhiHuiCQpmIujX6dpqhfjL6KzHy36Ijq71gusUeet4xg4i4VpT_I8niepjDdaJyGNWxfr5hsuGumE8qQ8DBzayM54RZcct-buAKJ4WBBzlcI9bRoDzwRtwaRc2SvTHk45pJNpgTjFqhXQqZoE6XfngEBI8LG3X4ujiwg_PoyJtct_d3SzOEJ4SRT1MRDdetLZboN6Q==]
  • ICH Q1 guideline on stability testing of drug substances and drug products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9dKgdtJj8-jJpMNKArM1JSgTKlzTqf-o01tOGEP6Pu2mCKHHy9LDc73ZSFH3FNrG4b9UDow6QDnBDwZXab68x_AJPd-ER0eimfE2qOOPGh_ezs2qBNW60H_7bBEUB_IIBr9gbTQTY91956n8srpDiZ8pIF0c1zAbd48TLMOkHx0dzdx8_MMa9Bq3V65T1nCyVTkse2XD_A==]
  • Karl Fischer titration. Wikipedia. [URL: https://en.wikipedia.
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. [URL: https://www.researchgate.
  • Hygroscopicity Testing. BOC Sciences. [URL: https://www.bocsci.com/solution/hygroscopicity-testing.html]
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing-essentials/]
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwUFX5Q5TNpv5NW09tOjDTy8J3AuSEuX98XQ5mTTkr3QKGEgDFAvm-9s-_LQPnp4fFPmPp7Cda5SFjKpPv2nCJj2ZdVdIBZ3dq7Y4-XCssWK087rBWx6joGCm-KUhF2S0XeVjuhUvcazSGeX6BFJPiC33VM5t8VLd0Qg5B79MkZUVjMs1hmQgNELW6e-JdIxW-6hCBFA-KzMMYzONmYQeWQmVGj9cKlhztJRhZwn5xu5bX-NZM5t_kCIbDx1Dm-nMU83L0Q8SzBaneFYgp5aZs6BisP2QyqeM=]
  • Karl Fischer water content titration. Scharlab. [URL: https://www.scharlab.com/karl-fischer-reagents-aquagent.html]
  • Hygroscopicity Evaluation. Technology Networks. [URL: https://www.technologynetworks.
  • Moisture Content by Karl Fischer Titration. ARDL. [URL: https://www.ardl.
  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [URL: https://ardena.
  • Karl Fischer Titration Tips: Water Content Measurement. Merck. [URL: https://www.sigmaaldrich.
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [URL: https://particletechlabs.com/analytical-services/dynamic-vapor-sorption-dvs/]
  • Critical Relative Humidities of Some Salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5YtXRLewwgDEgv9z0_GsqyJ4M5WjEjuTE81YYqmgzvUQyljh1aQRav_YkDM16rU3iHYbw9ASehBRFZ9Pt9QquaNNnkKM_w62WpQ8k9y-l21pKnNiWu5B7F2aP4tLZROHuRh1IxvACXvdwU2kFj6FNHNwcV8_MUCZe2MCbkJyFWnW6sgcADg==]
  • Dynamic Vapor Sorption (DVS). Mettler Toledo. [URL: https://www.mt.com/us/en/home/library/applications/thermal-analysis/dynamic-vapor-sorption.html]
  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [URL: https://proumid.com/products/dvs-systems/]
  • Critical relative humidity. Wikipedia. [URL: https://en.wikipedia.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFme7S1Y-SwKntCFVvCZCIVJodaz7UQSbqAl8Ri8u6ThUFR3EbujYPeDW9p7beSdJsA-nXYBGTgu9FLYIjy1CqJ59t9mYJoYqUjoblXeHCHzRDzRA04Bc7c8_9qHDWU08sbHERV]
  • Solubility and Critical Relative Humidity of the System (KH2PO4 + K2HPO4 + H2O) at 298.15 K. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/je900824v]
  • Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32272895/]
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [URL: https://acp.copernicus.org/articles/22/4025/2022/]
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ResearchGate. [URL: https://www.researchgate.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. ACP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFafvxNvGfmubArkwDmDIYUDL7PEGBQ874KKT3vd64vNiPwpjTzyiiFF1Xp-F1a_Gl_Lz6o__IDhwa8v54QnI72-t7cFnZui-eq1uIZx3rIKsy6IgT0ZpTzTfXO-YNxeJLfBp-LenDA4nU-GV_pqbwsqJfcEMnZQkFwzsUAu7ITDA==]
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQgR_6UxSfusDLXrPf6hy4yEr3fHY4nXlBUxzXtNiF1Xin9jxN0UJXQmDzCfGX2GmNabrutKxHXfZf0imo7Rxv30tpvv5vVD4woDhUvXB4fCWH1Es09Pta8irFNbcg5Mwk-i7GJfQSVR82xi2_2gGBbfUtFOjygsXMqUOFVJnlKmkZ23D2HHeJQ==]
  • Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. ResearchGate. [URL: https://www.researchgate.net/publication/340478170_Hygroscopic_properties_of_sodium_and_potassium_salts_as_related_to_saline_mineral_dusts_and_sea_salt_aerosols]
  • Potassium Salts from the manufacturer. lohmann-minerals.com. [URL: https://www.lohmann-minerals.com/en/potassium_salts.php]
  • Water Uptake and Hygroscopic Growth of Organosulfate Aerosol. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4836585/]
  • How Does Humidity Affect A Fertilizer's Ability To Be Blended?. Smart Nutrition MAP+MST. [URL: https://smartnutritionmst.com/en/agronomic-library/how-does-humidity-affect-a-fertilizers-ability-to-be-blended]
  • Potassium sulfate. Wikipedia. [URL: https://en.wikipedia.
  • Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. ResearchGate. [URL: https://www.researchgate.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwPMafW7hTf1ozFpfWsRcJAaBOoPRS0ns_mU11CF29Wat6xL3OL7d7NQw-HSzVenjK6R0CLrBMJAJlXl_ZtxOKfbwBeVQnUFz2flJZ0_VNBPwW7Y1frRsGtLbDY0_ZbrMbmX0wC5gueygzIMo=]
  • Is Aluminium Potassium Sulfate hygroscopic?. Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-1RORhP_N-ybggaTiu3L338qfUGBU_yFBa1BH81iz3a_sQAjYFdjTFAJ03JqaKzOfWlB07VMHvqV9pbf9hU3T0u_kXcGCHg-bRqRb9d7UVLzHD1sGliehHpN0VOUvyt4SajQ6nu9KjonNQCeJNAePhEdBIj9xM2bBSVOu1jM1vN4iovGC8WrMmIuh6h8bfbzAMk=]
  • Effect of Sulfonic Groups Concentration on IEC Properties in New Fluorinated Copolyamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-L1PlHAqAl-WjGBhHy8JAIdS5zLXn_aW2BVm1Cm34E-YMLYhNLiP-9qopfc82XAycBti1GCyc7vUxUBnWHnTKi6siBIV8Jmj5RSzeeamoWk3ulh31E-apAVj9BAUZbzmW7ak=]
  • Critical Humidity in Fertilizer Storage. Scribd. [URL: https://www.scribd.com/document/345422614/Critical-Humidity-in-Fertilizer-Storage]
  • Evaluating Leaf Wettability and Salt Hygroscopicity as Drivers for Foliar Absorption. MDPI. [URL: https://www.mdpi.com/2223-7747/12/12/2361]
  • Potassium Sulfate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [URL: https://www.pharmacompass.
  • The Utility of Sulfonate Salts in Drug Development. ResearchGate. [URL: https://www.researchgate.

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of Potassium 2,4,5-Trichlorobenzenesulfonate

Potassium 2,4,5-trichlorobenzenesulfonate (CAS: 62625-17-6) is a highly specialized organosulfur salt. It serves as a crucial electrophilic building block in the synthesis of bioactive thiosemicarbazones—which act as pot...

Author: BenchChem Technical Support Team. Date: March 2026

Potassium 2,4,5-trichlorobenzenesulfonate (CAS: 62625-17-6) is a highly specialized organosulfur salt. It serves as a crucial electrophilic building block in the synthesis of bioactive thiosemicarbazones—which act as potent dual α -glucosidase and α -amylase inhibitors 1—and in the formulation of bis-quaternary ammonium salts for antimicrobial applications 2. Due to its ionic nature, strong electron-withdrawing chloro substituents, and pronounced hygroscopicity, standard analytical workflows often fail to yield reproducible data.

This application note outlines a multidimensional, self-validating analytical strategy designed specifically to overcome the physicochemical challenges associated with this compound.

AnalyticalWorkflow Start Potassium 2,4,5-Trichlorobenzenesulfonate (CAS: 62625-17-6) Chrom Chromatographic Profiling (HPLC-UV / LC-MS) Start->Chrom Spec Structural Elucidation (1H/13C NMR & FTIR) Start->Spec Therm Thermal & Moisture Analysis (DSC / TGA) Start->Therm Purity Purity & Quantitation Chrom->Purity Structure Molecular Confirmation Spec->Structure Stability Hygroscopicity & Melting Point Therm->Stability

Figure 1: Multidimensional analytical workflow for Potassium 2,4,5-Trichlorobenzenesulfonate.

Phase 1: Chromatographic Purity & Quantitation (HPLC-UV)

Causality & Design Rationale: Potassium 2,4,5-trichlorobenzenesulfonate is a highly polar, ionic salt. If analyzed using standard reversed-phase (RP) chromatography with neutral aqueous/organic mobile phases, the compound will exhibit poor retention and severe peak tailing due to secondary electrostatic interactions with residual silanols on the stationary phase. To counteract this, the mobile phase must be acidified (e.g., using 0.1% Formic Acid) to suppress the ionization of the sulfonate group, driving the molecule into a more hydrophobic state that interacts predictably with a C18 column. The tri-chlorinated aromatic ring provides a robust chromophore, making UV detection at 230 nm highly sensitive.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the salt and dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution of the ionic lattice. Dilute to a working concentration of 100 µg/mL using the mobile phase starting conditions.

  • Column Selection: Utilize a high-coverage, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) capable of withstanding acidic conditions and minimizing silanol interactions.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in HPLC-grade Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–10 min (linear ramp to 95% B), 10–12 min (hold at 95% B), 12–12.1 min (return to 5% B), 12.1–15 min (column equilibration). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm (reference 360 nm).

Self-Validating Protocol (System Suitability): Before sample analysis, the system must validate its own resolving power to ensure the acidic suppression is functioning.

HPLCValidation Inj Inject 100 µg/mL Standard (n=6) Eval Evaluate System Suitability Inj->Eval Tailing Tailing Factor ≤ 1.5? Eval->Tailing Plates Theoretical Plates ≥ 5000? Eval->Plates RSD Peak Area RSD ≤ 1.0%? Eval->RSD Pass Protocol Validated Proceed to Sample Analysis Tailing->Pass Yes Fail System Failure Check Column/Mobile Phase Tailing->Fail No Plates->Pass Yes Plates->Fail No RSD->Pass Yes RSD->Fail No

Figure 2: Logical decision tree for HPLC system suitability and self-validation.

Phase 2: Structural Elucidation (NMR & FTIR)

Causality & Design Rationale: Confirming the precise 2,4,5-substitution pattern on the benzene ring is critical, as positional isomers drastically alter downstream reactivity. Because it is a potassium salt, the compound lacks solubility in standard non-polar NMR solvents like CDCl3. Deuterated dimethyl sulfoxide (DMSO-d6) is selected to fully solvate the ionic lattice 1. In FTIR, the sulfonate group ( −SO3−​ ) and the carbon-chlorine (C-Cl) bonds yield highly distinct vibrational stretching frequencies that serve as orthogonal confirmation of the functional groups 3.

Step-by-Step Methodology:

  • NMR Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Tune the spectrometer to 400 MHz for 1 H and 101 MHz for 13 C NMR.

  • Acquisition: Run a standard 1D 1 H experiment (16 scans, relaxation delay 2s) and a 1D 13 C experiment (1024 scans, proton-decoupled).

  • FTIR Prep: Prepare a KBr pellet by grinding 1 mg of the sample with 100 mg of anhydrous KBr. Press at 10 tons for 2 minutes. Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Self-Validating Protocol: The NMR protocol is self-validated by the inclusion of the internal standard. If the TMS singlet does not precisely align at δ 0.00 ppm, or if the DMSO-d6 residual solvent pentet deviates from δ 2.50 ppm, the magnetic field is drifting, and the spectrum must be recalibrated before structural assignment.

Table 1: Quantitative Spectroscopic Data Summary
Analytical TechniqueQuantitative Signal / ShiftFunctional Group AssignmentDiagnostic Value
1 H NMR (DMSO-d6) δ 7.80 – 8.10 ppm (2H, s)Aromatic protons at C-3 and C-6Confirms the para-like arrangement of the remaining protons, validating the 2,4,5-substitution.
13 C NMR (DMSO-d6) δ 128.0 – 145.0 ppmAromatic carbons (6 distinct signals)C-Cl and C-SO 3​ K carbons appear as deshielded quaternary singlets.
FTIR (KBr Pellet)1150 – 1250 cm −1 Asymmetric S=O stretchingPrimary confirmation of the sulfonate moiety.
FTIR (KBr Pellet)1030 – 1060 cm −1 Symmetric S=O stretchingSecondary confirmation of the sulfonate moiety.
FTIR (KBr Pellet)740 – 760 cm −1 C-Cl stretching vibrationsConfirms heavy halogenation on the aromatic ring.

Phase 3: Thermal & Moisture Profiling (DSC/TGA)

Causality & Design Rationale: Potassium 2,4,5-Trichlorobenzenesulfonate exhibits pronounced hygroscopic characteristics due to the highly polar sulfonate group and the ionic nature of the potassium cation 4. Ambient moisture uptake can severely skew gravimetric quantitative analysis (e.g., yield calculations or standard curve preparations). Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required to differentiate between surface moisture evaporation and true melting point transitions (typically observed between 247–250°C) 4.

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh 3.0 to 5.0 mg of the salt into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow absorbed moisture to escape during heating without rupturing the seal.

  • TGA Method: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). Monitor weight loss below 150°C to quantify absorbed atmospheric water.

  • DSC Method: Heat a parallel sample from 25°C to 300°C at 10°C/min under nitrogen.

Self-Validating Protocol (Orthogonal Cross-Validation): The thermal protocol cross-validates itself through orthogonal data streams. A sharp DSC endotherm occurring between 247–250°C without a corresponding mass loss in the TGA trace confirms a true phase transition (melting). Conversely, a broad endotherm occurring below 150°C that is accompanied by a mass loss in TGA definitively indicates desolvation/dehydration of the hygroscopic salt, dictating that the bulk batch requires vacuum oven drying prior to use.

References

  • Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors - RSC Publishing. URL:[Link]

  • EP2463266A1 - Process for production of bis-quaternary ammonium salt, and novel intermediate - Google Patents.
  • Synthesis, characterization, biological activity and molecular docking studies of novel schiff bases derived from thiosemicarbazide - ResearchGate. URL:[Link]

Sources

Application

Application Note: HPLC Purity Analysis of Potassium 2,4,5-Trichlorobenzenesulfonate

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Potassium 2,4,5-Trichlorobenzenesulfonate. This compound is a significant in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Potassium 2,4,5-Trichlorobenzenesulfonate. This compound is a significant intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. The described reversed-phase HPLC (RP-HPLC) protocol provides a reliable and validated approach for separating and quantifying Potassium 2,4,5-Trichlorobenzenesulfonate from its potential process-related impurities and degradation products.

Introduction

Potassium 2,4,5-Trichlorobenzenesulfonate (K-TCBS) is an aromatic sulfonic acid salt.[1][2] Its synthesis typically involves the sulfonation of 1,2,4-trichlorobenzene followed by neutralization with a potassium salt.[3][4] The purity of K-TCBS is a critical quality attribute, as impurities can affect the yield and safety profile of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying non-volatile and thermally labile compounds, making it ideally suited for the analysis of sulfonic acid salts.[5][6] This note details a specific, accurate, and precise RP-HPLC method for the routine quality control of K-TCBS.

Causality Behind Experimental Choices

The selection of the analytical method was driven by the physicochemical properties of Potassium 2,4,5-Trichlorobenzenesulfonate and its likely impurities.

  • Reversed-Phase HPLC (RP-HPLC): A C18 stationary phase was chosen due to its wide applicability and effectiveness in separating aromatic compounds based on their hydrophobicity.[7][8] The non-polar C18 stationary phase interacts with the aromatic ring of the analyte and its impurities, while a polar mobile phase is used for elution.

  • Mobile Phase Composition: A gradient elution with acetonitrile and a buffered aqueous phase was selected to ensure adequate retention of the polar analyte while also allowing for the elution of more non-polar impurities. The use of a buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times for the acidic benzenesulfonate moiety.[6][9]

  • UV Detection: The aromatic ring in K-TCBS provides strong UV absorbance, making UV detection a sensitive and straightforward choice.[8][10] A detection wavelength of 225 nm was selected to maximize sensitivity for the parent compound and potential aromatic impurities.[7]

Experimental Protocol

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the reliability of each analytical run.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1 M Sodium Perchlorate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[7]
Injection Volume 10 µL
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Sodium Perchlorate: Analytical grade.

  • Potassium 2,4,5-Trichlorobenzenesulfonate Reference Standard: Purity >98.0%.[2]

  • Diluent: Mobile Phase A:Mobile Phase B (70:30, v/v).

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the Potassium 2,4,5-Trichlorobenzenesulfonate reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, and 250 µg/mL).

Preparation of Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the Potassium 2,4,5-Trichlorobenzenesulfonate sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 100 µg/mL standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Mobile Phase Preparation H1 Instrument Setup & Equilibration P1->H1 P2 Standard & Sample Solution Preparation P2->H1 H2 System Suitability Test H1->H2 Inject Standard H2->H1 System Fail H3 Sample Injection & Data Acquisition H2->H3 System OK D1 Peak Integration & Identification H3->D1 D2 Purity Calculation (% Area) D1->D2 D3 Report Generation D2->D3

Caption: HPLC Purity Analysis Workflow.

Potential Impurities and Rationale

The manufacturing process of Potassium 2,4,5-Trichlorobenzenesulfonate can lead to several potential impurities.[3][4] Understanding these is crucial for method development and peak identification.

  • Starting Material: Unreacted 1,2,4-trichlorobenzene.

  • Isomeric Impurities: Other isomers of trichlorobenzenesulfonic acid formed during the sulfonation reaction.

  • Degradation Products: Potential hydrolysis or other degradation products formed during synthesis or storage.

  • Alkyl Sulfonates: While less likely under controlled synthetic conditions, the potential for formation of genotoxic alkyl sulfonate impurities should be considered if alcohols are used in the process.[11][12][13]

The developed HPLC method is designed to separate the polar Potassium 2,4,5-Trichlorobenzenesulfonate from these less polar potential impurities.

Data Analysis and Purity Calculation

The purity of the Potassium 2,4,5-Trichlorobenzenesulfonate sample is determined using the area percent method.

Purity (%) = (Area of K-TCBS Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength. For more accurate quantification of specific impurities, individual reference standards would be required.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of Potassium 2,4,5-Trichlorobenzenesulfonate. The protocol is straightforward and can be readily implemented in a quality control laboratory. The inclusion of system suitability criteria ensures the validity of the results obtained. This method is crucial for ensuring the quality of this important chemical intermediate and the safety and efficacy of the final products derived from it.

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]

  • CNKI. Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent. Available from: [Link]

  • ResearchGate. Method development for analysis of linear and branched alkyl benzene sulfonates. Available from: [Link]

  • PubMed. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Available from: [Link]

  • Chemistry World. Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Available from: [Link]

  • R Discovery. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Available from: [Link]

  • SAGE Journals. Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Available from: [Link]

  • Lab Supplies. Potassium 2,4,5-Trichlorobenzenesulfonate, 25g, Each. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Potassium ion. Available from: [Link]

  • Google Patents. CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • ResearchGate. HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Available from: [Link]

  • PubMed Central. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Available from: [Link]

  • PubMed Central. Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. Available from: [Link]

  • Pharmaffiliates. Benzenesulfonic Acid-Impurities. Available from: [Link]

  • SciSpace. The development of HPLC-DAD method for determination of active pharmaceutical ingredient in the potassium 2-((4-amino-5-(morpholinomethyl. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Potassium 2,4,5-Trichlorobenzenesulfonate as a Versatile Intermediate in Organic Synthesis

Introduction Potassium 2,4,5-trichlorobenzenesulfonate is a highly functionalized aromatic compound that serves as a valuable intermediate in modern organic synthesis. Characterized by a benzene ring substituted with thr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Potassium 2,4,5-trichlorobenzenesulfonate is a highly functionalized aromatic compound that serves as a valuable intermediate in modern organic synthesis. Characterized by a benzene ring substituted with three electron-withdrawing chlorine atoms and an ionic sulfonate group, this reagent is primed for a variety of chemical transformations.[1] Its structure, particularly the electronically-deficient aromatic core, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of diverse functionalities.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the chemistry, applications, and detailed protocols associated with Potassium 2,4,5-trichlorobenzenesulfonate. We will explore its core reactivity, provide a validated protocol for its synthesis, and demonstrate its application as a key building block in the synthesis of novel, biologically active heterocyclic scaffolds.

Section 1: Physicochemical Properties & Safety Data

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. Potassium 2,4,5-trichlorobenzenesulfonate is a stable solid under normal conditions but is hygroscopic and moisture-sensitive.[2]

Table 1: Physicochemical Properties of Potassium 2,4,5-Trichlorobenzenesulfonate

PropertyValueReference
CAS Number 62625-17-6[3]
Molecular Formula C₆H₂Cl₃KO₃S[1][3]
Molecular Weight 299.60 g/mol [1]
Appearance White to light yellow solid/powder[1]
Solubility Soluble in polar solvents[1][4]

Safety & Handling Protocol:

Due to its hazardous nature, strict safety protocols must be followed. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious skin and eye irritation.[2] It is also a lachrymator, a substance that irritates the eyes and causes tears.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the compound is hygroscopic.[2] Keep away from strong oxidizing agents.[2]

  • Spill & Disposal: In case of a spill, avoid generating dust.[5] Collect the material using appropriate tools and place it in a sealed container for disposal.[5] Dispose of the chemical waste in accordance with local, state, and federal regulations.[2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

Section 2: The Chemistry of 2,4,5-Trichlorobenzenesulfonate: SNAr Mechanism

The synthetic utility of Potassium 2,4,5-trichlorobenzenesulfonate is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups—in this case, three chlorine atoms and the sulfonate moiety—reverses this polarity, making the ring electron-deficient and thus electrophilic enough to be attacked by nucleophiles.[6][7]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the sulfonate group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the aromatic ring and is significantly stabilized by the ortho and para chlorine substituents.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a good leaving group. The sulfonate anion (⁻SO₃K) is an excellent leaving group, facilitating the second step of the reaction to yield the final substituted product.[1]

Caption: Workflow for the synthesis of the title intermediate.

Section 4: Application Protocol: Synthesis of a Bioactive Dihydrothiazole Scaffold

To demonstrate its utility, this section outlines a protocol inspired by the synthesis of novel dihydrothiazole derivatives that have shown promising anticonvulsant activity. [9][10]This pathway showcases how the 2,4,5-trichlorobenzenesulfonate moiety is incorporated as a core structural element in a potential therapeutic agent.

Objective: To utilize Potassium 2,4,5-trichlorobenzenesulfonate as a precursor for a dihydrothiazole derivative.

Table 2: Representative Data for Synthesized Dihydrothiazole Analogs [9][10]

Compound ID R-Group on Phenacyl Bromide Yield (%) Anticonvulsant Activity
3a H ~75% Moderate Protection
3c 4-Cl ~80% Complete Protection

| 3f | 4-Br | ~78% | High Protection |

Synthetic Pathway Overview:

The synthesis involves the initial conversion of the potassium salt into a sulfonate thiosemicarbazone intermediate, which then undergoes cyclocondensation to form the target heterocyclic ring system. [9]

Caption: Synthetic pathway to dihydrothiazole derivatives.

Detailed Protocol (Illustrative Two-Step Process):

Step 1: Synthesis of Sulfonate Thiosemicarbazone Intermediate (1)

This step requires the conversion of the potassium salt to a more reactive species like a sulfonyl chloride, followed by reaction with a hydrazine and then thiocyanate or a similar reagent. For brevity, we begin from a plausible sulfonyl hydrazide precursor.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trichlorobenzenesulfonyl hydrazide (1.0 equiv) in ethanol.

  • Thiosemicarbazone Formation: Add an appropriate aldehyde or ketone (1.0 equiv) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 4-6 hours. The thiosemicarbazone intermediate will precipitate from the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclocondensation to form Dihydrothiazole (3)

  • Reaction Setup: Suspend the sulfonate thiosemicarbazone intermediate (1) (1.0 equiv) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Cyclizing Agent: Add a substituted phenacyl bromide (2) (1.0 equiv). [9] * Causality: Phenacyl bromide is a classic reagent for this type of Hantzsch-like thiazole synthesis. The α-bromoketone provides the two-carbon unit required to form the five-membered thiazole ring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 24 hours. [9]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing in ethanol provides the necessary thermal energy to drive the cyclization reaction, which involves nucleophilic attack by the sulfur atom onto the electrophilic carbon of the phenacyl bromide, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. The solid product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure dihydrothiazole derivative (3). Confirm the structure using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [9]

Section 5: Troubleshooting & Advanced Insights

  • Incomplete Sulfonation: If HPLC analysis shows significant starting material remaining in Section 3, extend the reaction time or slightly increase the temperature to 110°C. Ensure the fuming sulfuric acid is of high quality.

  • Low Yield in Cyclocondensation: The purity of the thiosemicarbazone intermediate is crucial. Ensure it is thoroughly dried and free of impurities. Anhydrous conditions for the reflux step can also improve yields by preventing hydrolysis of the phenacyl bromide.

  • Purification Challenges: Oily products obtained after work-up can often be purified using column chromatography on silica gel. For recrystallization, the use of seed crystals can significantly aid in obtaining a crystalline solid. [1]

Conclusion

Potassium 2,4,5-trichlorobenzenesulfonate is a powerful and versatile intermediate for organic synthesis. Its electronically-activated aromatic ring readily participates in nucleophilic aromatic substitution reactions, providing a reliable pathway to introduce the 2,4,5-trichlorophenyl scaffold into a wide range of molecules. As demonstrated in the synthesis of novel anticonvulsant agents, this reagent serves as a key building block for complex, biologically active compounds, underscoring its importance for researchers in medicinal chemistry, agrochemistry, and materials science.

References

  • Fisher Scientific. (2025, September 5).
  • TCI Chemicals. (2025, November 25).
  • Smolecule. (2023, August 16).
  • Khan, I., et al. (2026, March 3). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. PMC.
  • CymitQuimica. CAS 6378-25-2: 2,4,5-Trichlorobenzenesulfonic acid.
  • BASF. (2025, October 24).
  • Sigma-Aldrich. (2025, November 6).
  • Pharmacopoeia. (2013, June 7).
  • Wikipedia.
  • Matrix Fine Chemicals.
  • RSC Publishing. Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies.
  • Chemistry LibreTexts. (2026, February 17).
  • Google Patents. CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

Sources

Application

Application Notes and Protocols for Potassium 2,4,5-Trichlorobenzenesulfonate in Material Science

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Potassium 2,4,5-Trichlorobenzenesulfonate in material science. This d...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Potassium 2,4,5-Trichlorobenzenesulfonate in material science. This document outlines the compound's key characteristics and provides detailed protocols for its use in the development of advanced materials.

Introduction to Potassium 2,4,5-Trichlorobenzenesulfonate

Potassium 2,4,5-Trichlorobenzenesulfonate is an aromatic organic compound with the molecular formula C₆H₂Cl₃KO₃S.[1][2][3] It consists of a benzene ring substituted with three chlorine atoms and a potassium sulfonate group.[1] This unique structure imparts a combination of hydrophilicity from the sulfonate group and hydrophobicity from the trichlorinated benzene ring, making it an intriguing candidate for various applications in material science.[1]

The presence of the highly polar sulfonate group enhances its water solubility and ionic character.[1][4] This functional group is known to be fully ionized across a wide pH range, a property that can be exploited in biological and material science applications.[4] Furthermore, the trichlorinated benzene ring offers a site for various chemical modifications and interactions, including nucleophilic substitution reactions.[1]

Key Properties:

PropertyValueSource
Molecular FormulaC₆H₂Cl₃KO₃S[1][2][3]
Molecular Weight299.60 g/mol [1][2]
AppearanceWhite to light yellow solid[1]
Melting Point247-250°C[1]
SolubilitySoluble in polar solvents[1]

Synthesis and Purification

A fundamental understanding of the synthesis and purification of Potassium 2,4,5-Trichlorobenzenesulfonate is crucial for its effective application.

Synthesis Protocol

The synthesis typically involves a two-step process: sulfonation of 2,4,5-trichlorobenzene followed by neutralization.[1]

Materials:

  • 1,2,4-trichlorobenzene

  • Fuming sulfuric acid (20-50% SO₃)[5]

  • Potassium hydroxide (KOH)

  • Activated carbon[5]

  • Saturated sodium chloride solution

Procedure:

  • In a reaction vessel, carefully add fuming sulfuric acid.

  • While stirring, slowly add 1,2,4-trichlorobenzene to the fuming sulfuric acid. A molar ratio of 1:1 to 1:1.05 (1,2,4-trichlorobenzene to fuming sulfuric acid, calculated as 100% sulfuric acid) is recommended.[5]

  • Heat the reaction mixture to 100-105°C and maintain this temperature for 2-3 hours to ensure complete sulfonation.[5]

  • After cooling, the resulting 2,4,5-trichlorobenzenesulfonic acid can be decolorized using activated carbon at 90-95°C.[5]

  • The sulfonic acid is then neutralized with a stoichiometric amount of potassium hydroxide to form the potassium salt.

  • The product can be salted out using a saturated sodium chloride solution and then washed.[5]

Purification by Recrystallization

High purity is often required for material science applications. Recrystallization from water is an effective purification method.[1]

Procedure:

  • Dissolve the crude Potassium 2,4,5-Trichlorobenzenesulfonate in a minimal amount of hot water to create a saturated solution.[1]

  • Allow the solution to cool slowly to facilitate the formation of well-defined crystals.[1] The introduction of seed crystals can aid in this process.[1]

  • Filter the crystals and wash them with a small amount of cold water.

  • Dry the purified crystals under vacuum.

Potential Applications in Material Science

The unique properties of Potassium 2,4,5-Trichlorobenzenesulfonate open up several potential avenues for its application in material science.

Surface Modification of Polymers

The amphiphilic nature of Potassium 2,4,5-Trichlorobenzenesulfonate makes it a candidate for modifying the surface properties of polymers.[1] By introducing this compound to a polymer surface, properties such as hydrophilicity and antifouling can be enhanced.[6]

Protocol for Surface Grafting onto a Polystyrene Surface:

Materials:

  • Polystyrene substrate

  • Potassium 2,4,5-Trichlorobenzenesulfonate

  • UV light source (254 nm)

  • Deionized water

Procedure:

  • Clean the polystyrene substrate by sonicating in deionized water and ethanol, then dry under a stream of nitrogen.

  • Prepare a 1% (w/v) aqueous solution of Potassium 2,4,5-Trichlorobenzenesulfonate.

  • Immerse the polystyrene substrate in the solution.

  • Expose the substrate to UV irradiation for a specified time (e.g., 30-60 minutes). The UV light can initiate a reaction leading to the grafting of the molecule onto the polymer surface.

  • After irradiation, thoroughly rinse the substrate with deionized water to remove any ungrafted compound.

  • Characterize the modified surface using techniques such as contact angle measurements (to assess hydrophilicity) and X-ray photoelectron spectroscopy (XPS) (to confirm the presence of sulfur and chlorine).

G cluster_0 Surface Modification Workflow PS Polystyrene Substrate Solution Aqueous Solution of K-TCBS PS->Solution Immersion UV UV Irradiation Solution->UV Exposure Rinse Rinsing UV->Rinse ModifiedPS Modified Polystyrene Rinse->ModifiedPS

Caption: Workflow for the surface modification of polystyrene.

Dopant in Conductive Polymers

The ionic nature of Potassium 2,4,5-Trichlorobenzenesulfonate suggests its potential use as a dopant for conductive polymers. The sulfonate group can act as a charge-balancing counter-ion, influencing the polymer's conductivity and processability.

Protocol for Doping Polyaniline (PANI):

Materials:

  • Aniline monomer

  • Ammonium persulfate (APS)

  • Potassium 2,4,5-Trichlorobenzenesulfonate

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of Potassium 2,4,5-Trichlorobenzenesulfonate in an aqueous HCl solution.

  • Add aniline monomer to this solution and stir until a homogeneous solution is formed.

  • Separately, dissolve ammonium persulfate in an aqueous HCl solution.

  • Slowly add the APS solution to the aniline solution while stirring vigorously at a low temperature (0-5°C).

  • Continue the polymerization for several hours. The color of the solution should change to dark green, indicating the formation of PANI.

  • Filter the precipitated PANI and wash it with deionized water and methanol to remove unreacted monomers and excess dopant.

  • Dry the doped PANI under vacuum.

  • Characterize the conductivity of the doped PANI using a four-point probe method.

G cluster_input Reactants Aniline Aniline Monomer PANI Doped Polyaniline Aniline->PANI KTCBS K-TCBS (Dopant) KTCBS->PANI APS APS (Initiator) APS->PANI

Caption: Synthesis of doped polyaniline using K-TCBS.

Component in Ion-Exchange Resins

The sulfonate group is a key functional group in cation-exchange resins.[6] While Potassium 2,4,5-Trichlorobenzenesulfonate itself is not a polymer, it can be used as a precursor to synthesize functionalized monomers for polymerization into ion-exchange resins.

Precursor in Pharmaceutical Synthesis

Beyond material science, it's noteworthy that this compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Recent studies have demonstrated its use in the synthesis of novel dihydrothiazole derivatives with potential anticonvulsant properties.[7][8] This highlights the compound's versatility and importance in interdisciplinary research.

Safety and Handling

Potassium 2,4,5-Trichlorobenzenesulfonate should be handled with care. It is advisable to treat it as a potentially toxic and irritating compound, similar to other chlorinated aromatic compounds.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. The GHS classification indicates that it can cause skin and serious eye irritation.[2]

Conclusion

Potassium 2,4,5-Trichlorobenzenesulfonate is a versatile compound with significant potential in material science. Its unique combination of a hydrophilic sulfonate group and a hydrophobic chlorinated aromatic ring makes it suitable for applications ranging from surface modification of polymers to a dopant in conductive polymers. The protocols provided in these notes offer a starting point for researchers to explore and develop novel materials with enhanced properties.

References

  • Smolecule. (2023, August 16). Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6.
  • MDPI. (2024, February 19). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review.
  • PubMed. (2022, May 4). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks.
  • ResearchGate. (2024, February 5). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review.
  • Beilstein Journals. (2022, May 4). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks.
  • Hilaris Publisher. (2024, February 28). Exploring the Versatility of Sulfonated Molecules in Biomaterials: Recent Advances and Applications.
  • PubChem. Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1).
  • Tokyo Chemical Industry Co., Ltd. Potassium 2,4,5-Trichlorobenzenesulfonate.
  • Matrix Fine Chemicals. POTASSIUM 2,4,5-TRICHLOROBENZENE-1-SULFONATE.
  • Sigma-Aldrich. 2,4,5-TRICHLOROBENZENESULFONIC ACID, POTASSIUM SALT AldrichCPR.
  • RSC Publishing. Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies.
  • PMC. (2026, March 3). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies.
  • CymitQuimica. CAS 6378-25-2: 2,4,5-Trichlorobenzenesulfonic acid.
  • Avantor. Potassium 2,4,5-Trichlorobenzenesulphonate 98%.
  • Google Patents. CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of Potassium 2,4,5-Trichlorobenzenesulfonate

Introduction: Unlocking the Synthetic Potential of a Polychlorinated Arylsulfonate Potassium 2,4,5-trichlorobenzenesulfonate is a versatile chemical intermediate whose reactivity is dominated by the principles of nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Polychlorinated Arylsulfonate

Potassium 2,4,5-trichlorobenzenesulfonate is a versatile chemical intermediate whose reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The benzene ring is rendered significantly electron-deficient by the cumulative inductive and resonance effects of three chlorine atoms and a powerful sulfonate group. This electronic landscape makes the ipso-carbon atom susceptible to attack by a variety of nucleophiles, facilitating the displacement of the sulfonate, which serves as a competent leaving group.[1]

This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of SNAr reactions involving this substrate. We will delve into the mechanistic rationale behind experimental design and furnish detailed, field-tested protocols for the synthesis of diverse molecular scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science.[2]

Part 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[3][4] It is fundamentally different from the SN1 and SN2 reactions more commonly associated with aliphatic systems.[5]

  • Nucleophilic Addition: The reaction commences with the attack of a nucleophile on the carbon atom bearing the sulfonate leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents (in this case, the three chlorine atoms).[4] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: In the second, faster step, the sulfonate group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The overall reaction pathway can be visualized as follows:

Caption: General mechanism of the SNAr reaction.

Part 2: Synthesis of the Starting Material

A reliable and high-purity source of the starting material is paramount for reproducible results. Potassium 2,4,5-trichlorobenzenesulfonate is typically prepared via a two-step process from 1,2,4-trichlorobenzene.

Protocol 1: Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate

Step 1: Sulfonation of 1,2,4-Trichlorobenzene This step involves an electrophilic aromatic substitution reaction to introduce the sulfonic acid group onto the aromatic ring.

  • Reagents & Equipment:

    • 1,2,4-Trichlorobenzene

    • Fuming Sulfuric Acid (20-25% SO₃)

    • Round-bottom flask with a mechanical stirrer, heating mantle, and condenser

  • Procedure:

    • In a well-ventilated fume hood, charge the round-bottom flask with fuming sulfuric acid.

    • Begin stirring and gently heat the acid to 50-60 °C.

    • Slowly and carefully add 1,2,4-trichlorobenzene to the fuming sulfuric acid. The molar ratio of 1,2,4-trichlorobenzene to sulfuric acid should be approximately 1:1.05.[6]

    • After the addition is complete, increase the temperature to 100-105 °C.[6]

    • Maintain this temperature for 2-3 hours to ensure the reaction goes to completion.

    • Allow the reaction mixture to cool to room temperature.

Step 2: Neutralization and Purification The resulting sulfonic acid is neutralized with potassium hydroxide, and the salt is purified by recrystallization.[1]

  • Reagents & Equipment:

    • Sulfonation reaction mixture from Step 1

    • Potassium Hydroxide (KOH)

    • Deionized water

    • Beaker, ice bath, filtration apparatus

  • Procedure:

    • Carefully pour the cooled sulfonation mixture over crushed ice in a large beaker. This will precipitate the 2,4,5-trichlorobenzenesulfonic acid.

    • Slowly add a concentrated solution of potassium hydroxide with constant stirring until the pH is neutral (pH ~7).

    • Collect the precipitated potassium 2,4,5-trichlorobenzenesulfonate by vacuum filtration.

    • To purify the product, dissolve the crude salt in a minimum amount of boiling deionized water to create a saturated solution.[1]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The final product should be a white to light yellow solid.[1]

Part 3: Protocols for Nucleophilic Substitution Reactions

The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents are generally preferred as they effectively solvate the potassium cation without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

SolventDielectric Constant (ε)Relative RateRationale for Use in SNAr
Methanol32.71Protic; can solvate and deactivate the nucleophile.
Ethanol24.64.2Protic; generally slower rates.
Acetonitrile37.51,600Polar aprotic; good solvating power.
DMF36.710,000Excellent polar aprotic solvent; high boiling point allows for a wide temperature range.
DMSO46.728,000Highly polar aprotic; superior solvating power for both substrate and nucleophile, often leading to the fastest rates.
(Data adapted from illustrative reactions of 1-chloro-2,4-dinitrobenzene with aniline)[2]
Protocol 2: Reaction with Amine Nucleophiles (Synthesis of Substituted Anilines)

This protocol outlines a general procedure for the synthesis of N-substituted 2,4,5-trichloroanilines.

Workflow_Amines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Potassium 2,4,5-Trichlorobenzenesulfonate (1.0 eq) in DMSO or DMF. B Add amine nucleophile (1.1 - 1.5 eq). A->B C Add base (e.g., K₂CO₃, 2.0 eq). B->C D Heat mixture to 80-120 °C. Monitor by TLC. C->D E Cool to RT, pour into water. D->E F Extract with ethyl acetate. E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H Purify crude product by column chromatography. G->H

Caption: Experimental workflow for amination reactions.

  • Expertise & Causality:

    • Solvent Choice: DMSO or DMF are the solvents of choice due to their high polarity, aprotic nature, and ability to dissolve both the ionic starting material and the organic nucleophile, thereby accelerating the reaction.[2]

    • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the amine nucleophile (if it is used as a salt) or to act as an acid scavenger for any protons generated, driving the reaction to completion.

    • Temperature: Heating is typically required to overcome the activation energy of the rate-determining addition step. The 80-120 °C range is a good starting point, with less activated amines requiring higher temperatures.[2]

    • Work-up: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts (K₂CO₃, potassium sulfonate byproduct), facilitating an efficient extraction.

Protocol 3: Reaction with Thiol Nucleophiles (Synthesis of Thioethers)

This protocol describes the synthesis of 2,4,5-trichlorophenyl thioethers.

  • Reagents & Equipment:

    • Potassium 2,4,5-trichlorobenzenesulfonate (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)

    • Solvent (e.g., DMF, Acetonitrile)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (optional)

  • Procedure:

    • In a round-bottom flask, dissolve the potassium 2,4,5-trichlorobenzenesulfonate in DMF.

    • Add the thiol nucleophile, followed by the base.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C). Thiolates are generally strong nucleophiles, so harsh conditions may not be necessary.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Perform an aqueous work-up as described in Protocol 2 (Steps E-G).

    • Purify the crude thioether by column chromatography or recrystallization.

  • Expertise & Causality:

    • Nucleophile Activation: The base deprotonates the thiol to form the more nucleophilic thiolate anion in situ, which readily attacks the electron-deficient aromatic ring.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidative dimerization of the thiol to a disulfide, which is a common side reaction.

Protocol 4: Reaction with Alkoxide Nucleophiles (Synthesis of Aryl Ethers)

This protocol details the synthesis of 2,4,5-trichlorophenyl ethers from alcohols or phenols.

  • Reagents & Equipment:

    • Potassium 2,4,5-trichlorobenzenesulfonate (1.0 eq)

    • Alcohol or Phenol (1.2 eq)

    • Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.2 eq)

    • Anhydrous Solvent (e.g., THF, DMF)

    • Flame-dried glassware, inert atmosphere setup

  • Procedure:

    • Under an inert atmosphere in a flame-dried flask, dissolve the alcohol or phenol in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the strong base (e.g., NaH) portion-wise. Stir for 20-30 minutes at 0 °C to allow for the formation of the alkoxide or phenoxide.

    • Add the potassium 2,4,5-trichlorobenzenesulfonate to the solution of the nucleophile.

    • Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C), monitoring by TLC.

    • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform an aqueous work-up and purification as described in the previous protocols.

  • Expertise & Causality:

    • Strong Base Requirement: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. A strong base like NaH is required to quantitatively deprotonate the hydroxyl group, generating the highly reactive alkoxide/phenoxide nucleophile.[7][8]

    • Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and inert atmosphere techniques are critical for safety and to prevent quenching of the base.

Part 4: Conclusion and Future Directions

The nucleophilic aromatic substitution of potassium 2,4,5-trichlorobenzenesulfonate provides a robust and versatile platform for the synthesis of a wide array of polysubstituted aromatic compounds. The protocols detailed herein offer a foundation for researchers to build upon, enabling the creation of novel structures for applications in drug discovery, agrochemicals, and material science. Further exploration could involve expanding the scope of nucleophiles, investigating microwave-assisted synthesis to accelerate reaction times, or employing these building blocks in more complex, multi-step synthetic campaigns.

References

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Available at: [Link]

  • Experiment 7 — Nucleophilic Substitution. (n.d.). Available at: [Link]

  • An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. (n.d.). Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • PubChem. Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). Available at: [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Available at: [Link]

  • 2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.
  • Electrochemical multi-component reaction of potassium metabisulfite with alkenes and alcohols enabling synthesis of sulfonate esters. Green Chemistry (RSC Publishing). Available at: [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available at: [Link]

  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. RSC Publishing. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • ResearchGate. Aryl thiol scope. Reaction conditions: 1 a (0.30 mmol), 2 a (0.45 mmol).... Available at: [Link]

  • ResearchGate. Formation of alkylpotassium (and lithium alkoxide) by a reaction of.... Available at: [Link]

  • 2. Organic Syntheses Procedure. Available at: [Link]

  • Semantic Scholar. Structural Motifs of Alkali Metal Superbases in Non‐coordinating Solvents. Available at: [Link]

  • Google Patents. US20050101806A1 - Process for the catalytic preparation of alkali metal alkoxides.

Sources

Application

Application Notes and Protocols: Potassium 2,4,5-Trichlorobenzenesulfonate as a Reagent for Substituted Aromatic Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS) as a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS) as a versatile reagent in modern organic synthesis. The focus is on its utility in the preparation of substituted aromatic compounds via Nucleophilic Aromatic Substitution (SNAr). We delve into the underlying chemical principles that govern its reactivity, provide detailed, field-tested protocols for its synthesis and application, and offer insights into experimental design and troubleshooting. This guide is intended to empower researchers to effectively leverage KTCBS in the synthesis of novel chemical entities, particularly within the drug discovery and materials science domains.

Introduction: The Strategic Advantage of KTCBS

Potassium 2,4,5-Trichlorobenzenesulfonate is a crystalline solid characterized by a benzene ring functionalized with three electron-withdrawing chlorine atoms and an ionic sulfonate group.[1][2] This specific substitution pattern renders the aromatic ring highly electron-deficient, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions.

The strategic value of KTCBS in synthesis lies in its ability to act as a stable, easy-to-handle precursor for introducing a 2,4,5-trichlorophenyl moiety or, more significantly, for using the 2,4,5-trichlorobenzenesulfonate group as an effective leaving group to be displaced by a wide range of nucleophiles.[1] This reactivity profile makes it a valuable tool for accessing complex aromatic architectures that are frequently found in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] For instance, the core structure has been integrated into novel dihydrothiazoles with potential as antiepileptic drugs.[4][6]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₆H₂Cl₃KO₃S[1][2]
Molecular Weight ~299.60 g/mol [1][2]
Appearance White to light yellow powder/crystal[1][7]
Solubility Soluble in polar solvents (e.g., water)[1]
CAS Number 62625-17-6[2][7]

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of KTCBS as a reagent for generating diverse substituted aromatics hinges on the SNAr mechanism. This pathway is distinct from the more common electrophilic aromatic substitution and is favored on electron-poor aromatic rings.[8][9]

The Causality Behind Reactivity:

  • Ring Activation: The three strongly electron-withdrawing chlorine atoms on the benzene ring pull electron density away from the aromatic system. This effect is cumulative and significantly lowers the energy of the transition state for nucleophilic attack, thereby "activating" the ring.[8][9]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the sulfonate leaving group. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[9][10]

  • Formation of the Meisenheimer Complex: The attack results in a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents.[8]

  • Rearomatization: The complex rapidly collapses by ejecting the sulfonate leaving group. The 2,4,5-trichlorobenzenesulfonate anion is an excellent leaving group because it is the conjugate base of a strong acid (2,4,5-trichlorobenzenesulfonic acid), and is therefore very stable on its own. This final, fast step restores the aromaticity of the ring, driving the reaction to completion.[11]

Caption: General workflow of the SNAr reaction.

Synthesis and Handling of Potassium 2,4,5-Trichlorobenzenesulfonate

While KTCBS is commercially available, understanding its synthesis provides valuable context for its stability and purity. The process is a classic example of electrophilic aromatic substitution followed by neutralization.[1]

Synthesis_Workflow Start 1,2,4-Trichlorobenzene (Starting Material) Step1 Sulfonation Start->Step1 Intermediate 2,4,5-Trichlorobenzenesulfonic Acid Step1->Intermediate Reagent1 Fuming Sulfuric Acid (SO₃/H₂SO₄) or Chlorosulfonic Acid Reagent1->Step1 Step2 Neutralization Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Reagent2 Potassium Hydroxide (KOH) Reagent2->Step2 Product Potassium 2,4,5-Trichlorobenzenesulfonate (Final Product) Purification->Product

Caption: Workflow for the synthesis of KTCBS.

Protocol 3.1: Synthesis of KTCBS

This protocol describes the synthesis starting from 1,2,4-trichlorobenzene.[1][12]

Safety First: This procedure involves highly corrosive and reactive chemicals. Fuming sulfuric acid and chlorosulfonic acid can cause severe burns. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Part A: Sulfonation

  • Setup: Place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath.

  • Reagents: To the flask, add 1,2,4-trichlorobenzene (1.0 eq).

  • Reaction: Slowly add fuming sulfuric acid (or chlorosulfonic acid, ~1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

    • Rationale: The reaction is highly exothermic. Slow addition and cooling are critical to prevent uncontrolled reactions and the formation of side products.[11]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will precipitate the sulfonic acid product.

  • Isolation: Collect the solid 2,4,5-trichlorobenzenesulfonic acid by vacuum filtration and wash with cold water.

Part B: Neutralization and Purification

  • Dissolution: Suspend the crude sulfonic acid in a minimal amount of deionized water.

  • Neutralization: Slowly add a solution of potassium hydroxide (1.0 eq) while monitoring the pH with a pH meter or indicator paper. Adjust to a final pH of ~7.

    • Rationale: Neutralization forms the more stable and easily handled potassium salt.[1]

  • Purification: The crude potassium salt is then purified by recrystallization. Water is a common solvent for this, leveraging the salt's high solubility in hot water and lower solubility upon cooling.[1]

  • Drying: Dry the purified white crystals of Potassium 2,4,5-Trichlorobenzenesulfonate under vacuum to obtain the final product.

Core Application Protocol: SNAr with KTCBS

This section provides a general, self-validating protocol for the substitution of the sulfonate group on KTCBS with various nucleophiles.

Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution

This protocol is designed for the reaction of KTCBS with a generic amine nucleophile. It can be adapted for thiols, alkoxides, and other soft nucleophiles.

Materials:

  • Potassium 2,4,5-Trichlorobenzenesulfonate (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine, 1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Optional: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if the nucleophile is used as its salt (e.g., R-NH₂·HCl)

  • Reaction vessel, stirring apparatus, and inert atmosphere (N₂ or Ar) setup.

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add Potassium 2,4,5-Trichlorobenzenesulfonate and the chosen anhydrous solvent. Stir to dissolve.

  • Addition of Nucleophile: Add the nucleophile to the solution. If a base is required, add it at this stage.

    • Rationale: Polar aprotic solvents are ideal as they solvate the potassium cation but do not strongly solvate the nucleophile, enhancing its reactivity. An inert atmosphere prevents side reactions with atmospheric moisture or oxygen.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 150°C. The optimal temperature depends on the nucleophilicity of the attacking species and must be determined empirically.

    • Self-Validation: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The disappearance of the KTCBS starting material and the appearance of a new, more nonpolar product spot (for most substitutions) indicates a successful reaction.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, DCM). c. Extract the aqueous layer 2-3 times with the organic solvent. d. Combine the organic layers, wash with brine to remove residual DMF/DMSO and water, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final substituted aromatic compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data and Expected Outcomes

The choice of nucleophile and conditions will dictate the outcome. The table below provides a conceptual framework.

Nucleophile ClassTypical ConditionsExpected ProductRationale & Key Insights
Amines (R-NH₂) DMSO, 100-140°CN-Aryl AmineHighly effective for forming C-N bonds, a crucial transformation in medicinal chemistry.
Thiols (R-SH) DMF, K₂CO₃, 80-120°CAryl SulfideThiolates are excellent nucleophiles. A base is used to deprotonate the thiol in situ.
Alkoxides (R-O⁻) THF or DMSO, 60-100°CAryl EtherForms the basis of the Williamson ether synthesis on an aromatic ring.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Poorly reactive nucleophile.3. Solvent not anhydrous.1. Increase reaction temperature incrementally.2. Use a stronger base to generate a more potent nucleophile; consider a catalyst if applicable.3. Use freshly distilled or commercially available anhydrous solvents.
Multiple Products 1. Side reactions (e.g., reaction at other sites).2. Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature.2. Ensure a fully inert atmosphere.3. Re-evaluate the regioselectivity based on the nucleophile.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product has similar polarity to starting material.1. Perform multiple aqueous washes during work-up to remove the solvent.2. Optimize the mobile phase for column chromatography; consider alternative purification like recrystallization.

Conclusion

Potassium 2,4,5-Trichlorobenzenesulfonate is a powerful and versatile reagent for the synthesis of substituted aromatic compounds. Its high reactivity in Nucleophilic Aromatic Substitution reactions, driven by the strong electron-withdrawing nature of its chloro-substituents and the stability of the sulfonate leaving group, makes it an invaluable asset. By understanding the underlying SNAr mechanism and adhering to the detailed protocols provided, researchers can confidently employ KTCBS to construct complex molecular targets, accelerating innovation in drug discovery and materials science.

References

  • Li, X.-H. (2013). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. Available at: [Link]

  • Shaheen, U., et al. (2026). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2018). Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. Available at: [Link]

  • Shaheen, U., et al. (2026). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. PMC. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Boyer, J. H., & Buriks, R. S. 2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. Available at: [Link]

  • Anonymous. (Date unavailable). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. PMC. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2026). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. PMC. Available at: [Link]

  • Anonymous. (2025). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Rinner, U., & Hentschel, C. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. MDPI. Available at: [Link]

  • Jaros, A., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Anonymous. (Date unavailable).
  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Google Patents. (Date unavailable). US4237321A - 2,4,5-Trichlorophenol process. Google Patents.
  • Google Patents. (Date unavailable). US20040242932A1 - Aromatic sulfonation reactions. Google Patents.
  • Chemistry LibreTexts. (2021). 4.5: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Experimental protocol for sulfonation of 2,4,5-trichlorobenzene.

An Application Note and Experimental Protocol for the Sulfonation of 2,4,5-Trichlorobenzene Authored by: A Senior Application Scientist Abstract This comprehensive guide details the experimental protocol for the sulfonat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the Sulfonation of 2,4,5-Trichlorobenzene

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental protocol for the sulfonation of 2,4,5-trichlorobenzene to produce 2,4,5-trichlorobenzenesulfonic acid. This compound serves as a critical intermediate in the synthesis of various industrial chemicals, including certain dyes, pharmaceuticals, and agrochemicals.[1] The protocol herein is grounded in established principles of electrophilic aromatic substitution and provides a robust framework for researchers in organic synthesis and drug development. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety precautions, and analytical procedures for product validation.

Introduction and Scientific Background

Aromatic sulfonic acids are a pivotal class of organic compounds, characterized by the presence of a sulfonic acid group (-SO₃H) attached to an aromatic ring. Their utility often stems from their strong acidity and the ability of the sulfonyl group to be replaced by other functional groups. The sulfonation of 2,4,5-trichlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3]

Due to the presence of three electron-withdrawing chlorine atoms, the benzene ring in 2,4,5-trichlorobenzene is significantly deactivated towards electrophilic attack. Consequently, forcing conditions, such as the use of fuming sulfuric acid (oleum) at elevated temperatures, are necessary to drive the reaction to completion.[4] The resulting product, 2,4,5-trichlorobenzenesulfonic acid, is a versatile synthetic intermediate.

Causality of Experimental Design: The Reaction Mechanism

Understanding the reaction mechanism is paramount to appreciating the rationale behind the chosen experimental parameters. The sulfonation of an aromatic ring proceeds via a well-established two-step electrophilic aromatic substitution pathway.[5][6]

  • Generation of the Electrophile : The true electrophile in this reaction is sulfur trioxide (SO₃). In fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄), SO₃ is readily available. In concentrated sulfuric acid, it is formed through an equilibrium process.[2] 2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

  • Electrophilic Attack and Formation of the Sigma Complex : The π-electron system of the 2,4,5-trichlorobenzene ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of SO₃. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenonium ion.[5] The stability of this intermediate is disrupted by the deactivating nature of the chlorine substituents.

  • Re-aromatization : A base (typically HSO₄⁻) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the sulfonate anion.

  • Protonation : The final step is the protonation of the sulfonate anion to give the final product, 2,4,5-trichlorobenzenesulfonic acid.

G cluster_0 Mechanism: Sulfonation of 2,4,5-Trichlorobenzene A Generation of Electrophile 2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻ B Electrophilic Attack 2,4,5-Trichlorobenzene attacks SO₃ A->B SO₃ is the active electrophile C Formation of Sigma Complex (Resonance-Stabilized Cation) B->C Rate-determining step D Deprotonation by HSO₄⁻ (Re-aromatization) C->D Fast step E Formation of Sulfonate Anion D->E F Protonation Product Formation E->F G Final Product 2,4,5-Trichlorobenzenesulfonic Acid F->G

Caption: Reaction mechanism for electrophilic aromatic sulfonation.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods and is designed to be a self-validating system when paired with the subsequent analytical characterization.[4]

Materials and Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )Purity/Grade
2,4,5-TrichlorobenzeneC₆H₃Cl₃120-82-1181.45>98%
Fuming Sulfuric Acid (Oleum)H₂SO₄·xSO₃8014-95-7Variable20-30% free SO₃
Activated CarbonC7440-44-012.01Decolorizing grade
Sodium Chloride (NaCl)NaCl7647-14-558.44Reagent grade
Deionized WaterH₂O7732-18-518.02N/A
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer with a glass stirring rod and paddle

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • Drying oven

Step-by-Step Procedure

G start Start charge_reactor Charge Reactor Add fuming sulfuric acid (oleum) to the 3-necked flask. start->charge_reactor heat_oleum Initial Heating Heat oleum to 50-60°C with stirring. charge_reactor->heat_oleum add_substrate Substrate Addition Slowly add 2,4,5-trichlorobenzene via dropping funnel. heat_oleum->add_substrate reaction Sulfonation Reaction Heat to 100-105°C for 2-3 hours. add_substrate->reaction decolorize Decolorization Cool to 90-95°C and add activated carbon. reaction->decolorize salt_out Product Precipitation (Salting Out) Transfer mixture to NaCl solution. decolorize->salt_out filter_wash Filtration and Washing Filter the precipitate and wash with brine. salt_out->filter_wash dry Drying Dry the product in an oven. filter_wash->dry analyze Analysis Characterize the final product (HPLC, etc.). dry->analyze end End analyze->end

Caption: Experimental workflow for the sulfonation of 2,4,5-trichlorobenzene.

  • Reactor Setup : Assemble the three-necked flask with the mechanical stirrer, condenser, and dropping funnel. Ensure all glassware is dry. The entire apparatus should be placed in a certified chemical fume hood.

  • Charging the Reagent : Carefully charge the reaction flask with fuming sulfuric acid (e.g., 130 g, ~71 mL of 25% oleum).

    • Expertise & Experience: Fuming sulfuric acid is used to ensure a high concentration of the SO₃ electrophile, which is necessary to overcome the deactivated nature of the trichlorinated benzene ring.[4]

  • Initial Heating : Begin stirring and gently heat the oleum to 50-60°C.

  • Substrate Addition : Slowly add 2,4,5-trichlorobenzene (e.g., 181.5 g, 1.0 mol) to the warm oleum over a period of 30-60 minutes. The addition should be exothermic; maintain the temperature below 70°C during this step.

    • Expertise & Experience: Slow addition is crucial to control the reaction exotherm and prevent runaway reactions or excessive side product formation.

  • Reaction Phase : After the addition is complete, heat the reaction mixture to 100–105°C. Maintain this temperature with consistent stirring for 2–3 hours.[4] The reaction progress can be monitored by taking small aliquots and analyzing for the disappearance of the starting material (e.g., by GC or TLC).

  • Decolorization : Cool the reaction mixture to 90–95°C. Cautiously add activated carbon (e.g., 2-3% by weight of the reaction mass) and stir for 30 minutes to remove colored impurities.[4]

  • Work-up and Isolation (Salting Out) : Prepare a saturated sodium chloride solution (brine). Slowly and carefully transfer the hot reaction mixture into the brine solution with vigorous stirring. The sulfonic acid product is less soluble in the high ionic strength solution and will precipitate.

    • Trustworthiness: This "salting out" step is a critical purification technique that leverages the common-ion effect and reduced solubility of the organic salt in a high salt concentration aqueous medium, ensuring efficient isolation.

  • Filtration and Washing : Cool the slurry to room temperature to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with additional brine to remove residual sulfuric acid and impurities.[4]

  • Drying : Dry the white to light-yellow solid product in a vacuum oven at 80-90°C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes the key quantitative parameters based on the protocol described.

ParameterValueRationale/Comment
Molar Ratio (Trichlorobenzene:H₂SO₄)1 : 1 to 1.05A slight excess of the sulfonating agent ensures complete conversion of the starting material.[4]
Oleum (Free SO₃)20-50%Provides a high concentration of the SO₃ electrophile needed for the deactivated ring.[4]
Reaction Temperature100–105 °CBalances reaction rate with minimizing side reactions like sulfone formation.[4]
Reaction Time2–3 hoursSufficient time for the reaction to proceed to completion at the specified temperature.[4]
Expected Yield>95% (Molar)High-yielding reaction under optimized conditions.[4]

Safety Precautions and Hazard Management

This procedure must be performed in a well-ventilated chemical fume hood by trained personnel.

  • 2,4,5-Trichlorobenzene : This compound is harmful if swallowed and is an irritant. It is also toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Fuming Sulfuric Acid (Oleum) : This substance is extremely corrosive and toxic. It causes severe skin burns and eye damage, and is fatal if inhaled.[7][8] It reacts violently with water, releasing significant heat.[7]

    • Personal Protective Equipment (PPE) : A full face shield, acid-resistant gloves (e.g., butyl rubber), and an acid-resistant apron or lab coat are mandatory.[8][9]

    • Handling : Always add the substrate (trichlorobenzene) to the acid slowly. Never add water to oleum. Keep a neutralizing agent (e.g., sodium bicarbonate) and appropriate spill kits readily available.[10]

    • First Aid : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10][11] For inhalation, move to fresh air and seek immediate medical attention.[11]

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized 2,4,5-trichlorobenzenesulfonic acid, the following analytical techniques are recommended. This step is crucial for the protocol's self-validation.

  • High-Performance Liquid Chromatography (HPLC) : This is the preferred method for assessing purity. A reverse-phase C18 column can be used with a suitable mobile phase, such as a gradient of water (with an acid modifier like phosphoric acid) and acetonitrile. The product should show a single major peak. HPLC is a widely adopted method for the analysis of sulfonic acids.[12]

  • Anion-Exchange Chromatography : This technique is also highly effective for separating and quantifying sulfonic acids.[13][14]

  • Titration : The sulfonic acid group can be titrated with a standardized solution of a strong base (e.g., NaOH) to determine the equivalent weight and assess purity.

  • Appearance : The final product should be a white to light-yellow crystalline solid.[1]

References

  • CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.
  • Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution, Sulfonation of Benzene, its Mechanism, Practice Problems & FAQs in Chemistry. Aakash Institute. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. PubMed. [Link]

  • Analysis of Alkyl Sulfonic Acids (1) (NI-424). Shodex HPLC Columns and Standards. [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. [Link]

  • SULFURIC ACID FUMING - SAFETY DATA SHEET. RCI Labscan. [Link]

  • A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ResearchGate. [Link]

  • Aromatic sulfonation electrophilic substitution mechanism. Doc Brown's Chemistry. [Link]

  • Ch12: Aromatic sulfonation. University of Calgary. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Sulfuric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). LibreTexts Chemistry. [Link]

Sources

Application

Recrystallization procedure for purifying Potassium 2,4,5-Trichlorobenzenesulfonate.

An Application Note for the Purification of Potassium 2,4,5-Trichlorobenzenesulfonate via Recrystallization Authored by: A Senior Application Scientist Abstract Potassium 2,4,5-Trichlorobenzenesulfonate is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Purification of Potassium 2,4,5-Trichlorobenzenesulfonate via Recrystallization

Authored by: A Senior Application Scientist

Abstract

Potassium 2,4,5-Trichlorobenzenesulfonate is a substituted aromatic sulfonate salt with potential applications as a precursor or intermediate in the synthesis of other organic molecules.[1] For its effective use in subsequent chemical reactions and material science applications, a high degree of purity is often essential.[1] Common impurities in aryl sulfonates can include inorganic salts, unreacted starting materials, and isomeric byproducts, which can interfere with downstream processes.[2] This application note provides a detailed, step-by-step protocol for the purification of Potassium 2,4,5-Trichlorobenzenesulfonate using the single-solvent recrystallization technique. The guide is founded on the principle of temperature-dependent solubility and is designed to provide researchers with both a practical methodology and a thorough understanding of the underlying scientific principles to ensure a high-yield, high-purity outcome.

Introduction to Recrystallization: A Foundational Technique

Recrystallization is a cornerstone purification technique in organic chemistry, leveraging the differences in solubility between a desired compound and its impurities in a given solvent.[3][4] The fundamental principle is that the solubility of most solid compounds increases with temperature.[5] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, while the impurities remain dissolved in the solvent (mother liquor).[6]

The success of this technique hinges on the selection of an appropriate solvent and careful control of the cooling rate. Slow, controlled cooling is crucial as it allows for the methodical growth of a crystal lattice, which inherently excludes foreign molecules (impurities), resulting in a highly purified final product.[1][3]

Compound Profile: Potassium 2,4,5-Trichlorobenzenesulfonate

A comprehensive understanding of the target compound's properties is critical for designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₆H₂Cl₃KO₃S[1][7][8]
Molecular Weight 299.59 g/mol [7][8]
Appearance White to light yellow solid powder[1][9]
Melting Point 247 - 250 °C[10]
Solubility Profile Demonstrates excellent solubility in polar protic solvents, particularly water, due to the ionic potassium sulfonate group.[1][10] Solubility in water increases significantly at elevated temperatures.[1]
Key Characteristics Hygroscopic and moisture-sensitive.[9][10]

Safety and Handling Precautions

Potassium 2,4,5-Trichlorobenzenesulfonate and the solvents used in this procedure require careful handling in a controlled laboratory environment.

  • Compound Hazards: This chemical is harmful if swallowed, inhaled, or comes into contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation. It is also a lachrymator (a substance that causes tearing).[7][10]

  • Required Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[9][11] All handling of the solid powder and solutions should be performed inside a certified chemical fume hood to avoid inhalation.[11]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, according to your institution's hazardous waste disposal guidelines.

Experimental Protocol: Recrystallization of Potassium 2,4,5-Trichlorobenzenesulfonate

This protocol is designed for the purification of an impure batch of the target compound. The ideal solvent for this procedure is deionized water, leveraging the compound's high solubility at elevated temperatures.[1]

Materials and Equipment
  • Crude Potassium 2,4,5-Trichlorobenzenesulfonate

  • Deionized Water (Solvent)

  • Erlenmeyer flasks (2 sizes)

  • Graduated cylinders

  • Heating source (hot plate with magnetic stirring)

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Step-by-Step Purification Workflow

The following workflow diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Hot Filtration (Optional) cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Drying A Place crude solid & stir bar in Erlenmeyer flask B Add minimum volume of hot deionized water A->B C Heat and stir until fully dissolved B->C D If insoluble impurities exist, filter the hot solution by gravity C->D if needed E Remove from heat C->E if filtration skipped D->E F Allow solution to cool slowly to room temperature E->F G Cool further in an ice bath to maximize crystal yield F->G H Collect crystals via suction filtration G->H I Wash crystals with a small amount of ice-cold water H->I J Dry crystals under vacuum I->J

Caption: Workflow for the purification of Potassium 2,4,5-Trichlorobenzenesulfonate.

Detailed Procedure

Step 1: Dissolution of the Crude Solid

  • Place a measured amount (e.g., 5.0 g) of the crude Potassium 2,4,5-Trichlorobenzenesulfonate into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat a volume of deionized water to its boiling point.

  • Add the hot water to the Erlenmeyer flask containing the solid in small portions while stirring and heating.[12] Continue adding the minimum amount of hot water required to completely dissolve the solid, creating a saturated or near-saturated solution.[1]

    • Scientist's Note (Causality): Using the minimum amount of hot solvent is critical for maximizing the recovery yield. An excess of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[12]

Step 2: Hot Filtration (If Necessary)

  • If you observe any insoluble impurities (e.g., dust, sand, or other particulates) in the hot solution, a hot gravity filtration step is required.

  • Place a piece of fluted filter paper in a stemless funnel and place it on top of a second, pre-heated Erlenmeyer flask.

  • Quickly pour the hot, saturated solution through the filter paper.

    • Scientist's Note (Causality): This step must be performed quickly, and the receiving flask should be kept warm to prevent premature crystallization of the product in the funnel.[12]

Step 3: Cooling and Crystallization

  • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.[3]

    • Scientist's Note (Causality): Slow cooling is paramount for the formation of large, well-defined, and therefore purer crystals.[3] Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

Step 4: Crystal Isolation and Washing

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Wash the collected crystals with a small portion of ice-cold deionized water to rinse away the impurity-laden mother liquor.[3]

    • Scientist's Note (Causality): The wash solvent must be cold to minimize redissolving the purified product crystals.

Step 5: Drying the Purified Product

  • Allow the crystals to dry on the filter funnel under vacuum for several minutes to remove the bulk of the water.

  • Carefully transfer the purified, white to off-white crystalline solid to a pre-weighed watch glass.

  • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.

    • Scientist's Note (Causality): Due to the hygroscopic nature of the compound, thorough drying and subsequent storage in a tightly sealed container are essential to prevent water absorption from the atmosphere.[9][10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy. Add a drop of hot solvent to redissolve, then cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Add a small amount more of hot solvent and reheat until the oil dissolves. Allow to cool again. Consider using a co-solvent system (e.g., water/ethanol) to lower the solution's boiling point.[1]
Low recovery yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.
Colored crystals (when pure product is white) Colored impurities are present and co-crystallize.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

References

  • Smolecule. (2023, August 16).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (2025, September 5).
  • TCI Chemicals. (2025, November 25).
  • Fisher Scientific. (2024, January 23). SAFETY DATA SHEET - 2,4,5-Trichlorobenzenesulfonic acid,potassium salt.
  • BenchChem. (2025).
  • University of the West Indies at St. Augustine. (n.d.).
  • PubMed. (2008, October 1).
  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids : r/Chempros.
  • LabArchives. (n.d.). Organic Chemistry.
  • Google Patents. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • PraxiLabs. (2022, November 7).
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Matrix Fine Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,4,5-TRICHLOROBENZENESULFONIC ACID, POTASSIUM SALT AldrichCPR.
  • PubChem. (n.d.). Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1).

Sources

Method

Application Notes &amp; Protocols: The Utility of Potassium 2,4,5-Trichlorobenzenesulfonate in Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of specialty chemical synthesis, the strategic selection of starting materials and intermediates is paramount to achieving desired molecular c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of specialty chemical synthesis, the strategic selection of starting materials and intermediates is paramount to achieving desired molecular complexity and biological activity. Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS) has emerged as a pivotal, yet often overlooked, building block. Characterized by a heavily chlorinated aromatic ring and an ionically stable sulfonate group, this compound offers a unique combination of reactivity and stability, making it an invaluable precursor for a range of high-value molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

The 2,4,5-trichloro substitution pattern on the benzene ring is a known pharmacophore in various bioactive compounds, contributing to specific binding interactions and metabolic stability.[2] The potassium sulfonate moiety, while imparting water solubility and crystallinity for ease of handling, primarily serves as a latent electrophilic handle.[1] It is most often converted to the more reactive 2,4,5-trichlorobenzenesulfonyl chloride, which readily participates in reactions with a host of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing in-depth protocols and field-proven insights into the practical application of KTCBS in the synthesis of advanced specialty chemicals.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of KTCBS is essential for its safe and effective use in the laboratory.

Table 1: Key Physicochemical Data for Potassium 2,4,5-Trichlorobenzenesulfonate

PropertyValueSource(s)
CAS Number 62625-17-6[1][3]
Molecular Formula C₆H₂Cl₃KO₃S[1][4]
Molecular Weight 299.60 g/mol [1][4]
Appearance White to light yellow crystalline powder[1][3]
IUPAC Name potassium 2,4,5-trichlorobenzenesulfonate[1][4]
Solubility Soluble in polar solvents (e.g., water)[1]
Safety & Handling Precautions

As a chlorinated aromatic compound, KTCBS and its derivatives must be handled with appropriate care.

  • Irritant: The compound is known to cause skin and serious eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Hygroscopic Nature: KTCBS is hygroscopic and sensitive to moisture.[1][5] Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent degradation and ensure reproducibility in reactions.

  • Handling Powder: Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

Core Application: Conversion to the Master Electrophile

The primary utility of KTCBS in organic synthesis is as a stable precursor to the highly reactive 2,4,5-trichlorobenzenesulfonyl chloride . This conversion "activates" the sulfonate moiety, transforming it into an excellent electrophile for subsequent coupling reactions. The sulfonyl chloride is the key intermediate for synthesizing the specialty chemicals discussed in the following sections.[6][7]

G KTCBS Potassium 2,4,5-Trichlorobenzenesulfonate (Stable Precursor) Product 2,4,5-Trichlorobenzenesulfonyl Chloride (Reactive Electrophile) KTCBS->Product Activation Step Reagent Chlorinating Agent (e.g., SOCl₂, PCl₅) Reagent->Product Byproducts KCl, SO₂ / POCl₃ Product->Byproducts Formation of byproducts

Caption: Activation workflow for KTCBS.

Protocol 1: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride

Causality: This protocol utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the conversion. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species that accelerates the transformation of the potassium salt to the highly reactive sulfonyl chloride.

Materials:

  • Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂ gas).

  • Reagents: In the flask, suspend KTCBS (1.0 eq) in anhydrous DCM (5-10 mL per gram of KTCBS).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops) to the suspension.

  • Reaction Initiation: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. The reaction is exothermic and will involve gas evolution.

  • Heating: Once the initial effervescence subsides, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture should become a clearer solution as the solid KTCBS is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.

  • Purification: The crude 2,4,5-trichlorobenzenesulfonyl chloride can often be used directly in the next step. If required, it can be purified by recrystallization from a suitable solvent like hexane. The resulting white to off-white solid should be stored under an inert atmosphere.[7]

Application in Pharmaceutical Synthesis

The 2,4,5-trichlorobenzenesulfonate moiety is a privileged scaffold in medicinal chemistry, enabling the synthesis of potent and selective therapeutic agents.

Synthesis of Novel Anticonvulsant Agents

Recent research has demonstrated the successful synthesis of a series of 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles with promising anticonvulsant activity.[8] This work highlights a multi-step synthesis where the KTCBS-derived scaffold is central to the final molecule's architecture.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation A 2,4,5-Trichlorobenzene- sulfonyl Chloride C Sulfonate Thiosemicarbazone (Intermediate 1) A->C B Thiosemicarbazide Derivative B->C E Dihydrothiazole Product (Anticonvulsant Candidate) C->E Reflux in Ethanol D Phenacyl Bromide Derivative D->E

Caption: Synthesis of Dihydrothiazole Anticonvulsants.

Protocol 2: Synthesis of Dihydrothiazole-based Anticonvulsants[10][11]

Causality: This protocol involves two key transformations. First, the formation of a sulfonate thiosemicarbazone intermediate via nucleophilic attack of the thiosemicarbazide on the sulfonyl chloride. Second, a cyclocondensation reaction where the sulfur of the thiosemicarbazone attacks the electrophilic carbon of phenacyl bromide, followed by intramolecular condensation to form the stable dihydrothiazole ring. Ethanol is chosen as a polar protic solvent that facilitates both the reaction and, upon cooling, the crystallization of the product.

Step A: Synthesis of the Thiosemicarbazone Intermediate

  • Dissolution: Dissolve the appropriate thiosemicarbazide derivative (1.0 eq) in a suitable solvent like ethanol.

  • Reaction: Slowly add a solution of 2,4,5-trichlorobenzenesulfonyl chloride (1.0 eq, from Protocol 1) to the thiosemicarbazide solution with stirring at room temperature.

  • Precipitation: The sulfonate thiosemicarbazone intermediate will often precipitate out of the solution upon formation. Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolation: Collect the solid intermediate by vacuum filtration, wash with cold ethanol, and dry thoroughly.

Step B: Synthesis of the Final Dihydrothiazole Compound

  • Suspension: Suspend the dried thiosemicarbazone intermediate (1.0 eq) and a substituted phenacyl bromide (1.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: Upon completion, cool the reaction mixture. The target dihydrothiazole derivative will typically crystallize from the solution.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization if necessary. The structure and purity should be confirmed using advanced spectroscopic methods (¹H NMR, ¹³C NMR, MS).[8]

Synthesis of Human Glucocorticoid Receptor (hGR) Ligands

The sulfonamide linkage is a cornerstone of medicinal chemistry. The reaction of 2,4,5-trichlorobenzenesulfonyl chloride with amines is a robust method to generate sulfonamides. A notable example is the synthesis of a ligand for the human glucocorticoid receptor (hGR), where the sulfonamide moiety was demonstrated to be critical for effective binding.

Protocol 3: General Synthesis of N-Aryl/Alkyl Sulfonamides

Causality: This is a classic nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A mild base, such as pyridine or triethylamine, is included to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

Materials:

  • 2,4,5-Trichlorobenzenesulfonyl chloride (from Protocol 1)

  • Primary or secondary amine (e.g., α-methyltryptamine)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of 2,4,5-trichlorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Conclusion

Potassium 2,4,5-Trichlorobenzenesulfonate is a highly valuable and versatile reagent for the synthesis of specialty chemicals. Its stability and ease of handling make it an excellent precursor to the more reactive sulfonyl chloride, which serves as a gateway to a wide array of complex molecules. The protocols detailed herein provide a robust framework for researchers to leverage the unique properties of this building block in the development of novel fungicides, anticonvulsants, and other targeted therapeutic agents. The strategic incorporation of the 2,4,5-trichlorobenzenesulfonate moiety can significantly impact the biological profile of a molecule, making it a critical tool in the arsenal of the modern synthetic chemist.

References

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides - ResearchGate. (URL: [Link])

  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies - PMC. (URL: [Link])

  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies - RSC Publishing. (URL: [Link])

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])

  • 2,4,5-Trichlorobenzenesulfonic acid,potassium salt - SAFETY DATA SHEET. (URL: [Link])

  • Diverse reactivity of arylsulfonate phenol esters - ResearchGate. (URL: [Link])

  • 2,4,5-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 27575 - PubChem. (URL: [Link])

  • Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1) | C6H2Cl3KO3S | CID 23692292 - PubChem. (URL: [Link])

  • CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid - Google P
  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (URL: [Link])

  • Potassium 2,4,5-Trichlorobenzenesulfonate, 25g, Each - Lab Supplies. (URL: [Link])

  • Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (URL: [Link])

Sources

Application

Application Note: Unlocking Thermal Behavior of Organosulfur Compounds with Differential Scanning Calorimetry (DSC)

Abstract & Introduction Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time.[1][2] For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time.[1][2] For researchers, scientists, and drug development professionals working with organosulfur compounds, DSC provides indispensable insights into physicochemical properties that govern stability, bioavailability, and processability.[3][4] The unique electronic and structural characteristics imparted by the sulfur atom—ranging from sulfoxides and sulfones to thiols and thioethers—give rise to complex thermal behaviors, including intricate polymorphism, specific melting and decomposition profiles, and distinct drug-excipient interactions.[5][6]

This guide moves beyond a simple recitation of steps, offering a detailed exploration of the causality behind experimental design for the thermal analysis of sulfur-containing molecules. We will cover fundamental principles, instrument calibration, detailed experimental protocols, and advanced data interpretation to empower users to generate robust, reliable, and meaningful data for research, development, and quality control.[7]

The "Why": Causality in DSC Experimental Design

The quality of DSC data is directly dependent on a well-considered experimental design. Each parameter choice has a cascading effect on the final thermogram. Understanding the "why" behind these choices is critical for scientific integrity.

  • Heating Rate: The selected heating rate is a trade-off between resolution and sensitivity. A slow heating rate (e.g., 1-5 °C/min) provides better resolution, allowing for the separation of closely occurring thermal events, which is crucial for complex polymorphic transitions common in organosulfur compounds like sulfathiazole.[4] Conversely, a faster heating rate (e.g., 10-20 °C/min) enhances sensitivity, making weak transitions like glass transitions more apparent, but can cause peaks to broaden and shift to higher temperatures.

  • Sample Mass: The ideal sample mass (typically 2-6 mg) ensures good thermal contact with the crucible and minimizes thermal gradients within the sample itself.[8] For purity analysis, a smaller sample size is often preferred to achieve a sharper melting endotherm. For detecting weak transitions or analyzing materials with low thermal conductivity, a slightly larger mass may be necessary.[8]

  • Crucible Type: The choice of crucible is dictated by the sample's properties. Standard aluminum pans are suitable for most solid, non-volatile organosulfur compounds.[8] However, if a compound is expected to sublime or decompose with the evolution of volatile byproducts (a common pathway for sulfur compounds), a hermetically sealed pan is mandatory to contain the volatiles and prevent mass loss, which would otherwise distort the heat flow signal.[8][9]

  • Purge Gas: An inert atmosphere, typically nitrogen or argon, is essential to prevent oxidative degradation of the sample during heating.[1][10] The flow rate (e.g., 20-50 mL/min) must be consistent to ensure a stable and reproducible thermal environment in the DSC cell. For specific studies on oxidative stability, the protocol can be modified to switch to an oxygen or air atmosphere at a designated temperature.[1]

Foundational Protocols: Ensuring Data Integrity

A successful DSC analysis hinges on meticulous preparation and calibration. These protocols form the self-validating system required for trustworthy results.

Protocol 1: Instrument Calibration (Temperature and Enthalpy)

Rationale: Calibration ensures the accuracy of the measured temperature and heat flow, making the data traceable and comparable.[11][12] This procedure uses certified reference materials with precisely known melting points and enthalpies of fusion.[13][14]

Step-by-Step Methodology:

  • Reference Material Selection: Select a high-purity (>99.99%) reference material whose melting point is near the temperature range of interest for your organosulfur compound. Indium (Tₘ ≈ 156.6 °C) is a common and robust choice for a wide range of pharmaceuticals.[10][13]

  • Sample Preparation: Weigh 2-5 mg of the reference material into a standard aluminum DSC pan. Crimp the lid securely. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at 50 mL/min.

  • Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected melting point (e.g., 130 °C for Indium). Ramp the temperature at a standard heating rate (e.g., 10 °C/min) to a point at least 20 °C above the melting point (e.g., 180 °C for Indium).

  • Data Analysis: Using the instrument's software, analyze the resulting endotherm. Compare the measured onset temperature of melting and the enthalpy of fusion (peak area) to the certified values for the reference material.

  • Adjustment: If the measured values deviate from the certified values beyond the laboratory's established tolerance, perform a calibration adjustment according to the manufacturer's instructions. Log all calibration activities for quality control audits.[13]

Protocol 2: Standard Thermal Profiling of an Organosulfur Compound

Rationale: This protocol establishes the primary thermal "fingerprint" of a compound, identifying melting, crystallization, polymorphic transitions, and decomposition onset. A heat-cool-heat cycle is employed to erase the sample's prior thermal history and reveal its intrinsic properties.[9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the organosulfur compound into an appropriate DSC pan (use a hermetically sealed pan if volatility or decomposition is expected).[8][15]

  • Instrument Setup: Place the sample and a matching empty reference pan into the DSC cell. Purge with nitrogen at 50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • Segment 1 (1st Heat): Equilibrate at ambient temperature. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature safely above its melting point but below its decomposition temperature. This first scan reveals information about the initial state of the material.

    • Segment 2 (Cool): Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) back to the starting temperature. This segment provides information on crystallization behavior.

    • Segment 3 (2nd Heat): Reheat the sample using the same heating rate as in Segment 1. This scan reveals the thermal properties of the material after its thermal history has been normalized by melting and recrystallizing in the DSC.[9] Differences between the first and second heating scans are highly informative, often indicating the presence of metastable polymorphs or amorphous content.[9]

  • Data Analysis: Analyze the thermograms to identify key thermal events such as the glass transition (Tg), crystallization (Tc), melting (Tm), and the onset of decomposition.

Visualization: DSC Experimental Workflow

The following diagram illustrates the logical flow from initial setup to final data interpretation in a typical DSC experiment.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation P1 Instrument Calibration (Protocol 1) P2 Sample Preparation (Weighing & Encapsulation) P1->P2 Ensures Accuracy E1 Define Thermal Program (Heating Rate, Temp Range) P2->E1 Sample Ready E2 Run DSC Analysis (Heat-Cool-Heat Cycle) E1->E2 Method Set A1 Identify Thermal Events (Tm, Tc, Tg, ΔH) E2->A1 Generate Thermogram A2 Compare 1st & 2nd Heats A1->A2 Investigate History A3 Correlate with Other Data (TGA, XRD) A2->A3 Contextualize Results A4 Final Report A3->A4 Synthesize Findings

Caption: Logical workflow for a comprehensive DSC analysis.

Key Applications in Organosulfur Compound Analysis

DSC is a versatile tool with numerous applications in the pharmaceutical development of organosulfur compounds.[16][17][18]

Polymorphism Characterization

Many organosulfur drugs, such as the sulfonamides, are known to exhibit polymorphism, where a compound exists in multiple crystalline forms with different physicochemical properties.[4][19][20] DSC is a primary tool for identifying and characterizing these polymorphs.[17][21][22] A less stable (metastable) polymorph will typically melt at a lower temperature. Often, upon melting, it may recrystallize into a more stable form, which then melts at a higher temperature. This "melt-recrystallization" event is a classic indicator of polymorphism observable by DSC.[22]

Purity Determination using the Van't Hoff Equation

The presence of impurities depresses and broadens the melting endotherm of a crystalline material.[23][24][25] This principle is the basis for purity determination by DSC, a method standardized by ASTM E928 .[23][24][26][27][28] The analysis relies on the Van't Hoff equation and is applicable for materials that are >98.5 mole % pure and thermally stable through their melt.[23][26] The method assumes the impurity is soluble in the molten drug but insoluble in the solid crystalline phase.[23][27]

Protocol 3: Purity Determination (ASTM E928 Approach)

  • Sample Preparation: Use a small sample (1-3 mg) to minimize thermal lag.

  • Instrument Setup: Use a slow heating rate (0.5-2 °C/min) to ensure melting equilibrium is maintained.

  • Data Acquisition: Heat the sample through its melting transition.

  • Data Analysis: The instrument software integrates the partial areas of the melting peak and plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The resulting linear plot is used to extrapolate the melting point of the 100% pure material (T₀) and calculate the mole percent purity.

Visualization: Interpreting Thermal Events

This decision tree provides a simplified logical path for interpreting common features in a DSC thermogram of an organosulfur compound.

DSC_Interpretation Start Observe Feature on DSC Thermogram EventType What type of feature? Start->EventType BaselineShift Baseline Shift (Step) EventType->BaselineShift Step Peak Peak EventType->Peak Peak PeakDirection Peak Direction? Endothermic Endothermic (Heat Absorbed) PeakDirection->Endothermic Down/Up Exothermic Exothermic (Heat Released) PeakDirection->Exothermic Up/Down CheckTGA Correlate with TGA: Weight Loss? Decomposition Decomposition (with Volatilization) CheckTGA->Decomposition Yes Melt Melting (Tm) or Polymorphic Transition CheckTGA->Melt No Tg Glass Transition (Tg) (Amorphous to Rubbery) BaselineShift->Tg Peak->PeakDirection Endothermic->CheckTGA Crystallization Crystallization (Tc) or Curing Reaction Exothermic->Crystallization note *Peak direction is instrument dependent. Endothermic is typically plotted down.

Caption: Decision tree for the initial interpretation of DSC events.

Drug-Excipient Compatibility & Stability

During formulation development, DSC is a rapid screening tool to assess the compatibility of an active pharmaceutical ingredient (API) with various excipients.[7][16][29] A simple physical mixture of the API and an excipient is analyzed. Significant shifts in the melting point of the API, the appearance of new peaks, or the disappearance of existing peaks can indicate a physical or chemical interaction, which may impact the stability and performance of the final drug product.[7][29]

Data Presentation: Example Organosulfur Compounds

The following table summarizes typical thermal data for common organosulfur compounds, illustrating the type of quantitative information obtained from DSC.

CompoundClassOnset Melting Temp (Tₘ, °C)Enthalpy of Fusion (ΔH, J/g)Key Observations
Dapsone Sulfone~176 - 180 °C~150 - 160 J/gStable melt followed by decomposition at higher temperatures.[5][6]
Topiramate Sulfamate~125 - 130 °C~110 - 120 J/gExhibits a sharp melting endotherm, thermally stable up to ~150°C.[5][6]
Sulfathiazole SulfonamideVaries by Form (e.g., Form I ~202°C)Varies by FormKnown to exhibit at least five polymorphic forms, showing complex melt-recrystallization behavior.[4]
Dimethylsulfone (MSM) Sulfone~109 °C~170 - 180 J/gSimple, sharp melt; relatively low thermal stability post-melting.[5][6]

Note: The values presented are approximate and can vary based on purity, polymorphic form, and experimental conditions such as heating rate.

Conclusion

Differential Scanning Calorimetry is a powerful, quantitative, and highly versatile technique for the characterization of organosulfur compounds. By understanding the causal relationships behind experimental parameters and adhering to rigorous calibration and analytical protocols, researchers can unlock a wealth of information. From determining purity and characterizing complex polymorphism to screening for drug-excipient compatibility, DSC provides critical data that accelerates research, ensures product quality, and deepens our fundamental understanding of these vital chemical entities. The protocols and guidelines presented here provide a robust framework for achieving high-quality, reliable results in your laboratory.

References

  • General Chapters: <891> THERMAL ANALYSIS . Source: United States Pharmacopeia.

  • ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry . Source: ASTM International.

  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry . Source: ASTM International.

  • What Is ASTM E928 Testing? A Complete Guide to Creep Testing for Metals & Ceramics . Source: Infinita Lab.

  • ASTM E928-01 - Standard Test Method for Determination of Purity by - SIST e-Poslovanje . Source: SIST.

  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry . Source: ASTM International.

  • A DSC method to determine the relative stability of pharmaceutical polymorphs . Source: ResearchGate.

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights . Source: Torontech.

  • Applications of Differential Scanning Calorimetry (DSC) Analysis . Source: ResolveMass.

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications . Source: QbD Group.

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs . Source: TA Instruments.

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development . Source: INBC.

  • Use of DSC in Pharmaceuticals Drug Characterisation . Source: Veeprho.

  • (PDF) Standards, calibration, and guidelines in microcalorimetry. Part 2. Calibration standards for differential scanning calorimetry *. Source: ResearchGate.

  • <891> Thermal Analysis . Source: USP.org.

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients . Source: NETZSCH.

  • DSC Calibration Procedures and Standards . Source: Scribd.

  • <891> Thermal Analysis - USP-NF ABSTRACT . Source: USP-NF.

  • High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC . Source: PerkinElmer.

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate . Source: TA Instruments.

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory . Source: Eurolab.

  • Thermal Analysis of Sulfur and Selenium Compounds with Multiple Applications, Including Anticancer Drugs . Source: IntechOpen.

  • How to correctly calibrate a DSC . Source: Linseis.

  • Differential Scanning Calorimetry (DSC) . Source: Duke Kunshan University.

  • DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891 . Source: YouTube.

  • emerging techniques for polymorph detection . Source: ijcpa.

  • How to Prepare Samples for Differential Scanning Calorimetry (DSC) . Source: Mettler Toledo.

  • Thermoanalytical investigation of some sulfone-containing drugs . Source: PubMed.

  • Study of polymorphism of organosulfur and organoselenium compounds . Source: ResearchGate.

  • DSC Analysis of Polymers | Thermal . Source: EAG Laboratories.

  • Sample Preparation – DSC . Source: University of Florida.

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs . Source: PMC - NCBI.

  • Differential Scanning Calorimeter . Source: Duke University.

  • Study of polymorphism of organosulfur and organoselenium compounds . Source: AKJournals.

  • Differential Scanning Calorimetry (DSC) . Source: Chemistry LibreTexts.

  • Interpreting DSC curves Part 1: Dynamic measurements . Source: Mettler Toledo.

  • Differential scanning calorimetry . Source: Wikipedia.

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves . Source: Polymer Properties.

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control . Source: AZoM.

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience . Source: SAGE Journals.

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D . Source: AZoM.

  • Interpreting DSC curves Part 1: Dynamic measurements Contents . Source: Academia.edu.

  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C . Source: DTIC.

  • What is Differential Scanning Calorimetry? . Source: TA Instruments.

  • Thermal stability at elevated pressure – an investigation using differential scanning calorimetry . Source: IChemE.

Sources

Method

Application Note: Structural Confirmation of Potassium 2,4,5-Trichlorobenzenesulfonate using NMR Spectroscopy

Introduction Potassium 2,4,5-Trichlorobenzenesulfonate is an organic salt featuring a benzene ring substituted with three chlorine atoms and a sulfonate group.[1][2][3][4] Its structure suggests potential utility as an i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Potassium 2,4,5-Trichlorobenzenesulfonate is an organic salt featuring a benzene ring substituted with three chlorine atoms and a sulfonate group.[1][2][3][4] Its structure suggests potential utility as an intermediate in organic synthesis, particularly for introducing the 2,4,5-trichlorobenzenesulfonyl moiety into larger molecules.[1] Given its ionic nature, it may also find applications in materials science.[1] For researchers, scientists, and drug development professionals, unambiguous structural confirmation of such starting materials is a cornerstone of reliable and reproducible research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic compounds.[5][6][7] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note provides a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural confirmation of Potassium 2,4,5-Trichlorobenzenesulfonate.

Principle of NMR Spectroscopy

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states. The precise frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus.

Key parameters in an NMR spectrum that provide structural information include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).[8][9]

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei leads to the splitting of NMR signals into multiplets. The pattern of splitting (e.g., doublet, triplet, quartet) reveals the number of adjacent, non-equivalent nuclei, following the n+1 rule in many cases.[8][10][11]

  • Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.

Experimental Protocol

This section outlines the step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Potassium 2,4,5-Trichlorobenzenesulfonate.

Materials and Equipment
  • Analyte: Potassium 2,4,5-Trichlorobenzenesulfonate (purity >98%)

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.[12][13][14]

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a 5 mm probe.

  • NMR Tubes: High-precision 5 mm NMR tubes.[5][15]

  • Ancillary Equipment: Analytical balance, vials, Pasteur pipettes, and a vortex mixer.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][15]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of Potassium 2,4,5-Trichlorobenzenesulfonate into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.[15][16]

  • Solvent Selection: Potassium 2,4,5-Trichlorobenzenesulfonate is soluble in polar solvents such as water.[1] Therefore, Deuterium oxide (D₂O) is the solvent of choice. Deuterated solvents are essential in ¹H NMR to avoid large solvent signals that would obscure the analyte's signals.[6][17][18][19][20] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as "locking".[6][19][20]

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial containing the sample.[5][21] This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the detection coil of the NMR probe.[15]

  • Internal Standard: Add a small amount of TSP or DSS to the solution. These water-soluble compounds provide a reference signal at 0.0 ppm for accurate chemical shift calibration.[12][13][14]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15][16]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Data Acquisition

ParameterRecommended ValueRationale
Pulse Sequencezg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans16-64To achieve a good signal-to-noise ratio.
Relaxation Delay (d1)5 sA longer delay ensures complete relaxation of the nuclei for accurate integration.
Acquisition Time (aq)~4 sTo ensure good digital resolution.
Spectral Width (sw)~16 ppmTo cover the expected range of proton chemical shifts.

¹³C NMR Data Acquisition

ParameterRecommended ValueRationale
Pulse Sequencezgpg30A standard 30-degree pulse sequence with proton decoupling.
DecouplingBroadband proton decouplingTo simplify the spectrum by collapsing ¹³C-¹H couplings, resulting in a single peak for each unique carbon.[10][11] This also provides a Nuclear Overhauser Effect (NOE) enhancement, which increases signal intensity.[11][22]
Number of Scans1024 or moreRequired due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C, resulting in lower sensitivity compared to ¹H.[15][23]
Relaxation Delay (d1)2 sA standard delay for qualitative ¹³C NMR.
Acquisition Time (aq)~1-2 sAdequate for good resolution.
Spectral Width (sw)~240 ppmTo encompass the entire range of carbon chemical shifts.[23]

Data Analysis and Interpretation

Predicted ¹H and ¹³C NMR Spectra

The structure of Potassium 2,4,5-Trichlorobenzenesulfonate contains two aromatic protons and six unique aromatic carbons.

¹H NMR Spectrum Prediction:

The two protons on the benzene ring are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling.

  • H-3: This proton is flanked by two chlorine atoms, which are electron-withdrawing. It is expected to be deshielded and appear at a higher chemical shift.

  • H-6: This proton is adjacent to a chlorine atom and the sulfonate group, both of which are electron-withdrawing. The sulfonate group has a significant deshielding effect.[24]

¹³C NMR Spectrum Prediction:

The six carbon atoms of the benzene ring are all in unique chemical environments and will therefore give rise to six distinct signals in the proton-decoupled ¹³C NMR spectrum.[10][11]

  • The carbons directly attached to the electron-withdrawing chlorine and sulfonate groups (C-1, C-2, C-4, C-5) will be significantly deshielded and appear at lower field (higher ppm values).

  • The carbons bearing protons (C-3 and C-6) will appear at a relatively higher field (lower ppm values) compared to the substituted carbons.

The following table summarizes the predicted chemical shifts for Potassium 2,4,5-Trichlorobenzenesulfonate.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity (¹H) Expected Multiplicity (Proton-Coupled ¹³C)
C1-SO₃K-140-145-Singlet
C2-Cl-133-138-Singlet
C3-H7.8-8.0130-135SingletDoublet
C4-Cl-135-140-Singlet
C5-Cl-132-137-Singlet
C6-H8.1-8.3128-133SingletDoublet

Note: Predicted chemical shifts are estimates based on the effects of substituents on a benzene ring and may vary depending on experimental conditions.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of Potassium 2,4,5-Trichlorobenzenesulfonate using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion weigh Weigh Sample dissolve Dissolve in D2O with TSP weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Signals (Chemical Shift, Integration, Multiplicity) process->assign compare Compare with Predicted Spectrum assign->compare confirm Structural Confirmation compare->confirm

Workflow for NMR-based structural confirmation.
Molecular Structure and Atom Numbering

The following diagram shows the structure of Potassium 2,4,5-Trichlorobenzenesulfonate with the IUPAC numbering system used for the assignment of NMR signals.

Structure of Potassium 2,4,5-Trichlorobenzenesulfonate.

Troubleshooting and Considerations

  • Poor Solubility: If the sample does not fully dissolve in D₂O, gentle warming or sonication may aid dissolution. Alternatively, a polar aprotic solvent like DMSO-d₆ could be tested, although this may alter the chemical shifts.[17][19]

  • Broad Signals: Broad peaks can result from the presence of paramagnetic impurities or solid particles in the sample.[5] Ensure thorough filtration and use high-purity materials.

  • Water Suppression: If a significant residual H₂O peak is present in the D₂O spectrum, solvent suppression techniques can be employed during data acquisition to minimize its intensity.

  • Referencing: While TMS is the primary standard, it is insoluble in water.[12][25] Therefore, a water-soluble standard like TSP or DSS is crucial for accurate referencing in D₂O.[12][13][14]

Conclusion

¹H and ¹³C NMR spectroscopy provide an unequivocal method for the structural confirmation of Potassium 2,4,5-Trichlorobenzenesulfonate. By following the detailed protocol outlined in this application note, researchers can obtain high-quality NMR spectra. The characteristic chemical shifts and signal multiplicities of the aromatic protons and carbons serve as a unique fingerprint for the molecule, allowing for unambiguous verification of its structure. This ensures the integrity of starting materials and the reliability of subsequent research and development activities.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • BenchChem. (2025). A Comparative Guide to Deuterated Solvents for NMR Analysis.
  • Chemical Research Support, Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes.
  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • University of Victoria. (n.d.). NMR Sample Preparation.
  • Smolecule. (2023, August 16). Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6.
  • Guzman, A. L., & Hoye, T. R. (n.d.). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. ACS Publications.
  • Wikipedia. (n.d.). Tetramethylsilane.
  • Chemistry Stack Exchange. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • University of California, Davis. (n.d.). Sample Preparation.
  • Scribd. (n.d.). Tetramethylsilane as NMR Standard.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Wang, B., et al. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC.
  • Shinde, S. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. SlideShare.
  • Chemical Reviews. (2011, November 17). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.
  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei.
  • University of Sheffield. (n.d.). 13 Carbon NMR.
  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph.
  • Tierney, J., et al. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • Mizyuk, V. L. (n.d.). dependence of spectral parameters in 1h and 13c nmr spectra of aromatic compounds upon substituent spatial-structural peculiarities. Sciforum.
  • SpectraBase. (n.d.). 1,2,3,5-Tetrachlorobenzene - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 1,2,4,5-Tetrachlorobenzene (95-94-3) 1H NMR spectrum.
  • Abraham, R. J., et al. (2008, July 15). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. PubMed.
  • PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Cambridge Isotope Laboratories. (n.d.). 1,2,4,5-Tetrachlorobenzene (¹³C₆, 99%).
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • PubChem. (n.d.). Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1).
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Molecules. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • RSC Publishing. (2025, January 2). Water-in-bisalt electrolytes with mixed hydrophilic and hydrophobic anions for enhanced transport and stability for potassium-ion batteries.
  • University of Leeds. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Potassium 2,4,5-Trichlorobenzenesulfonate.
  • Sigma-Aldrich. (n.d.). 2,4,5-TRICHLOROBENZENESULFONIC ACID, POTASSIUM SALT.
  • Matrix Fine Chemicals. (n.d.). POTASSIUM 2,4,5-TRICHLOROBENZENE-1-SULFONATE.
  • ResearchGate. (n.d.). ¹H NMR for potassium sodium....
  • PubMed. (2007, January 25). 39K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors.

Sources

Application

Application Note: The Role of the Potassium Counterion in the Reactivity and Stability of Trichlorobenzenesulfonates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context Aryl sulfonates and sulfonamides are ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

Aryl sulfonates and sulfonamides are ubiquitous motifs in medicinal chemistry, agrochemicals, and materials science[1]. Among these, Potassium 2,4,5-trichlorobenzenesulfonate (K-TCBS) (CAS: 62625-17-6) stands out as a highly specialized intermediate. The 2,4,5-trichloro substitution pattern severely depletes electron density from the aromatic ring, making the sulfonyl center exceptionally electrophilic[2].

However, the true uniqueness of K-TCBS lies in its potassium ( K+ ) counterion . While counterions are often dismissed as mere spectator ions in organic synthesis, the choice of potassium over sodium ( Na+ ) or the free sulfonic acid fundamentally alters both the macroscopic handling properties and the microscopic reaction kinetics of the compound[1][2]. This application note details the mechanistic causality behind the K+ -mediated reactivity and provides field-validated protocols for its synthesis and application.

Mechanistic Insights: The Catalytic Role of K+

In nucleophilic displacement reactions at the sulfur center (e.g., sulfonylation of amines or alcohols), the alkali metal ion acts as a critical Lewis acid catalyst[3]. Kinetic studies on the nucleophilic displacement of aryl benzenesulfonates reveal that the reaction mechanism is highly dependent on the nature of the counterion[3].

The K+ ion accelerates the reaction through a dual-activation pathway, stabilizing specific transition states (TS)[1]:

  • Electrophilic Activation (TS1): The K+ ion coordinates with the non-leaving oxygen atoms of the sulfonyl group. This interaction draws electron density away from the sulfur atom, increasing its electrophilicity and lowering the energy barrier for the incoming nucleophile.

  • Nucleofugic Activation (TS2): Alternatively, K+ can coordinate to the oxygen of the leaving group. By stabilizing the developing negative charge on the leaving group, K+ increases its nucleofugality, facilitating the cleavage of the S–O or S–C bond.

Potassium is superior to sodium in this role because its larger ionic radius and softer Lewis acid character allow it to form more flexible, crown-ether-like coordination complexes in the transition state, minimizing steric repulsion while maximizing electronic stabilization[3].

Mechanism K_Ion Potassium Counterion (K+) TS1 TS1: Coordination to Sulfonyl Oxygen (Increases Electrophilicity of Sulfur) K_Ion->TS1 TS2 TS2: Coordination to Leaving Group (Increases Nucleofugality) K_Ion->TS2 Solubility Macroscopic Effect: Enhanced Solubility & Stability K_Ion->Solubility Reactivity Accelerated Nucleophilic Displacement at S-Center TS1->Reactivity TS2->Reactivity

Caption: Logical relationship of K+ counterion effects on the reactivity of trichlorobenzenesulfonates.

Quantitative Data: Counterion Effects on Reaction Kinetics

The table below summarizes the relative kinetic impact of different alkali metal counterions on the nucleophilic displacement of aryl sulfonates (using ethoxide as a model nucleophile), demonstrating the catalytic superiority of K+ [3].

System / ConditionCounterionRelative Rate Constant ( krel​ )Mechanistic Observation
Free Nucleophile (Crown Ether added)None (Sequestered)1.0 (Baseline)Uncatalyzed background reaction.
Sodium Ethoxide ( NaOEt ) Na+ ~2.4Moderate Lewis acid activation; limited by tight ion-pairing.
Potassium Ethoxide ( KOEt ) K+ ~8.7Optimal transition state stabilization (TS1/TS2).

Note: Data synthesized from kinetic analyses of aryl benzenesulfonate displacement reactions[3]. The >3-fold increase in reactivity of K+ over Na+ dictates the preference for potassium salts in industrial sulfonylation.

Experimental Protocols

Protocol A: Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate

Causality Check: The three electron-withdrawing chlorine atoms on 2,4,5-trichlorobenzene severely deactivate the aromatic ring. Standard sulfuric acid is insufficient for electrophilic aromatic substitution; therefore, fuming sulfuric acid (containing active SO3​ ) is required[2]. Neutralization with KOH is chosen over NaOH because the K+ salt exhibits lower hydration energy, allowing it to precipitate cleanly from the highly acidic aqueous mixture, ensuring high purity[2].

Step-by-Step Methodology:

  • Sulfonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add 1.0 equivalent of 2,4,5-trichlorobenzene.

  • Electrophile Addition: Slowly dropwise add 2.5 equivalents of fuming sulfuric acid (20% SO3​ ) at 0°C. Caution: Highly exothermic.

  • Heating: Gradually warm the reaction mixture to 120°C and stir for 4 hours to ensure complete conversion via the sulfonyloxonium ion ( HSO3+​ ) intermediate[2].

  • Quenching: Cool the mixture to room temperature and cautiously pour it over crushed ice.

  • Neutralization: Slowly add a 50% aqueous solution of Potassium Hydroxide ( KOH ) until the pH reaches 7.5. The potassium salt will begin to precipitate.

  • Isolation: Filter the precipitated Potassium 2,4,5-Trichlorobenzenesulfonate under vacuum. Recrystallize from hot water/ethanol to yield the pure white crystalline solid.

Protocol B: K-TCBS Mediated Sulfonylation of Amines

Causality Check: To maximize the catalytic effect of the K+ ion during the nucleophilic attack of the amine on the sulfonyl center, Potassium Carbonate ( K2​CO3​ ) is used as the base. This maintains a high concentration of K+ in the solvent, driving the TS1/TS2 activation pathways[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 2.0 equivalents of anhydrous K2​CO3​ . Stir for 10 minutes at room temperature.

  • Coupling: Add 1.1 equivalents of Potassium 2,4,5-Trichlorobenzenesulfonate (K-TCBS).

  • Reaction: Heat the mixture to 60°C for 6–8 hours. Monitor the disappearance of the amine via TLC or LC-MS.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting sulfonamide via flash chromatography.

Workflow Step1 1. Sulfonation 2,4,5-Trichlorobenzene + Fuming H2SO4 Step2 2. Neutralization Addition of KOH (pH 7.5) Step1->Step2 Step3 3. Isolation Precipitation of K-TCBS Step2->Step3 Step4 4. Sulfonylation Amine + K-TCBS + K2CO3 Step3->Step4 Step5 Final Product Purified Sulfonamide Step4->Step5

Caption: Experimental workflow for the synthesis and application of K-TCBS.

References

  • Um, I.-H., Kang, J.-S., Shin, Y.-H., & Buncel, E. (2013). A kinetic study on nucleophilic displacement reactions of aryl benzenesulfonates with potassium ethoxide: Role of K+ ion and reaction mechanism deduced from analyses of LFERs and activation parameters. Journal of Organic Chemistry, 78(2), 490–497.[Link]

  • Pregel, M. J., Dunn, E. J., & Buncel, E. (1991). Metal ion catalysis in nucleophilic displacement reactions at carbon, phosphorus, and sulfur centers. 4. Mechanism of the reaction of aryl benzenesulfonates with alkali-metal ethoxides: catalysis and inhibition by alkali-metal ions. Journal of the American Chemical Society, 113(9), 3545–3550.[Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem., 15(1), 84-96.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Potassium 2,4,5-Trichlorobenzenesulfonate Synthesis

Welcome to the technical support center for the synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate is primarily achieved through the electrophilic aromatic sulfonation of 1,2,4-trichlorobenzene, followed by neutralization. While the reaction appears straightforward, achieving high yield and purity requires precise control over highly exothermic conditions and an understanding of potential side reactions and purification challenges.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the experimental process. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: My final yield is consistently low (<60%), far below the reported 70-80% for batch processes. What are the most probable causes?

Answer: Low yield is a common issue stemming from several critical parameters that may be suboptimal. The root cause often lies in one of three areas: incomplete reaction, product degradation, or loss during workup.

  • Inadequate Thermal Management: The sulfonation of aromatic compounds is a strongly exothermic reaction, with a heat of reaction estimated between -125 to -145 kJ/mol.[1] Without efficient heat dissipation, localized "hot spots" can form in the reactor, leading to charring and degradation of both the starting material and the product.

  • Suboptimal Reactant Stoichiometry: The molar ratio of the sulfonating agent to 1,2,4-trichlorobenzene is critical. An insufficient amount of sulfur trioxide (SO₃) will lead to an incomplete reaction. Conversely, a large excess can promote side reactions. A molar ratio of 1,2,4-trichlorobenzene to fuming sulfuric acid (calculated as 100% H₂SO₄) should be tightly controlled to 1:1 up to 1:1.05.[2]

  • Premature Reversal (Desulfonation): Aromatic sulfonation is a reversible process.[3] During the workup and neutralization phase, the addition of water to the acidic reaction mixture, especially at elevated temperatures, can hydrolyze the sulfonic acid back to 1,2,4-trichlorobenzene, causing significant yield loss.[4]

  • Mass Transfer Limitations: In a batch reactor, poor mixing can lead to inefficient contact between the reactants, resulting in an incomplete reaction.[1] This is particularly relevant given the often-viscous nature of the reaction mixture.

Corrective Actions:

  • Ensure your reactor is equipped with an efficient cooling system.

  • Add the fuming sulfuric acid to the 1,2,4-trichlorobenzene slowly and in a controlled manner to manage the exotherm.

  • Strictly adhere to the recommended 1:1 to 1:1.05 molar ratio.[2]

  • During workup, cool the reaction mixture significantly before quenching with water or ice, and proceed with neutralization promptly.

Question 2: I am observing the formation of a significant, hard-to-remove impurity alongside my desired product. What could this be?

Answer: The most likely impurity, assuming the use of high-purity starting material, is a diaryl sulfone. This side-product is formed when the initially formed 2,4,5-trichlorobenzenesulfonic acid acts as an electrophile and reacts with another molecule of 1,2,4-trichlorobenzene.

However, the primary source of impurities often originates from the starting material. If the 1,4-dichlorobenzene used to prepare the 1,2,4-trichlorobenzene precursor is contaminated with other isomers (like ortho- or meta-dichlorobenzene), a mixture of trichlorobenzene isomers will be present.[5] The sulfonation of these isomers will lead to a mixture of trichlorobenzenesulfonic acid isomers, which are very difficult to separate from the desired product.

Preventative Measures:

  • Verify Starting Material Purity: Always confirm the purity of your 1,2,4-trichlorobenzene starting material via Gas Chromatography (GC) or HPLC before beginning the synthesis.

  • Control Reaction Temperature: Higher temperatures can favor the formation of sulfone byproducts. Maintaining the reaction temperature strictly within the optimal 100-105°C range is crucial.[2]

Question 3: During purification, my product is "oiling out" or precipitating as an amorphous solid instead of forming clean crystals. How can I improve crystallization?

Answer: This issue points to problems with supersaturation, solvent choice, or the presence of impurities that inhibit crystal growth. Potassium 2,4,5-trichlorobenzenesulfonate has high solubility in hot water, a property that is leveraged for recrystallization.[1]

  • Cooling Rate: Rapid cooling of a saturated solution leads to a rapid drop in solubility, forcing the product to crash out of the solution as an amorphous precipitate or oil.[1] A slow, controlled cooling rate is essential for the growth of well-ordered crystals.

  • Impurity Effects: Impurities can interfere with the crystal lattice formation, disrupting the crystallization process.

  • Salting Out: If the product is too soluble even in cold water, a "salting out" technique can be employed. The addition of a saturated potassium chloride (KCl) solution will increase the common ion (K+) concentration, reducing the solubility of the potassium sulfonate salt and forcing it to crystallize.

Recommended Crystallization Protocol:

  • Dissolve the crude potassium salt in a minimal amount of hot water (near boiling) to form a saturated solution.[1]

  • If impurities are visible, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • If crystallization is still poor, add a saturated KCl solution dropwise to induce precipitation.

  • Isolate the crystals by filtration and wash with a small amount of ice-cold water.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal set of conditions for the sulfonation of 1,2,4-trichlorobenzene?

A1: Based on established industrial methods, the optimal conditions have been well-defined to maximize yield and minimize byproducts.

ParameterRecommended ValueRationale & Citation
Reaction Temperature 100–105 °CBalances reaction rate with minimizing thermal degradation and side reactions.[2]
Reactant Molar Ratio 1:1 to 1:1.05 (Substrate:H₂SO₄)Ensures complete conversion without a large excess of the sulfonating agent, which can lead to byproducts.[2]
Sulfonating Agent Fuming Sulfuric Acid (20-50% SO₃)Provides a high concentration of the active electrophile, SO₃, driving the reaction to completion.[2]
Reaction Time 2–3 hours at temperatureAllows the reaction to proceed to completion after the initial exothermic addition phase.[2]

Q2: What is the underlying mechanism of this reaction?

A2: The synthesis proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:

  • Generation of the Electrophile: Fuming sulfuric acid provides a high concentration of sulfur trioxide (SO₃), a powerful electrophile.[6]

  • Electrophilic Attack: The π-electron system of the 1,2,4-trichlorobenzene ring attacks the sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[7]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the new C-S bond, restoring the aromaticity of the ring and forming 2,4,5-trichlorobenzenesulfonic acid.[7][8]

  • Neutralization: The resulting sulfonic acid is then neutralized with a potassium base, typically potassium hydroxide (KOH), to yield the final potassium salt.[1]

Q3: Why is it critical to use anhydrous conditions before the neutralization step?

A3: Water can interfere in two significant ways. First, as mentioned in the troubleshooting guide, it can participate in the reverse reaction (desulfonation), especially in the presence of acid and heat.[3] Second, if the intermediate 2,4,5-trichlorobenzenesulfonyl chloride were being used (a different synthetic route), any moisture would rapidly hydrolyze it to the corresponding sulfonic acid, preventing its use in subsequent reactions like sulfonamide formation.[9]

Q4: What are the best analytical methods for monitoring this synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for both monitoring the reaction's progress and assessing the final product's purity.[2] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is typically effective for separating the non-polar starting material from the highly polar sulfonic acid product.[10] Gas Chromatography (GC) is suitable for checking the purity of the volatile starting material, 1,2,4-trichlorobenzene.[5]

Visualized Workflows and Logic

General Synthesis Workflow

The diagram below outlines the critical stages of the synthesis, from starting materials to the final purified product.

cluster_0 Sulfonation Stage cluster_1 Workup & Purification A Charge Reactor with 1,2,4-Trichlorobenzene B Controlled Addition of Fuming Sulfuric Acid (100-105°C) A->B Exothermic Reaction C Reaction Aging (2-3 hours) B->C D Cool Reaction Mass C->D Reaction Complete E Neutralization with KOH (pH control) D->E F Recrystallization (Hot Water) E->F G Isolate & Dry Product F->G

Caption: High-level workflow for the synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of suboptimal yields.

Start Low Yield Observed Check_Purity Is Starting Material Purity > 99%? Start->Check_Purity Check_Temp Was Temperature Maintained at 100-105°C? Check_Purity->Check_Temp Yes Impurity_Issue Root Cause: Isomeric Impurities Check_Purity->Impurity_Issue No Check_Ratio Was Molar Ratio 1:1.05 (Substrate:Acid)? Check_Temp->Check_Ratio Yes Degradation_Issue Root Cause: Thermal Degradation Check_Temp->Degradation_Issue No Check_Workup Was Workup Quench Performed Cold? Check_Ratio->Check_Workup Yes Stoichiometry_Issue Root Cause: Incomplete Reaction Check_Ratio->Stoichiometry_Issue No Desulfonation_Issue Root Cause: Product Reversion Check_Workup->Desulfonation_Issue No

Caption: A decision tree for systematically troubleshooting low product yield.

References

  • Smolecule. (2023, August 16). Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6. Link

  • ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Link

  • Khan, I., et al. (2026, March 3). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. PMC. Link

  • RSC Publishing. Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. Link

  • Google Patents. CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid. Link

  • Google Patents. EP0002373A1 - A method of making 2,4,5-trichlorophenol. Link

  • Benchchem. Synthesis of Potassium 4-bromobenzenesulfonate: A Technical Guide. Link

  • Ministry of Health, Labour and Welfare. Analytical Method for 2, 4, 5-T. Link

  • Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Link

  • Benchchem. Optimizing reaction conditions for the synthesis of 1,2,4-trichlorobenzene from 1,4-Dichlorobenzene. Link

  • Google Patents. US2509245A - Preparation of 2, 4, 5-trichlorophenol. Link

  • Google Patents. US3068279A - Purification of alkyl aryl sulfonates. Link

  • The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. Link

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Link

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Link

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Link

  • MDPI. (2023, March 20). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Link

  • Waters. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Link

  • RSC Publishing. (2024, November 21). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. Link

  • ResearchGate. Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Link

  • Wallace, D. J., & Chen, C. Y. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Link

  • ResearchGate. (PDF) Laboratory Information Bulletin Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Link

  • Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Link

  • PubChem. Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). Link

  • PubMed. Trace analysis of 2,4,5-trichlorophenoxyacetic acid, its glycineamide, and their alkaline hydrolyzable conjugates in mouse blood, urine, and feces. Link

  • Chem-Impex. 2,4,5-Trichlorobenzenesulfonyl chloride. Link

  • RSC Publishing. (2025, June 12). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Link

  • Green Chemistry. (2012, April 18). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Link

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction. Link

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Link

  • Organic Syntheses. orthanilic acid. Link

  • FlexiPrep. Benzene Reactions - Sulfonation, Nitration and Halogenation. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2,4,5-Trichlorobenzene Sulfonation

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields during the sulfonation of 2,4,5-trichlorobenzene. The following sections are designed t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields during the sulfonation of 2,4,5-trichlorobenzene. The following sections are designed to address common issues encountered in the synthesis of 2,4,5-trichlorobenzenesulfonic acid and its derivatives, offering explanations grounded in reaction kinetics and mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonation of 1,2,4-trichlorobenzene is resulting in a very low yield of 2,4,5-trichlorobenzenesulfonic acid. What are the most likely causes?

Low yield in this electrophilic aromatic substitution reaction can often be attributed to several critical factors:

  • Inadequate Sulfonating Agent Strength: The use of concentrated sulfuric acid alone can be insufficient for effectively sulfonating a deactivated ring like 1,2,4-trichlorobenzene. The three chlorine atoms are electron-withdrawing, making the benzene ring less susceptible to electrophilic attack.[1]

  • Reversibility of the Reaction: Sulfonation is a reversible process.[2][3][4] The water generated during the reaction can dilute the sulfuric acid, shifting the equilibrium back towards the starting materials.[3][5]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Formation of Side Products: Undesirable side reactions, such as the formation of sulfones or disulfonated products, can consume the starting material and reduce the yield of the desired product.

Q2: I'm using fuming sulfuric acid (oleum), but my yields are still poor. How can I optimize the reaction conditions?

Even when using a stronger sulfonating agent like oleum (a solution of sulfur trioxide, SO₃, in sulfuric acid), optimization of other parameters is key.[2][6][7]

Troubleshooting Steps & Expected Outcomes

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Reaction Time or Temperature A common procedure involves slowly adding 1,2,4-trichlorobenzene to oleum at 50-60°C, then heating to 100-105°C and holding for 2-3 hours.[8]Molar yields exceeding 98% have been reported under these optimized conditions.[8]
Incorrect Molar Ratio of Reactants Use a slight molar excess of oleum (calculated as 100% sulfuric acid) relative to 1,2,4-trichlorobenzene, with a recommended molar ratio of 1:1 to 1:1.05.[8]This ensures complete conversion of the starting material while minimizing the formation of disulfonated byproducts.[8]
Hydrolysis During Workup If converting to the sulfonyl chloride, hydrolysis of the intermediate can be a significant issue.[9] Perform aqueous workups quickly and at low temperatures.Minimizes the formation of the sulfonic acid byproduct, preserving the yield of the sulfonyl chloride.[9]
Q3: I am observing the formation of significant amounts of an insoluble white solid. What is this and how can I prevent it?

The formation of a significant amount of an insoluble solid could be due to the production of diaryl sulfones. This side reaction is more prevalent at higher temperatures and with very high concentrations of sulfur trioxide.

To mitigate sulfone formation:

  • Control the Reaction Temperature: Strictly adhere to the recommended temperature profile. A patent for the preparation of 2,4,5-trichlorobenzene sulfonic acid specifies a reaction temperature of 100-105°C.[8]

  • Use an Appropriate Concentration of Oleum: The use of 20-50% oleum is suggested to balance reactivity with the suppression of side reactions.[8]

Q4: My final product is a dark, discolored material. What causes this and how can I purify it?

Discoloration often indicates the presence of decomposition products or other impurities.

  • Decolorization: Activated carbon can be used to decolorize the sulfonation mixture. After the reaction is complete and cooled to 80-90°C, the mixture can be diluted with water and treated with activated carbon at 90-95°C before filtration.[8]

  • Purification: The product can be isolated by salting out, followed by washing.[8] For further purification, recrystallization or ion-exchange chromatography can be effective methods for removing isomeric impurities.[10]

Experimental Workflow & Methodologies

Detailed Protocol for the Sulfonation of 1,2,4-Trichlorobenzene

This protocol is adapted from a patented method demonstrating high yield.[8]

Materials:

  • 1,2,4-Trichlorobenzene

  • Fuming Sulfuric Acid (20% SO₃)

  • Activated Carbon

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • In the reaction vessel, add the fuming sulfuric acid and begin stirring.

  • Heat the oleum to 50-60°C.

  • Slowly add the 1,2,4-trichlorobenzene over a period of 30-45 minutes.

  • After the addition is complete, heat the reaction mixture to 103-105°C.

  • Maintain this temperature for 2-3 hours to ensure the reaction goes to completion.

  • Cool the sulfonation mixture to 80-90°C.

  • In a separate vessel, prepare a sufficient amount of water.

  • Slowly and carefully add the cooled sulfonation mixture to the water with stirring.

  • Heat the diluted solution to 90-95°C and add activated carbon for decolorization.

  • After thorough mixing, filter off the activated carbon.

  • The 2,4,5-trichlorobenzenesulfonic acid can then be isolated from the filtrate by salting out and washing.

Visualizing the Process

Reaction Pathway

Sulfonation of 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 1,2,4-Trichlorobenzene->Electrophilic Aromatic Substitution Oleum (H2SO4 + SO3) Oleum (H2SO4 + SO3) Oleum (H2SO4 + SO3)->Electrophilic Aromatic Substitution 2,4,5-Trichlorobenzenesulfonic Acid 2,4,5-Trichlorobenzenesulfonic Acid Electrophilic Aromatic Substitution->2,4,5-Trichlorobenzenesulfonic Acid

Caption: Sulfonation reaction pathway.

Troubleshooting Workflow

Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Sulfonating Agent (Oleum % SO3) & Molar Ratios start->check_reagents check_conditions Review Reaction Temperature & Time check_reagents->check_conditions Reagents OK optimize_reagents Adjust Oleum Concentration & Molar Ratio check_reagents->optimize_reagents Incorrect check_workup Investigate Workup Procedure (Hydrolysis) check_conditions->check_workup Conditions OK optimize_conditions Optimize Temperature Profile & Reaction Duration check_conditions->optimize_conditions Suboptimal check_impurities Analyze for Side Products (Sulfones, Isomers) check_workup->check_impurities Workup OK optimize_workup Minimize Water Contact & Use Low Temperatures check_workup->optimize_workup Issues Found purify_product Implement Purification Steps (Decolorization, Recrystallization) check_impurities->purify_product Impurities Present success High Yield Achieved check_impurities->success No Major Impurities optimize_reagents->check_conditions optimize_conditions->check_workup optimize_workup->check_impurities purify_product->success

Caption: Troubleshooting workflow for low yield.

References

Sources

Troubleshooting

Technical Support Center: Purification of Water-Soluble Sulfonic Acid Salts

From the desk of a Senior Application Scientist, Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of puri...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist,

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying water-soluble sulfonic acid salts. The unique physicochemical properties of these compounds—namely their high polarity, hygroscopicity, and strong acidity—present significant challenges that can impede the isolation of pure materials.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the "why" behind experimental choices, offering robust protocols and logical frameworks to overcome common purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of sulfonic acid salts and their purification.

Q1: What makes water-soluble sulfonic acid salts so challenging to purify?

A: The primary challenges stem from their inherent properties:

  • High Polarity and Water Solubility: Sulfonic acids are strong organic acids, and their salts are often highly soluble in water but poorly soluble in common organic solvents.[1] This makes standard purification techniques like silica gel chromatography or extraction into non-polar solvents ineffective.

  • Hygroscopicity: Many sulfonic acid salts readily absorb moisture from the atmosphere, often forming hydrates or even deliquescing into syrups, which complicates handling, accurate weighing, and obtaining a dry, crystalline final product.[1]

  • Presence of Inorganic Salts: Syntheses often result in mixtures containing inorganic salt byproducts (e.g., NaCl, Na₂SO₄).[2] Due to similar high water solubility, separating these from the desired organic salt is non-trivial.[3]

  • "Oiling Out" during Crystallization: The high polarity and strong intermolecular forces can cause the compound to separate from solution as a liquid phase (an oil) rather than a solid crystalline lattice, especially if cooled too quickly or if impurities are present.[4][5]

Q2: What are the most common impurities I should expect?

A: Impurities can be broadly categorized:

  • Inorganic Salts: Byproducts from neutralization or pH adjustment steps, such as sodium chloride, sodium sulfate, or buffer salts.[2] Unreacted sulfuric acid from sulfonation reactions is also a common impurity.[1]

  • Starting Materials and Side-Products: Unreacted aromatic or aliphatic precursors and byproducts like diaryl sulfones, which can form at high temperatures during sulfonation.[2]

  • Genotoxic Impurities (GTIs): There has been regulatory concern about the formation of mutagenic alkyl sulfonate esters, particularly when short-chain alcohols are used as solvents under strongly acidic conditions.[6][7] However, extensive evidence shows that this reaction is extremely slow and thermodynamically unfavorable.[7] Instantaneous proton transfer upon salt formation neutralizes the acid, precluding ester formation under typical salt synthesis conditions.[7][8][9]

Q3: How does pH influence the purification of sulfonic acid salts?

A: pH is a critical parameter. Sulfonic acids are strong acids, often with pKa values less than 1.[10] This means they remain ionized (as the sulfonate anion, R-SO₃⁻) across a wide pH range. This property is key to purification strategies like ion-exchange chromatography, where the persistent negative charge allows for strong binding to anion-exchange resins.[10][11] Manipulating pH can sometimes be used to protonate other functional groups within the molecule, altering its overall polarity to facilitate separation, though the sulfonate group itself will remain charged.

Q4: What are the best analytical techniques to assess the purity of my sulfonic acid salt?

A: A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) is a powerful tool. However, the high polarity of sulfonic acids can lead to poor retention on standard C18 columns.[12] Specialized methods are often required, such as using mixed-mode columns (with both reverse-phase and ion-exchange characteristics), ion-pairing reagents, or highly aqueous mobile phases with buffers.[12][13]

  • Ion Chromatography (IC): This technique is excellent for quantifying residual inorganic anions like chloride and sulfate, which may not be visible by UV-based HPLC.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of organic impurities. The absence of residual organic solvents should also be confirmed by ¹H NMR.

  • Elemental Analysis: Provides the percentage of C, H, N, and S, which can be compared to the theoretical values for the desired salt to confirm its elemental composition and purity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Q: My sulfonic acid salt will not crystallize and remains an oil or sticky solid. What should I do?

A: This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point.[5] Highly polar molecules like sulfonic acid salts are particularly prone to this.

Probable Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: This is the most common cause. The rapid drop in solubility forces the compound out of solution before it can form an ordered crystal lattice.[15]

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (the one it is more soluble in) to slightly increase the total solvent volume.[4] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.[16]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and lower the melting point of the mixture, leading to oiling out.

    • Solution: Attempt to remove impurities first. If colored, consider treating the hot solution with activated charcoal.[17] If inorganic salts are suspected, consider a preliminary purification step like dialysis or ion exchange.

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not be ideal.

    • Solution: If using a single solvent, try introducing a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the warm, dissolved solution until turbidity persists. This technique, known as anti-solvent crystallization, can sometimes induce solid precipitation.[17] Common solvent pairs include ethanol/water, acetone/water, and methanol/diethyl ether.[16]

Q: My final product is heavily contaminated with inorganic salts (e.g., NaCl). How can I remove them?

A: This is a classic challenge due to the similar water solubility of the product and the impurity.

Probable Causes & Solutions:

  • Carryover from Synthesis/Workup: Neutralization or salting-out procedures are the likely source.

    • Solution 1: Recrystallization from an Organic Solvent: If your sulfonic acid salt has some solubility in a polar organic solvent like ethanol or isopropanol, you can exploit the insolubility of inorganic salts in these media. Dissolve the crude product in a minimum amount of hot alcohol (or an alcohol/water mixture). The inorganic salts will remain undissolved and can be removed by hot filtration. The desired product should then crystallize upon cooling the filtrate.

    • Solution 2: Dialysis: For larger molecules, dialysis using tubing with an appropriate molecular weight cut-off (MWCO) is effective. The smaller inorganic ions will diffuse out of the tubing into a surrounding bath of deionized water, while the larger organic salt is retained.[18]

    • Solution 3: Size Exclusion Chromatography (SEC) or Diafiltration: These techniques separate molecules based on size and can be highly effective for desalting.

    • Solution 4: Precipitation from a Different Solvent: After drying down the crude mixture, attempt to slurry it in a solvent like acetonitrile or ethanol where the organic salt is soluble but NaCl is not. Filter the mixture to remove the inorganic salt.[19]

Q: I'm observing poor peak shape (tailing) or no retention for my compound in reverse-phase HPLC. What is the problem?

A: This is expected for highly polar, ionic compounds on traditional RP columns like C18.

Probable Causes & Solutions:

  • Lack of Retention: The analyte is too polar and spends most of its time in the polar mobile phase, eluting at or near the void volume.

    • Solution: Use a highly aqueous mobile phase (e.g., 95-100% water with a buffer). If retention is still poor, consider a column designed for polar analytes or use an ion-pairing agent.

  • Secondary Interactions: The anionic sulfonate group can interact with residual silanols on the silica backbone of the column, causing peak tailing.

    • Solution 1: Use a Mixed-Mode Column: These columns have both reverse-phase and anion-exchange properties, providing a dedicated mechanism for retaining sulfonates and yielding better peak shapes.[12]

    • Solution 2: Adjust Mobile Phase pH and Buffer: Using a low pH buffer (e.g., phosphate or formate) can help suppress unwanted interactions.[13]

    • Solution 3: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that is well-suited for retaining and separating very polar compounds.

Q: How do I effectively dry my final product, which is extremely hygroscopic?

A: Removing the final traces of water from a hygroscopic salt requires rigorous drying methods.

Probable Causes & Solutions:

  • Adsorbed and Bound Water: The salt readily attracts atmospheric moisture and may have water of crystallization.

    • Solution 1: High-Vacuum Drying: Place the solid in a flask or vacuum desiccator and dry under high vacuum (high-vac) for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C), if the compound is stable, will significantly accelerate water removal.

    • Solution 2: Azeotropic Distillation: For stubborn hydrates, dissolving or suspending the compound in a solvent like toluene and then removing the solvent by rotary evaporation can be effective. The toluene forms a low-boiling azeotrope with water, pulling it off more efficiently than vacuum alone.[1] This should be followed by high-vacuum drying.

    • Solution 3: Handling in an Inert Atmosphere: Once dry, handle the product exclusively in a glove box or under a stream of dry, inert gas (like argon or nitrogen) to prevent re-absorption of moisture.[20]

Section 3: Key Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed-Solvent System

This protocol is ideal for removing impurities with different solubility profiles, such as less polar organic byproducts or highly polar inorganic salts.

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble (e.g., water, methanol, ethanol) and a miscible "poor" or "anti-solvent" in which it is insoluble (e.g., isopropanol, acetone, acetonitrile, diethyl ether).[17]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonic acid salt in the minimum amount of the hot "good" solvent. Stir and heat until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities (like inorganic salts or particulates) are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal formation, insulate the flask.[16]

  • Complete Crystallization: Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize product yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably with gentle heating if the compound's stability permits.

Protocol 2: Desalting via Anion-Exchange Chromatography (AEC)

This method is highly effective for removing inorganic salts like NaCl from your ionic product.

  • Resin Selection and Preparation: Choose a strong anion-exchange (SAX) resin (e.g., with quaternary ammonium functional groups).[11] Prepare a column with the resin and equilibrate it with several column volumes of deionized water until the pH and conductivity of the eluent match the influent.

  • Sample Loading: Dissolve the crude, salt-contaminated product in a minimum volume of deionized water. Apply this solution to the top of the equilibrated column.

  • Washing (Desalting): Wash the column with deionized water. The chloride ions (from NaCl) are weakly held by the resin and will be washed off the column. Monitor the eluent with a conductivity meter; the conductivity will drop to baseline once all the chloride is removed. Your negatively charged sulfonate product will remain bound to the positively charged resin.[11]

  • Elution: Elute the purified sulfonic acid salt from the column using a volatile salt buffer gradient, such as ammonium acetate or ammonium formate.[21] Start with a low concentration (e.g., 10 mM) and gradually increase the concentration (e.g., to 1 M). The higher concentration of competing anions will displace your product from the resin.

  • Isolation: Collect the fractions containing your product (identified by HPLC or TLC). Combine the desired fractions and remove the volatile buffer and solvent by lyophilization (freeze-drying) or rotary evaporation to yield the pure salt.

Section 4: Visualization & Workflows

Diagram 1: Decision Tree for Purification Strategy

This diagram helps in selecting an appropriate starting point for purification based on the primary impurities.

Purification_Strategy Start Crude Sulfonic Acid Salt Impurity_Check What is the major impurity? Start->Impurity_Check Inorganic_Salts Inorganic Salts (e.g., NaCl, Na2SO4) Impurity_Check->Inorganic_Salts Primarily Inorganic Organic_Impurity Organic Impurities (Starting Material, Byproducts) Impurity_Check->Organic_Impurity Primarily Organic Both_Impurity Both Types Impurity_Check->Both_Impurity Significant Mixture Recrystallize Recrystallize from Organic Solvent (e.g., EtOH) Inorganic_Salts->Recrystallize Ion_Exchange Anion-Exchange Chromatography Inorganic_Salts->Ion_Exchange Mixed_Solvent_Recrys Mixed-Solvent Recrystallization Organic_Impurity->Mixed_Solvent_Recrys Sequential Sequential Purification: 1. Recrystallize (Organic) 2. Ion-Exchange (Inorganic) Both_Impurity->Sequential Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Action1 Re-heat to Dissolve Oil Start->Action1 Action2 Add More 'Good' Solvent (e.g., 5-10% more volume) Action1->Action2 Action3 Cool SLOWLY (Insulate Flask) Action2->Action3 Check1 Did Crystals Form? Action3->Check1 Success Success: Isolate Crystals Check1->Success Yes Failure1 Failure: Still Oiled Out Check1->Failure1 No Action4 Consider Impurities: Add Charcoal, Hot Filter Failure1->Action4 Action5 Attempt Different Solvent/Anti-Solvent Pair Action4->Action5 Check2 Did Crystals Form? Action5->Check2 Check2->Success Yes Failure2 Failure: Still Oiling Out Check2->Failure2 No Action6 Purify by another method (e.g., Chromatography) Failure2->Action6

Caption: Workflow for troubleshooting a failed crystallization.

References

  • Elder, D. P., et al. (2019). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Organic Process Research & Development, 23(5), 874-880. Retrieved from [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (1970). Purification of sulfonic acids. (U.S. Patent No. 3,496,224).
  • Snodin, D. J. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(3), 394-423. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Niessen, W. M. A., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 910(1), 53-62. Retrieved from [Link]

  • Elder, D. P., et al. (2009). Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-278. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • R Discovery. (1997). Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • wikiHow. (2025). How to Dry Damp Salt: 9 Steps (with Pictures). Retrieved from [Link]

  • Scribd. (n.d.). Improved Sulfonic Acid Purification Process. Retrieved from [Link]

  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts. (U.S. Patent No. US20020022743A1).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]

  • Google Patents. (1993). Identification of sulfonation by-products by ion chromatography. (Patent No. WO1993007481A1).
  • Isolation (Recovery). (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Frontiers. (n.d.). The Separation and Removal of Inorganic Ions and Organics from Aqueous Solutions. Retrieved from [Link]

Sources

Optimization

Preventing thermal decomposition during Potassium 2,4,5-Trichlorobenzenesulfonate purification.

Technical Support Center: Purification of Potassium 2,4,5-Trichlorobenzenesulfonate A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Potassium 2,4,5-Trichlorobenzenesulfonate

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of Potassium 2,4,5-Trichlorobenzenesulfonate, with a primary focus on preventing thermal decomposition. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity and success of your experimental work.

I. Understanding the Challenge: Thermal Stability of Potassium 2,4,5-Trichlorobenzenesulfonate

Potassium 2,4,5-trichlorobenzenesulfonate is a thermally robust organosulfur compound, with a melting point in the range of 247-250°C.[1] However, like many aryl sulfonates, it is susceptible to thermal decomposition, primarily through desulfonation, at temperatures exceeding 200°C.[1] This process involves the cleavage of the carbon-sulfur bond, which can be influenced by factors such as residual acid, moisture, and the presence of metallic impurities. The three chlorine substituents on the benzene ring also play a role in the compound's thermal stability and decomposition pathways due to their electronic and steric effects.[1]

The primary synthetic route to Potassium 2,4,5-Trichlorobenzenesulfonate involves the sulfonation of 2,4,5-trichlorobenzene followed by neutralization with potassium hydroxide.[1] Impurities from this process, if not effectively removed, can catalyze decomposition during subsequent purification steps that involve heating.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial signs of thermal decomposition during purification?

A1: The most common indicators of thermal decomposition include:

  • Discoloration: The product may develop a yellow, brown, or even black tint. This is often the first visual cue.

  • Gas Evolution: The release of sulfur dioxide (SO₂) is a key sign of desulfonation. This may be observed as bubbling or a change in pressure in a closed system.

  • Inconsistent Melting Point: A broad or depressed melting point compared to the reference value (247-250°C) suggests the presence of impurities, which can be decomposition products.

  • Poor Crystallization: Difficulty in obtaining well-defined crystals during recrystallization can indicate the presence of impurities that inhibit crystal growth.

  • Unusual Odor: The sharp, pungent smell of sulfur dioxide may be detectable.

Q2: At what temperature should I be concerned about thermal decomposition?

A2: While the melting point is relatively high, thermal stress can begin at lower temperatures, especially in the presence of impurities. Chlorinated sulfonate compounds can undergo desulfonation at temperatures above 200°C.[1] It is advisable to keep temperatures during purification, particularly during solvent removal and drying, well below this threshold. For aqueous solutions, operating at or below the boiling point of water is generally safe.

Q3: Can residual acid from the sulfonation step contribute to decomposition?

A3: Absolutely. Residual sulfuric or chlorosulfonic acid can significantly lower the decomposition temperature. The desulfonation of aromatic sulfonic acids is an acid-catalyzed hydrolysis reaction.[2][3] Therefore, thorough neutralization and washing to remove all traces of acid are critical before any heating steps.

Q4: How does water content affect the thermal stability of the final product?

A4: The presence of water can promote the hydrolysis of the sulfonate group, especially under acidic conditions and at elevated temperatures, leading to desulfonation.[2][3] It is crucial to ensure the final product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a moderate temperature) to enhance its long-term stability.

III. Troubleshooting Guide: Preventing Thermal Decomposition

This section provides a problem-and-solution framework for common issues encountered during the purification of Potassium 2,4,5-Trichlorobenzenesulfonate.

Issue 1: Product Discoloration During Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Localized Overheating Utilize a water or oil bath for uniform heating. Avoid direct heating on a hot plate. Stir the solution continuously to ensure even temperature distribution.Prevents "hot spots" where the local temperature can exceed the decomposition threshold, leading to charring and discoloration.
Prolonged Heating Time Minimize the time the solution is held at elevated temperatures. Dissolve the compound quickly and proceed to the cooling stage promptly.Reduces the overall thermal stress on the molecule, decreasing the likelihood of decomposition reactions occurring over time.
Presence of Oxidizing Impurities Treat the crude product with a small amount of a reducing agent (e.g., sodium bisulfite) during the workup, prior to recrystallization.Oxidizing impurities can promote side reactions that lead to colored byproducts. A reducing agent will neutralize these impurities.
Incorrect Solvent Choice Use deionized water for recrystallization, as Potassium 2,4,5-Trichlorobenzenesulfonate has high solubility in water at elevated temperatures.[1] Avoid high-boiling point organic solvents that require high temperatures for dissolution and removal.Water allows for effective dissolution at a relatively low temperature (≤100°C), minimizing the risk of thermal decomposition.
Issue 2: Low Yield After Purification
Potential Cause Troubleshooting Step Scientific Rationale
Decomposition During Solvent Removal Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 50-60°C) under reduced pressure. Avoid aggressive heating.Lowering the pressure reduces the boiling point of the solvent, allowing for its efficient removal at a temperature well below the decomposition point of the product.
Incomplete Crystallization Ensure the solution is sufficiently concentrated before cooling. Cool the solution slowly to promote the growth of larger, purer crystals. Consider seeding with a small crystal of pure product.Slow cooling allows the crystal lattice to form in a more ordered manner, excluding impurities and maximizing the recovery of the desired product.
Product Loss During Washing Wash the filtered crystals with a minimal amount of ice-cold deionized water.The solubility of the product is lower in cold water, minimizing the amount that redissolves and is lost in the filtrate during the washing step.
Premature Precipitation If using a mixed solvent system (e.g., ethanol/water), ensure the anti-solvent is added slowly to a well-stirred solution to avoid "oiling out" or the formation of an amorphous precipitate that can trap impurities.Gradual addition of the anti-solvent promotes controlled crystallization, leading to a purer product with higher recovery.

IV. Experimental Protocols

Protocol 1: Standard Recrystallization of Potassium 2,4,5-Trichlorobenzenesulfonate
  • Dissolution: In a suitable flask, add the crude Potassium 2,4,5-Trichlorobenzenesulfonate to deionized water (a starting point is ~10 mL of water per gram of crude product). Heat the mixture in a water bath with continuous stirring until the solid is completely dissolved. Do not exceed the boiling point of water.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 80°C until a constant weight is achieved.

Protocol 2: Analysis of Purity by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of the final product and detect any decomposition products.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the dried product in the initial mobile phase composition.

V. Visualizing the Process: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of Potassium 2,4,5-Trichlorobenzenesulfonate.

G start Start Purification recrystallization Recrystallization start->recrystallization discoloration Discoloration Observed? recrystallization->discoloration low_yield Low Yield? discoloration->low_yield No check_heating Check Heating Method (Use Water Bath) discoloration->check_heating Yes check_solvent_removal Optimize Solvent Removal (Rotovap, moderate temp) low_yield->check_solvent_removal Yes pure_product Pure Product Obtained low_yield->pure_product No check_time Reduce Heating Time check_heating->check_time check_impurities Consider Impurity Treatment (e.g., activated carbon) check_time->check_impurities check_impurities->recrystallization check_crystallization Optimize Crystallization (Slow cooling, seeding) check_solvent_removal->check_crystallization check_washing Optimize Washing (Ice-cold solvent) check_crystallization->check_washing check_washing->recrystallization

Caption: Troubleshooting workflow for purification.

VI. References

  • Desulfonation reaction - Wikipedia. Available at: [Link]

  • Sulfonic acid - Wikipedia. Available at: [Link]

  • Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid - ResearchGate. Available at: [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystal Size Control in Potassium 2,4,5-Trichlorobenzenesulfonate Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental thermodynamic and kinetic mechanisms that govern crystal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental thermodynamic and kinetic mechanisms that govern crystallization. Controlling the Crystal Size Distribution (CSD) of Potassium 2,4,5-Trichlorobenzenesulfonate (PTCBS) is critical for optimizing downstream filtration, drying, and formulation efficacy.

Mechanistic Overview of CSD Control

Potassium 2,4,5-Trichlorobenzenesulfonate (C₆H₂Cl₃KO₃S) is a highly water-soluble sulfonic acid salt . Due to its tendency to form hydrates and its sensitivity to thermal decomposition, its recrystallization must be meticulously controlled .

The primary driver of crystal size is the generation and consumption rate of supersaturation . In unseeded, natural cooling, supersaturation builds rapidly until it crosses the metastable limit, triggering homogeneous primary nucleation . This results in a massive number of fine, difficult-to-filter crystals. By introducing seed crystals within the metastable zone and employing a non-linear cooling profile, supersaturation is consumed via crystal growth rather than nucleation, yielding larger, uniform crystals , .

Troubleshooting & FAQs

Q1: Why is my recrystallized PTCBS precipitating as a fine powder rather than distinct, filterable crystals? Causality & Solution: A fine powder indicates that the system has undergone rapid, uncontrolled primary nucleation . This occurs when the cooling rate outpaces the crystal growth rate, pushing the solution deep into the labile zone. Action: Implement a non-linear cooling profile (slow initial cooling, faster terminal cooling) and introduce seed crystals (1–5% mass) just below the solubility curve to provide immediate surface area for growth , .

Q2: How do I determine the correct seeding temperature and seed load? Causality & Solution: Seeding temperature directly dictates the initial supersaturation level. Seeding at too low a temperature (high supersaturation) causes instantaneous secondary nucleation, rendering the seeds ineffective for growth . Seeding too high risks dissolving the seeds entirely. Action: Construct a precise solubility curve. Seed the solution at a temperature where the supersaturation ratio ( S=C/C∗ ) is approximately 1.05 to 1.10. Use a 2% (w/w) seed load of pre-milled crystals to ensure adequate surface area .

Q3: Why are my crystals agglomerating during the growth phase? Causality & Solution: Agglomeration often occurs when supersaturation is high but mixing is inadequate, causing growing crystals to cement together. Sulfonic acid salts like PTCBS can also form transient hydrates that alter surface adhesion . Action: Optimize the agitation rate. Use a pitched-blade turbine to ensure uniform suspension without excessive shear, which could cause crystal attrition and secondary nucleation .

Self-Validating Experimental Protocol: Seeded Cooling Recrystallization

This protocol is designed as a self-validating system: by monitoring the clear point (dissolution) and cloud point (nucleation), the metastable zone width (MSZW) is empirically verified in real-time to ensure the process remains growth-dominated.

Step 1: Solution Preparation & Impurity Purge

  • Suspend crude Potassium 2,4,5-Trichlorobenzenesulfonate in deionized water at a ratio of 1 g / 5 mL.

  • Heat the suspension to 85°C under continuous agitation (400 RPM) until complete dissolution is achieved. Self-Validation: Visually or via focused beam reflectance measurement (FBRM), confirm the Clear Point .

  • Hot-filter the solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove insoluble impurities.

Step 2: Controlled Nucleation via Seeding 4. Cool the filtrate linearly at 0.5°C/min to the predetermined seeding temperature (typically 5–8°C below the clear point, safely within the MSZW) . 5. Add 2% (w/w relative to theoretical yield) of pre-milled, high-purity PTCBS seed crystals . 6. Hold the temperature isothermally for 30 minutes. Causality: This allows the seeds to heal microscopic fractures and establish a stable growth interface, preventing "seed shock" .

Step 3: Non-Linear Cooling & Crystal Growth 7. Initiate a non-linear cooling profile down to 10°C to maintain constant supersaturation:

  • Phase 1: Cool at 0.1°C/min for the first 2 hours. (Surface area is initially low; slow cooling prevents nucleation).

  • Phase 2: Cool at 0.3°C/min for the remaining time. (Surface area has increased; the system can handle faster supersaturation generation) .

  • Hold at 10°C for 1 hour to maximize thermodynamic yield.

Step 4: Isolation & Drying 9. Filter the suspension using a Buchner funnel. Wash the filter cake with ice-cold solvent to displace the mother liquor without dissolving the product. 10. Dry under vacuum at 40°C to a constant weight, strictly avoiding temperatures that could induce thermal decomposition .

Quantitative Data Presentation

Table 1: Impact of Process Parameters on PTCBS Crystal Size Distribution (CSD)

ParameterConditionSupersaturation ProfileExpected CSD Outcome
Cooling Rate Natural / Rapid (>1°C/min)Rapid spike, crosses metastable limitFine, broad distribution (High CV)
Cooling Rate Non-linear (0.1 to 0.3°C/min)Maintained within metastable zoneLarge, narrow distribution (Low CV)
Seeding Temp High Supersaturation (Low T)Triggers secondary nucleationBimodal (seeds + fine nuclei)
Seeding Temp Low Supersaturation (High T)Growth-dominatedUniform, targeted mean size
Seed Load 0% (Unseeded)Uncontrolled primary nucleationUnpredictable, generally fine
Seed Load 2–5% (w/w)Controlled surface area for growthPredictable, scalable size

Process Workflows & Logical Relationships

G Start Crude PTCBS Solution (Heated to Clear Point) Cool1 Linear Cooling to Seeding Temp Start->Cool1 Seed Introduce Seed Crystals (1-5% w/w) Cool1->Seed IsoHold Isothermal Hold (Seed Healing) Seed->IsoHold Decision Supersaturation Level? IsoHold->Decision HighSS High (Labile Zone) Primary Nucleation Decision->HighSS Uncontrolled/Fast Cooling LowSS Low (Metastable Zone) Crystal Growth Decision->LowSS Controlled/Seeded FineCrystals Fine, Powdery Crystals (Poor Filtration) HighSS->FineCrystals NonLinear Non-Linear Cooling (0.1°C/min -> 0.3°C/min) LowSS->NonLinear LargeCrystals Large, Uniform Crystals (Optimal CSD) NonLinear->LargeCrystals

Logical workflow of seeded cooling crystallization for controlling PTCBS crystal size.

SeedTemp SeedEvent Seeding Event TempHigh Temp Too High (S < 1) SeedEvent->TempHigh TempOpt Optimal Temp (1.05 < S < 1.10) SeedEvent->TempOpt TempLow Temp Too Low (S > 1.20) SeedEvent->TempLow Dissolve Seeds Dissolve Yield Loss TempHigh->Dissolve Growth Controlled Growth Target CSD TempOpt->Growth SecNuc Secondary Nucleation Fines Generated TempLow->SecNuc

Effect of seeding temperature and supersaturation (S) on crystallization mechanisms.

References

  • Crystal Size Distribution Control in Crystallization , Industrial & Engineering Chemistry Research, ACS Publications. URL: [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex , CrystEngComm (RSC Publishing). URL:[Link]

  • Crystal Size Control Strategies , Mettler Toledo (via Scribd). URL: [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes , White Rose Research Online. URL: [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency , Mettler Toledo. URL: [Link]

  • Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1) | C6H2Cl3KO3S | CID 23692292 , PubChem. URL:[Link]

Optimization

Technical Support Center: Managing Hygroscopic Effects in Potassium 2,4,5-Trichlorobenzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific handling challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific handling challenges associated with Potassium 2,4,5-Trichlorobenzenesulfonate (CAS: 62625-17-6).

Due to its highly polar sulfonate group and the ionic nature of the potassium salt, this compound exhibits pronounced hygroscopic characteristics[1]. Water absorption occurs rapidly through direct coordination to the potassium cation and hydrogen bonding with the sulfonate oxygen atoms[1]. Failure to manage this moisture uptake will compromise your experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: My reaction yields are inconsistent when using this sulfonate salt. What is the root cause? A1: The primary culprit is disrupted reaction stoichiometry. When Potassium 2,4,5-Trichlorobenzenesulfonate absorbs moisture from the atmosphere, the water contributes to the total mass of the bulk powder[2]. If you weigh 500 mg of a hydrated salt assuming it is completely anhydrous (MW ~299.60 g/mol ), you are introducing significantly fewer moles of the active compound than your calculations dictate[2]. Furthermore, the introduced water can inadvertently quench moisture-sensitive electrophiles or catalysts in your reaction mixture.

Q2: The reagent has formed hard, solid blocks in the storage bottle. Is it chemically degraded? A2: Typically, no. This is a physical change rather than chemical degradation. Hygroscopic substances pull water vapor from the air, leading to localized deliquescence (dissolving in the absorbed water) at the crystal surface[2]. When environmental humidity drops or temperatures fluctuate, this micro-layer of solution recrystallizes, fusing adjacent particles together into a solid cake[2]. The material can usually be salvaged via rigorous drying protocols.

Q3: I need to screen this salt across dozens of reaction conditions, but I do not have access to a glovebox. How can I handle it without ruining the batch? A3: Repeatedly opening the main bulk container in a humid laboratory environment guarantees moisture contamination[2]. To bypass the need for an isolation chamber, you can utilize pre-filled reaction vials prepared under a controlled inert atmosphere[3]. Alternatively, upon first opening a new bottle, immediately aliquot the bulk material into smaller, single-use vials purged with argon[2]. By injecting your reaction solvents directly through a septum using a syringe, you maintain an anhydrous environment without needing a glovebox[3].

Part 2: Quantitative Data: Moisture Uptake Profiling

To anticipate how this reagent will behave in your laboratory, refer to the Dynamic Vapor Sorption (DVS) profile summary below. This table correlates ambient Relative Humidity (RH) with equilibrium moisture uptake and dictates the necessary handling strategy.

Relative Humidity (RH) ExposureEquilibrium Moisture Uptake (% w/w)Observed Physical StateRequired Handling Strategy
< 15% < 0.5%Free-flowing crystalline powderStandard inert transfer (Argon purge)
15% – 40% 0.5% – 3.0%Minor clumping; easily brokenWeigh in glovebox; adjust stoichiometry
41% – 70% 3.1% – 8.0%Severe caking; hard blocksMandatory vacuum drying before use
> 70% > 8.0%Deliquescence (surface liquefaction)Discard or execute full recrystallization

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, handling this compound requires a self-validating system : a corrective action (Protocol A) that is strictly verified by a quantitative measurement (Protocol B).

Protocol A: Vacuum Drying and Recovery of Caked Material

This protocol removes absorbed water from compromised batches.

  • Mechanical Pulverization: Transfer the caked salt to a dry mortar and pestle and grind it into a fine powder.

    • Causality: The amount of moisture that can exit the crystal lattice is strictly dependent on surface area[4]. Breaking the crystalline bridges exposes trapped interstitial water to the environment.

  • Thermal Vacuum Dehydration: Place the powder in a vacuum oven. Heat to 110°C under high vacuum (<10 mbar) for 12 to 24 hours.

    • Causality: The high heat provides the thermodynamic energy required to break the hydrogen bonds between the water molecules and the sulfonate oxygen atoms[1]. The vacuum drives the equilibrium toward dehydration by continuously evacuating the liberated water vapor.

  • Inert Cooling: Immediately transfer the hot salt to a glass desiccator containing an active desiccant (e.g., P2​O5​ ) and allow it to cool to room temperature under vacuum[4].

    • Causality: A hot, completely anhydrous salt is thermodynamically primed to reabsorb moisture. Cooling it in ambient air would cause immediate re-hydration.

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

This protocol acts as the validation loop, proving Protocol A was successful.

  • Solvent Pre-titration: Pre-titrate the KF solvent in the instrument to a stable, low-drift endpoint.

    • Causality: This eliminates any background ambient moisture inside the titration vessel, ensuring the measured water comes only from your salt sample[2].

  • Rapid Sample Transfer: Using a specialized enclosed weighing boat, rapidly transfer 50–100 mg of the dried Potassium 2,4,5-Trichlorobenzenesulfonate into the titration vessel.

    • Causality: Minimizing atmospheric exposure prevents the anhydrous salt from scavenging moisture during the transfer, which would result in a false-positive high reading.

  • Endpoint Titration: Titrate the sample to the endpoint[2].

    • System Validation: If the instrument calculates the moisture content to be < 0.5% w/w , the material is validated for use. If it is > 0.5% w/w , Protocol A must be repeated.

Part 4: Workflow Visualization

The following decision tree maps the logical relationship between the physical state of the reagent, the required interventions, and the self-validation loop.

Workflow for the inspection, recovery, and storage of hygroscopic sulfonate salts.

References

  • Source: smolecule.
  • Source: benchchem.
  • Title: How do you handle hygroscopic salts?
  • Source: reddit.

Sources

Troubleshooting

Technical Support Center: Enhancing Nucleophilic Substitution with Potassium 2,4,5-Trichlorobenzenesulfonate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for improving the efficiency of nucleophilic substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for improving the efficiency of nucleophilic substitution reactions utilizing Potassium 2,4,5-Trichlorobenzenesulfonate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, offering explanations grounded in reaction mechanism and kinetics to empower you to optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Potassium 2,4,5-Trichlorobenzenesulfonate in nucleophilic aromatic substitution (SNAr) reactions.

Q1: What is Potassium 2,4,5-Trichlorobenzenesulfonate and what are its primary applications in organic synthesis?

A1: Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound featuring a benzene ring substituted with three chlorine atoms and a potassium sulfonate group.[1] Its molecular formula is C₆H₂Cl₃KO₃S.[1] In organic chemistry, it is primarily used as a precursor or intermediate. The sulfonate group is a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement by a variety of nucleophiles to synthesize substituted aromatic compounds.[1] This makes it valuable in the development of pharmaceuticals and agrochemicals.[2]

Q2: Why is the 2,4,5-trichloro substitution pattern significant for this reagent's reactivity in SNAr reactions?

A2: The three chlorine atoms on the benzene ring are strong electron-withdrawing groups (EWGs). In SNAr reactions, EWGs are crucial for activating the aromatic ring toward nucleophilic attack.[3][4] They do this by withdrawing electron density from the ring, which makes the carbon atom attached to the sulfonate leaving group more electrophilic and susceptible to attack by a nucleophile.[3] Furthermore, these EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance, which lowers the activation energy of the reaction.[3][4] The ortho and para positioning of the chlorine atoms relative to the sulfonate group is particularly effective for this stabilization.[4][5]

Q3: What types of nucleophiles are typically successful in displacing the 2,4,5-Trichlorobenzenesulfonate group?

A3: A range of nucleophiles can be employed to displace the sulfonate group. Commonly successful nucleophiles include:

  • Amines (R-NH₂): To form substituted anilines.[6]

  • Alkoxides (R-O⁻): To synthesize aryl ethers.[5]

  • Thiolates (R-S⁻): To produce aryl thioethers.[5]

  • Cyanide (CN⁻): For the introduction of a nitrile group.[7]

The strength of the nucleophile is a key factor. Stronger nucleophiles, such as alkoxides, are generally more reactive than their corresponding neutral alcohols.[3]

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during nucleophilic substitution reactions with Potassium 2,4,5-Trichlorobenzenesulfonate.

Problem 1: Low or No Conversion of Starting Material

Q: My SNAr reaction with Potassium 2,4,5-Trichlorobenzenesulfonate is showing very low conversion, even after an extended reaction time. What are the likely causes and how can I address them?

A: Low conversion is a frequent challenge in SNAr reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

start Low Conversion Issue solvent Is the solvent appropriate? start->solvent temp Is the reaction temperature optimal? solvent->temp Yes change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF) solvent->change_solvent No nucleophile Is the nucleophile sufficiently reactive? temp->nucleophile Yes increase_temp Gradually increase temperature. Consider microwave irradiation. temp->increase_temp No solubility Are the reactants fully dissolved? nucleophile->solubility Yes stronger_nuc Use a stronger nucleophile or add a non-nucleophilic base. nucleophile->stronger_nuc No ptc Consider a Phase-Transfer Catalyst solubility->ptc No end Reaction Optimized solubility->end Yes ptc->end change_solvent->temp increase_temp->nucleophile stronger_nuc->solubility

Caption: Troubleshooting logic for low reaction conversion.

Detailed Analysis and Solutions:

  • Inappropriate Solvent Choice: SNAr reactions with anionic nucleophiles are highly sensitive to the solvent.[8]

    • Explanation: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[8][9] Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and significantly slowing the reaction.[8][10]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. Ensure the solvent is dry, as water can lead to hydrolysis of the starting material, forming 2,4,5-trichlorophenol.[11]

  • Suboptimal Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

    • Explanation: If the reaction is sluggish at room temperature, it is likely that the kinetic energy is insufficient for a significant number of molecules to react.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[11]

  • Insufficient Nucleophile Reactivity: The strength of the nucleophile directly impacts the reaction rate.

    • Explanation: A weak nucleophile will react slowly. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.

    • Solution: If using a neutral nucleophile like an alcohol or amine, consider adding a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to deprotonate it in situ and generate a more potent anionic nucleophile.

  • Poor Solubility of Reactants: For the reaction to occur, the reactants must be in the same phase.[12]

    • Explanation: Potassium 2,4,5-Trichlorobenzenesulfonate is a salt and may have limited solubility in some organic solvents. If the nucleophile or the sulfonate salt is not sufficiently dissolved, the reaction will be slow or may not proceed at all.[11]

    • Solution: If solubility is an issue, consider using a phase-transfer catalyst (PTC).[13]

Problem 2: Slow Reaction Rate

Q: My reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?

A: A slow reaction rate, even with some product formation, points to a need for optimization of reaction conditions.

Key Factors Influencing Reaction Rate

FactorImpact on RateRecommended Action
Solvent HighUse polar aprotic solvents (DMSO, DMF) to minimize nucleophile solvation.[8][9]
Temperature HighIncrease temperature in increments. Consider microwave heating for significant rate enhancement.[11]
Catalyst HighIntroduce a phase-transfer catalyst for heterogeneous reactions.[13][14]
Concentration ModerateIncrease the concentration of reactants, if solubility allows.

Deep Dive into Rate Acceleration Strategies:

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the nucleophile (often an inorganic salt) and the organic substrate have poor mutual solubility.[13]

    • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[12][14][15] The "naked" anion in the organic phase is highly reactive.[15]

    • Application: Add a catalytic amount (1-10 mol%) of a suitable PTC to your reaction mixture. For potassium salts like the starting material, 18-crown-6 is particularly effective at chelating the K⁺ ion and enhancing solubility and reactivity.[15][16]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add Potassium 2,4,5-Trichlorobenzenesulfonate (1.0 eq.).

  • Add the nucleophile (1.1-1.5 eq.). If the nucleophile is a solid, add it at this stage.

  • Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.

  • If the nucleophile is a liquid, add it to the reaction mixture via syringe.

  • If using a base to generate the nucleophile in situ, add it to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-150 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.[3]

Problem 3: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Side product formation can significantly lower the yield of the desired product. Identifying the side products is the first step to mitigating their formation.

Common Side Products and Prevention Strategies

start Side Product Formation hydrolysis Hydrolysis Product (2,4,5-Trichlorophenol) start->hydrolysis solvent_reaction Reaction with Solvent start->solvent_reaction multiple_sub Multiple Substitutions start->multiple_sub elimination Elimination Products start->elimination sol1 Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. hydrolysis->sol1 Cause: Water in reaction sol2 Solution: Choose a more stable solvent (e.g., DMSO, NMP). solvent_reaction->sol2 Cause: Solvent decomposition (e.g., DMF with strong base) sol3 Solution: Use a stoichiometric amount of the nucleophile. Monitor reaction closely. multiple_sub->sol3 Cause: Product is also reactive sol4 Solution: Use a weaker, non-nucleophilic base. Optimize temperature. elimination->sol4 Cause: Strong, sterically hindered base

Caption: Common side products and their prevention.

  • Hydrolysis of the Sulfonate:

    • Identification: The formation of 2,4,5-trichlorophenol.

    • Cause: Presence of water in the reaction mixture.

    • Prevention: Ensure all reagents and solvents are anhydrous. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Reaction with the Solvent:

    • Identification: Unexpected byproducts incorporating fragments of the solvent molecule.

    • Cause: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases or at high temperatures to form nucleophilic species (e.g., dimethylamine).[11]

    • Prevention: If using a strong base, consider a more stable solvent such as DMSO or N-methyl-2-pyrrolidone (NMP).

  • Multiple Substitutions:

    • Identification: Products where more than one group has been displaced. In this specific case, displacement of one of the chloro groups is also a possibility, though generally less favorable than displacing the sulfonate.

    • Cause: The initial product of the SNAr reaction may also be activated towards further nucleophilic attack.

    • Prevention: Use a controlled stoichiometry of the nucleophile (closer to 1:1). Monitor the reaction progress carefully and stop the reaction once the starting material has been consumed.

IV. References

  • Jorgensen, W. L., & Buckner, J. K. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2841–2844. [Link][8][9]

  • Gorelsky, S. I., & Lever, A. B. P. (2001). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the Chemical Society, Dalton Transactions, (21), 3229-3238. [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • American Chemical Society. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link][10]

  • Häger, M., & Holmberg, K. (2004). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Chemistry, 10(21), 5460–5466. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. [Link][16]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link][13]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link][15]

  • SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link][12]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. [Link]

  • National Center for Biotechnology Information. (2026). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][4]

  • MDPI. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • YouTube. (2020, February 2). SNAr reaction scope & limitations. [Link][5]

  • Google Patents. (n.d.). CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.

  • Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. [Link][6]

  • ResearchGate. (n.d.). Is there any possibility of nucleophilic aromatic substituion of hydroxyl group without the presence of sulfonic group ??? [Link]

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. [Link]

  • MDPI. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. [Link][7]

  • StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,4,5-Trichlorobenzenesulfonic Acid

Welcome to the technical support center for the synthesis of 2,4,5-trichlorobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4,5-trichlorobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This guide provides in-depth technical information, practical troubleshooting advice, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Side Reactions

The sulfonation of 1,2,4-trichlorobenzene is a robust method for preparing 2,4,5-trichlorobenzenesulfonic acid. However, the reaction is often accompanied by the formation of undesirable byproducts. This section addresses the most common side reactions and provides strategies to mitigate their formation.

Q1: My reaction yielded a mixture of isomers. How can I improve the selectivity for 2,4,5-trichlorobenzenesulfonic acid?

A1: Understanding Isomer Formation

The formation of isomeric byproducts is a common challenge in the sulfonation of substituted benzenes. In the case of 1,2,4-trichlorobenzene, the three chlorine atoms direct the incoming sulfonic acid group to specific positions on the aromatic ring. While the desired product is 2,4,5-trichlorobenzenesulfonic acid, other isomers can also be formed.

  • Mechanism of Isomer Formation: The chloro groups are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution.[1][2] The position of sulfonation is determined by the cumulative electronic and steric effects of the three chloro groups. The incoming electrophile (SO₃) will preferentially attack the positions that are most activated (or least deactivated) and sterically accessible. In 1,2,4-trichlorobenzene, the possible positions for substitution are C3, C5, and C6.

    • Position 5: This position is para to the C2-chloro group and ortho to the C4-chloro group, making it electronically favorable. Steric hindrance is also relatively low. This leads to the formation of the desired 2,4,5-trichlorobenzenesulfonic acid .

    • Position 3: This position is ortho to both the C2- and C4-chloro groups, which could lead to significant steric hindrance, making substitution at this position less likely.

    • Position 6: This position is ortho to the C1-chloro group and meta to the C2- and C4-chloro groups. While sterically accessible, it is electronically less favored than position 5.

  • Troubleshooting and Optimization:

    • Temperature Control: Sulfonation is often reversible, and the isomer distribution can be temperature-dependent.[3] Maintaining a reaction temperature between 100-105°C is reported to favor the formation of the 2,4,5-isomer.[3]

    • Sulfonating Agent: The choice and concentration of the sulfonating agent can influence selectivity. Using fuming sulfuric acid (oleum) with a specific SO₃ concentration (e.g., 20-50%) can provide a more controlled reaction.[3]

Q2: I've observed a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?

A2: The Challenge of Sulfone Formation

The high-molecular-weight byproduct is likely a dichlorodiphenyl sulfone, a common side product in sulfonation reactions, particularly at higher temperatures.[4]

  • Mechanism of Sulfone Formation: Sulfone formation occurs when the initially formed arylsulfonic acid acts as an electrophile and reacts with another molecule of the starting arene. In this case, 2,4,5-trichlorobenzenesulfonic acid can react with 1,2,4-trichlorobenzene. This reaction is generally favored by high temperatures and high concentrations of the arylsulfonic acid. The reaction is thought to proceed through an intermediate where the sulfonic acid is further activated.[2]

  • Troubleshooting and Optimization:

    • Control Reaction Time and Temperature: Prolonged reaction times and temperatures above the optimal range (100-105°C) can promote sulfone formation.

    • Stoichiometry: Using a slight excess of the sulfonating agent can help to ensure the complete conversion of the starting material, reducing the opportunity for the product to react with unreacted 1,2,4-trichlorobenzene. A molar ratio of 1,2,4-trichlorobenzene to fuming sulfuric acid of 1:1 to 1:1.05 is recommended.[3]

Q3: My yield is low, and I suspect product loss during workup. What could be the cause?

A3: Addressing Hydrolysis and Desulfonation

Arenesulfonic acids can undergo hydrolysis (desulfonation) back to the starting arene and sulfuric acid, especially in the presence of water at elevated temperatures.[5]

  • Mechanism of Desulfonation: Desulfonation is the reverse of sulfonation and is an acid-catalyzed process. The presence of excess water during the reaction or workup can shift the equilibrium back towards the starting materials.

  • Troubleshooting and Optimization:

    • Anhydrous Conditions: While the reaction is carried out in sulfuric acid, it is crucial to minimize the introduction of additional water.

    • Workup Procedure: When quenching the reaction, it is important to do so at a controlled temperature. Rapidly adding the hot reaction mixture to a large volume of cold water or brine can help to precipitate the sulfonic acid quickly and minimize the time it is exposed to hot aqueous acid.

Side Reaction Primary Cause Proposed Solution
Isomer Formation Suboptimal reaction temperature, incorrect sulfonating agent concentration.Maintain reaction temperature at 100-105°C. Use fuming sulfuric acid with 20-50% SO₃.
Sulfone Formation High reaction temperature, prolonged reaction time.Adhere to the recommended reaction temperature and time. Use a slight excess of the sulfonating agent.
Hydrolysis/Desulfonation Presence of excess water, especially at high temperatures during workup.Minimize water in the reaction. Quench the reaction mixture in cold water/brine to rapidly precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the sulfonation of 1,2,4-trichlorobenzene?

A1: The most critical parameters are:

  • Temperature: As discussed, maintaining the temperature between 100-105°C is crucial for minimizing side reactions.[3]

  • Concentration of Sulfonating Agent: The concentration of free SO₃ in the fuming sulfuric acid affects the reaction rate and selectivity.

  • Molar Ratio of Reactants: A precise molar ratio of 1,2,4-trichlorobenzene to the sulfonating agent is necessary to achieve high yield and minimize byproducts.[3]

  • Reaction Time: Sufficient reaction time is needed for complete conversion, but excessive time can lead to increased sulfone formation.

Q2: How can I monitor the progress of the reaction?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) can be used to separate the starting material, the product, and the major byproducts.[6]

Q3: What are the recommended methods for purifying the final product?

A3:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[7][8][9][10][11] The choice of solvent is critical. A solvent should be selected in which the 2,4,5-trichlorobenzenesulfonic acid has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Water or aqueous ethanol mixtures are often good starting points for the recrystallization of sulfonic acids.

  • Salting Out: The product can be precipitated from the reaction mixture by the addition of a salt, such as sodium chloride.[3] This takes advantage of the common ion effect and the reduced solubility of the sulfonic acid in a high ionic strength solution.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction for the synthesis of 2,4,5-trichlorobenzenesulfonic acid and the key side reactions.

TCB 1,2,4-Trichlorobenzene DesiredProduct 2,4,5-Trichlorobenzenesulfonic Acid TCB->DesiredProduct Sulfonation (100-105°C) Isomer Isomeric Byproducts TCB->Isomer Side Reaction Sulfone Trichlorodiphenyl Sulfone TCB->Sulfone SulfonatingAgent Fuming Sulfuric Acid (SO3/H2SO4) SulfonatingAgent->DesiredProduct SulfonatingAgent->Isomer DesiredProduct->TCB Reversible Reaction DesiredProduct->Sulfone Side Reaction (High Temp) Hydrolysis Hydrolysis/Desulfonation DesiredProduct->Hydrolysis Hydrolysis->TCB

Sources

Troubleshooting

Technical Support Center: The Impact of Reaction Temperature on the Sulfonation of 1,2,4-Trichlorobenzene

This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the sulfonation of 1,2,4-trichlorobenzene, with a specific focus on the critical role of reaction temperature. This r...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the sulfonation of 1,2,4-trichlorobenzene, with a specific focus on the critical role of reaction temperature. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Critical Role of Temperature in Sulfonation

The sulfonation of 1,2,4-trichlorobenzene is an electrophilic aromatic substitution reaction pivotal for the synthesis of various chemical intermediates. The reaction temperature is a paramount parameter that dictates not only the reaction rate but also the product distribution and the formation of undesirable byproducts. Precise temperature control is therefore essential for achieving high yield and purity of the desired 2,4,5-trichlorobenzenesulfonic acid. This guide will explore the nuances of temperature effects and provide practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the sulfonation of 1,2,4-trichlorobenzene, with a focus on temperature-related causes and their remedies.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Explanations
Low or No Conversion of 1,2,4-Trichlorobenzene 1. Insufficient Reaction Temperature: The activation energy for the sulfonation of a deactivated ring like 1,2,4-trichlorobenzene is significant. Too low a temperature will result in a sluggish or stalled reaction.1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. For sulfonation with oleum, a temperature range of 100-105°C has been cited for successful synthesis of 2,4,5-trichlorobenzene sulfonic acid. Monitor the reaction progress using appropriate analytical techniques such as HPLC or GC to find the optimal temperature for your specific conditions.
2. Premature Desulfonation: If the reaction is conducted at excessively high temperatures, especially in the presence of water, the reverse reaction (desulfonation) can occur, leading to a loss of product.[1]2. Optimize Temperature and Minimize Water Content: Avoid excessively high temperatures beyond the optimal range. Ensure that the sulfonating agent (e.g., oleum) has a low water content, as water can promote desulfonation at elevated temperatures.
Poor Selectivity / High Levels of Isomeric Byproducts 1. Suboptimal Temperature for Isomer Control: The directing effects of the chlorine atoms on the 1,2,4-trichlorobenzene ring are influenced by temperature. While the 5-position is electronically and sterically favored, extreme temperatures can lead to the formation of other isomers.1. Maintain Strict Temperature Control: Implement a reliable temperature control system (e.g., oil bath, heating mantle with a PID controller) to maintain the reaction temperature within a narrow, optimal range. For analogous chlorobenzene sulfonation, precise temperature control is key to maximizing the desired isomer.
Formation of Dark-Colored, Viscous Reaction Mixture 1. Side Reactions at High Temperatures: Elevated temperatures can promote side reactions such as sulfone formation and polysulfonation, leading to the formation of complex and often colored byproducts.1. Lower the Reaction Temperature: If significant darkening or viscosity is observed, consider running the reaction at a slightly lower temperature, even if it requires a longer reaction time. The trade-off between reaction rate and purity often favors milder conditions.
2. Decomposition of Reactants or Products: At very high temperatures, the organic substrate or the sulfonic acid product may begin to decompose, leading to charring and the formation of intractable materials.2. Establish a Safe Upper-Temperature Limit: Based on literature and preliminary experiments, determine the maximum tolerable temperature for the reaction. Exceeding this temperature can lead to irreversible product degradation.
Difficult Product Isolation and Purification 1. Presence of Multiple Isomers and Byproducts: If the reaction temperature was not optimal, the resulting mixture of sulfonic acid isomers and sulfones can be challenging to separate due to their similar physical properties.1. Optimize Reaction for Selectivity: The most effective approach is to prevent the formation of these impurities by carefully controlling the reaction temperature. If a mixture is obtained, fractional crystallization or chromatography of the corresponding sulfonyl chlorides may be necessary, which adds complexity to the process.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the sulfonation of 1,2,4-trichlorobenzene and why?

The major product is 2,4,5-trichlorobenzenesulfonic acid. The three chlorine atoms are deactivating, ortho-para directing groups. The incoming electrophile (SO₃ or its activated form) will preferentially substitute at the position that is least sterically hindered and most electronically favorable. The 5-position is para to the chlorine at C-2 and ortho to the chlorines at C-1 and C-4, making it the most activated and accessible site for electrophilic attack.

Q2: How does reaction temperature generally affect the rate of sulfonation?

As with most chemical reactions, increasing the reaction temperature generally increases the rate of sulfonation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, for the sulfonation of 1,2,4-trichlorobenzene, a balance must be struck, as excessively high temperatures can lead to undesirable side reactions.

Q3: What are the primary side reactions to be concerned about at elevated temperatures?

The two primary side reactions of concern at higher temperatures are:

  • Sulfone Formation: The initially formed sulfonic acid can react with another molecule of 1,2,4-trichlorobenzene to form a di(trichlorophenyl) sulfone. This is generally favored at higher temperatures.

  • Desulfonation: The sulfonation reaction is reversible. At higher temperatures, particularly in the presence of water, the sulfonic acid group can be removed from the aromatic ring, reverting to 1,2,4-trichlorobenzene.[1]

Q4: Is there an optimal temperature range for the sulfonation of 1,2,4-trichlorobenzene?

A specific, universally optimal temperature is dependent on the sulfonating agent and reaction conditions. However, a patent for the sulfonation of 1,2,4-trichlorobenzene using oleum suggests a temperature range of 100-105°C . Another source mentions a reaction with chlorosulfuric acid at 150°C , which resulted in a mixture of the chlorosulfonate and sulfonic acid.[2] It is recommended to start with a literature-reported temperature and optimize based on in-process monitoring.

Q5: How can I monitor the progress of the reaction and the formation of isomers?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for monitoring the disappearance of the 1,2,4-trichlorobenzene starting material and the appearance of the non-volatile sulfonic acid products. Different isomers can often be resolved with an appropriate column and mobile phase.

  • Gas Chromatography (GC): While the sulfonic acids themselves are not volatile, they can be derivatized (e.g., to their corresponding sulfonyl chlorides or methyl esters) and analyzed by GC to determine the isomeric distribution. GC is also useful for quantifying any remaining 1,2,4-trichlorobenzene. Analytical methods for chlorobenzenes often utilize GC.[3][4]

Q6: Does the concentration of the sulfonating agent interact with the effect of temperature?

Yes, the concentration of the sulfonating agent (e.g., the percentage of free SO₃ in oleum) is a critical parameter that works in concert with temperature. A more concentrated sulfonating agent is more reactive and may allow for the use of lower reaction temperatures. Conversely, a less concentrated agent may require a higher temperature to achieve a reasonable reaction rate. It is crucial to consider both variables when optimizing the reaction.

Experimental Protocol: Sulfonation of 1,2,4-Trichlorobenzene with Oleum

This protocol provides a general guideline. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,2,4-Trichlorobenzene

  • Fuming Sulfuric Acid (Oleum, e.g., 20% free SO₃)

  • Ice

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Heating mantle with a temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the three-necked flask, add 1,2,4-trichlorobenzene. Begin stirring.

  • Addition of Oleum: Slowly add the fuming sulfuric acid from the dropping funnel to the stirred 1,2,4-trichlorobenzene. The addition should be done at a rate that maintains the desired reaction temperature. An initial cooling bath may be necessary to control the initial exotherm.

  • Heating and Reaction: After the addition is complete, heat the reaction mixture to the target temperature (e.g., 100-105°C). Maintain this temperature and continue stirring for the desired reaction time (this may range from a few hours to overnight, depending on the scale and desired conversion).

  • Monitoring: Periodically take small aliquots from the reaction mixture (with extreme caution), quench them in ice water, and analyze by HPLC to monitor the progress of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonic acid product.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

  • Drying: Dry the product, for example, in a vacuum oven at a moderate temperature.

Visualizing the Reaction Pathway and Temperature Influence

The following diagrams illustrate the key concepts discussed.

G cluster_0 Reaction Pathway 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene Sigma Complex Sigma Complex 1,2,4-Trichlorobenzene->Sigma Complex + SO3 / H2SO4 2,4,5-Trichlorobenzenesulfonic Acid 2,4,5-Trichlorobenzenesulfonic Acid Sigma Complex->2,4,5-Trichlorobenzenesulfonic Acid - H+ G cluster_outcomes Potential Outcomes cluster_results Results Temp Reaction Temperature LowTemp Low Temperature (e.g., < 80°C) Temp->LowTemp OptimalTemp Optimal Temperature (e.g., 100-105°C) Temp->OptimalTemp HighTemp High Temperature (e.g., > 150°C) Temp->HighTemp SlowReaction Slow/Incomplete Reaction LowTemp->SlowReaction HighYield High Yield & Purity of 2,4,5-Trichlorobenzenesulfonic Acid OptimalTemp->HighYield Byproducts Increased Byproducts (Sulfones, Isomers, Decomposition) HighTemp->Byproducts Desulfonation Desulfonation Risk HighTemp->Desulfonation

Sources

Optimization

Solvent selection for optimizing recrystallization of potassium sulfonate salts.

Advanced Technical Support Center: Optimizing Recrystallization of Potassium Sulfonate Salts Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see development campaigns stall due to...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Optimizing Recrystallization of Potassium Sulfonate Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see development campaigns stall due to the unique physicochemical behavior of sulfonate salts. Potassium sulfonates possess a highly polar, anionic sulfonate head and a typically lipophilic organic backbone. This amphiphilic nature lowers the energetic barrier for micelle formation and Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—which competes directly with crystalline nucleation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you engineer robust, scalable crystallization processes.

Module 1: Diagnosing and Overcoming "Oiling Out" (LLPS)

Q: My potassium sulfonate salt forms a milky emulsion instead of crystals upon cooling. What is happening mechanically, and how do I fix it?

A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because of their surfactant-like properties, potassium sulfonates often exhibit a miscibility gap in their phase diagram[1]. When you generate supersaturation too rapidly (e.g., via crash cooling or rapid anti-solvent addition), the system undergoes spinodal decomposition before it can nucleate[2]. The single liquid phase splits into two: a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[2].

The Causality of Impurity Entrapment: The solute-rich droplets lack a rigid crystal lattice. Molecules within these droplets have high mobility, making the oil phase an excellent thermodynamic sink for unwanted impurities[1]. When these droplets eventually undergo spontaneous solidification, they trap these impurities, resulting in a sticky, amorphous gum rather than a pure, filterable powder[3].

The Fix: You must thermodynamically bypass the LLPS boundary. This requires mapping the cloud point curve (where oiling out occurs) and the solubility curve. By identifying the metastable zone between these two curves, you can introduce seed crystals to trigger heterogeneous nucleation before the solution reaches the miscibility gap[3].

LLPS_Workflow Start Supersaturated Potassium Sulfonate Solution RapidCool Rapid Cooling / High Supersaturation Start->RapidCool SlowCool Controlled Cooling + Seeding Start->SlowCool MiscibilityGap Miscibility Gap (LLPS) RapidCool->MiscibilityGap Crosses Spinodal Curve OilDroplets Solute-Rich Oil Droplets (Impurity Sink) MiscibilityGap->OilDroplets Amorphous Amorphous Gum / Impure Solid OilDroplets->Amorphous Spontaneous Solidification Metastable Metastable Zone (Avoids Cloud Point) SlowCool->Metastable Nucleation Heterogeneous Nucleation Metastable->Nucleation Controlled Desolvation PureCrystal High-Purity Crystalline Salt Nucleation->PureCrystal

Thermodynamic pathways of potassium sulfonate crystallization: LLPS vs. controlled nucleation.

Module 2: Solvent Selection Causality & Quantitative Data

Q: How do I select the optimal solvent/anti-solvent system for a potassium sulfonate salt?

A: Solvent selection cannot be arbitrary; it is dictated by the need to overcome the crystal lattice energy while modulating the dielectric constant of the medium[4]. The potassium cation requires a solvent with sufficient hydrogen-bond accepting capacity or polarity to solvate it, while the organic sulfonate tail dictates the overall lipophilicity.

Causality in Solvent Pairing: If you use a highly polar solvent (like pure water), the solubility is often too high at low temperatures, destroying your yield[5]. Conversely, using a purely non-polar solvent prevents dissolution entirely. The most robust strategy is a binary system: a short-chain alcohol as the primary solvent to disrupt the ionic lattice, paired with a moderately polar anti-solvent to drive supersaturation without immediately triggering LLPS.

Table 1: Physicochemical Heuristics for Solvent Selection in Sulfonate Crystallization

Solvent CategoryExampleDielectric Constant (ε)Solvation MechanismLLPS Risk ProfileRecommendation
Highly Polar Protic Water~80.1Solvates K⁺ and SO₃⁻ strongly via H-bonding.LowUse sparingly (e.g., 5-10% v/v) to aid initial dissolution; poor yield if used alone.
Polar Protic Ethanol~24.3Balances cation solvation with organic tail compatibility.ModerateOptimal Primary Solvent. Excellent balance of solubility and volatility.
Polar Aprotic Acetone~20.7Solvates organic tail; poor cation solvation.High (if cooled rapidly)Good anti-solvent. Must be added slowly to prevent spinodal decomposition.
Moderately Polar Ethyl Acetate~6.0Acts as a strong anti-solvent by rapidly lowering bulk ε.Very HighOptimal Anti-Solvent. Use via controlled, dropwise addition post-seeding.
Non-Polar Heptane~1.9No solvation capacity for ionic species.ExtremeAvoid. Induces immediate oiling out of amphiphilic salts.

Module 3: Self-Validating Experimental Protocols

Q: Can you provide a robust, step-by-step protocol for seeded anti-solvent/cooling crystallization that avoids oiling out?

A: Yes. The following protocol is designed as a self-validating system. It incorporates built-in thermodynamic checkpoints to ensure you remain on the crystallization pathway and out of the LLPS regime.

Protocol: Controlled Seeded Crystallization of Potassium Sulfonates

  • Dissolution & Thermal Erasure: Suspend the crude potassium sulfonate in the primary solvent (e.g., 95:5 Ethanol:Water v/v). Heat to 60°C under agitation until complete dissolution is achieved.

    • Validation Checkpoint 1: The solution must be optically clear. If undissolved material remains, add primary solvent in 5% increments. This erases the thermal and polymorphic history of the solid.

  • Metastable Zone Entry: Cool the solution slowly (0.2°C/min) to 45°C.

    • Validation Checkpoint 2 (Cloud Point Check): If the solution turns milky or turbid during this cooling phase, you have hit the LLPS boundary. Self-Correction: Heat back to 65°C to redissolve the oil droplets, add 10% more primary solvent, and repeat step 2.

  • Strategic Seeding: At 45°C, add 1-2 wt% of pure crystalline seeds (previously isolated or milled). Hold the temperature isothermally for 60 minutes.

    • Validation Checkpoint 3: Inspect via in-situ microscopy or visual check. The seeds must persist and begin to grow. If they dissolve, the solution is undersaturated; cool another 5°C and re-seed.

  • Anti-Solvent Addition: Once secondary nucleation is confirmed, begin adding the anti-solvent (e.g., Ethyl Acetate) at a strictly controlled rate of 0.1 bed-volumes per hour using a syringe pump.

  • Final Cooling & Isolation: Co-cool the suspension to 5°C at 0.1°C/min. Filter the resulting slurry, wash with cold anti-solvent, and dry under vacuum.

Module 4: Safety, Regulatory, and Purity FAQs

Q: I am using an alcohol (ethanol) as a solvent for my sulfonate salt. Should I be concerned about the formation of genotoxic alkyl sulfonates (e.g., ethyl methanesulfonate)?

A: No, provided you are working with the pre-formed potassium salt. Mechanistically, the formation of genotoxic short-chain alkyl esters of sulfonic acids requires highly acidic conditions combined with elevated temperatures and long reaction times[6]. Because you are crystallizing a potassium sulfonate salt, the solution is neutral or slightly basic. The lack of free protons completely prevents the esterification of the alcohol[7]. Regulatory and scientific consensus confirms that processes using non-acidic conditions, such as the ethanol recrystallization of pre-formed sulfonate salts, do not raise concerns for alkyl sulfonate formation[8].

References

  • Chapter 13 - Crystallization in the Pharmaceutical Industry - Cambridge University Press & Assessment.[Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation - PubMed.[Link]

  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation - ResearchGate.[Link]

  • Oiling Out in Crystallization - Mettler Toledo.[Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo.[Link]

  • Sulfonic acid | Publications - SciSpace.[Link]

  • An In-Line Study of Oiling Out and Crystallization - ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Dehydration &amp; Handling of Potassium 2,4,5-Trichlorobenzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams and materials engineers through the complex handling of highly polar arylsulfonate salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams and materials engineers through the complex handling of highly polar arylsulfonate salts. Potassium 2,4,5-Trichlorobenzenesulfonate (K-TCBS) is a critical amphiphilic building block used widely as a 1[1] and as an intermediate in the synthesis of2[2].

However, its purification and drying present significant challenges. Below is our comprehensive, field-proven guide to troubleshooting the dehydration of K-TCBS, grounded in mechanistic causality and verifiable analytical protocols.

Mechanistic Overview: The Causality of Hydration

To effectively dry K-TCBS, you must first understand why it retains water so stubbornly. The compound exhibits pronounced 3[3] driven by its amphiphilic structure. While the 2,4,5-trichlorobenzene ring is highly hydrophobic, the sulfonate group ( −SO3−​ ) is intensely polar.

Moisture uptake occurs through two distinct mechanisms:

  • Primary Hydration (Crystal Water): Direct coordination of water molecules to the potassium cation and strong hydrogen bonding with the sulfonate oxygen atoms[3].

  • Secondary Sorption (Surface Water): Formation of outer hydration layers around the ionic components when exposed to ambient humidity[3].

Because the primary hydration water is integrated into the crystal lattice, standard convection drying is often insufficient and can even degrade the physical form of the compound.

Troubleshooting & FAQs

Q: Why does my K-TCBS powder turn into a hard, glassy clump when I heat it above 100 °C in a standard convection oven? A: This phenomenon is caused by the compound dissolving in its own water of crystallization. Because the sulfonate group strongly coordinates water[3], rapid heating at atmospheric pressure breaks the crystal lattice before the water can evaporate. The salt dissolves into the released hydration water, forming a localized supersaturated solution that bakes into a hard cake upon further heating. Solution: Utilize a step-wise heating profile under deep vacuum. The vacuum lowers the boiling point of water, allowing it to sublimate or evaporate faster than it can act as a solvent.

Q: I need strictly anhydrous K-TCBS for an air-sensitive coupling reaction, but vacuum drying isn't reducing the moisture below 0.5%. What is the alternative? A: Vacuum drying is often insufficient for removing deeply bound crystal water due to the high activation energy required to break the hydrogen bonds between the sulfonate oxygens and water. To break these bonds without exceeding the thermal degradation threshold of the compound, you must use 4[4]. Solution: Suspend the hydrated K-TCBS in toluene. As the mixture refluxes, toluene forms an azeotrope with the bound water, effectively pulling it out of the crystal lattice and carrying it into a Dean-Stark trap for physical separation[4].

Q: How can I accurately verify that the salt is completely dehydrated without risking thermal decomposition? A: The most reliable self-validating method is Thermogravimetric Analysis (TGA). Arylsulfonate salts typically exhibit an endothermic weight loss event between 100 °C and 120 °C, which corresponds directly to 5[5]. Solution: Run a TGA scan from 25 °C to 150 °C under a nitrogen purge. If the sample is truly anhydrous, the baseline will remain flat with no mass loss step in this region. Avoid exceeding 250 °C during routine drying, as this approaches the6 of the organic framework[6].

Quantitative Data: Drying Parameters

To assist in selecting the correct parameters, we have summarized the quantitative operational data for K-TCBS dehydration below:

Drying MethodologyTemperature RangePressure / ConditionTarget Moisture ( w/w )Typical Duration
Convection Oven 60 – 80 °CAtmospheric< 5.0%12 – 24 h
Vacuum Oven 80 – 100 °C< 10 mbar< 1.0%24 – 48 h
Azeotropic Distillation 110 – 111 °CReflux (Toluene)< 0.1%4 – 8 h
TGA Verification 25 – 150 °CN₂ Purge (50 mL/min)Analytical15 – 30 min

Experimental Protocols: Self-Validating Workflows

Protocol A: Step-Wise Vacuum Oven Drying (For Surface Moisture)

Use this protocol when the initial moisture content is < 5% and the application tolerates trace hydration.

  • Preparation: Spread the K-TCBS powder evenly in a shallow glass or stainless-steel tray. The bed depth should not exceed 1 cm to maximize the surface area-to-volume ratio.

  • Initial Phase (Desorption): Place the tray in a vacuum oven at 40 °C. Apply a deep vacuum (< 10 mbar) and hold for 4 hours. Causality: This removes loosely bound secondary hydration layers without causing the salt to melt into its own moisture.

  • Ramp Phase (Dehydration): Slowly increase the temperature by 10 °C every hour until reaching 90 °C.

  • Hold Phase: Maintain at 90 °C under vacuum for 24 hours.

  • Validation: Cool the oven to room temperature while backfilling with dry Argon or Nitrogen. Immediately transfer a 10 mg sample to a TGA crucible to confirm the absence of endothermic mass loss below 120 °C[5].

Protocol B: Azeotropic Dehydration (For Deep Crystal Water)

Use this protocol when absolute anhydrous K-TCBS (< 0.1% moisture) is required for sensitive downstream synthesis.

  • Suspension: In a round-bottom flask, suspend 50 g of hydrated K-TCBS in 250 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap filled with dry toluene, and fit a reflux condenser on top. Ensure the system is under a positive pressure of dry Nitrogen.

  • Reflux: Heat the flask using an oil bath set to 125 °C to achieve a vigorous reflux of the toluene (boiling point ~110.6 °C).

  • Water Removal: As the azeotrope vaporizes and condenses, water will separate and fall to the bottom of the Dean-Stark trap[4]. Continue refluxing until no more water droplets collect in the trap (typically 4–6 hours).

  • Isolation: Cool the suspension to room temperature. Filter the anhydrous K-TCBS powder under a blanket of inert gas using a Schlenk frit. Wash with dry hexanes to remove residual toluene, and dry briefly under high vacuum at room temperature.

Decision Workflow

DryingWorkflow A Initial Moisture Assessment (Karl Fischer / TGA) B Moisture State & Target? A->B C Surface Moisture Only (< 5% w/w) B->C Low D Bound Crystal Water (> 5% w/w) B->D High E Vacuum Oven Drying (80-100 °C, <10 mbar) C->E F Azeotropic Distillation (Toluene, Dean-Stark) D->F G Milling & Sieving (Inert Atmosphere) E->G F->G H Final Verification (TGA: No mass loss < 120 °C) G->H

Workflow for selecting the optimal drying strategy for hydrated K-TCBS.

References

  • Smolecule. "Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6".
  • Google Patents. "US3978024A - Flame retardant polycarbonate composition".
  • ResearchGate. "(PDF) Evaluation of thiopyrano[2,3‐d]thiazole derivatives as potential anticonvulsant agents".
  • ACS Publications. "Design of Heterogeneous Catalysts via Multiple Active Site Positioning in Organic−Inorganic Hybrid Materials".
  • Smolecule. "Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6 - Smolecule".
  • ACS Publications. "Ultra-High Proton Conductivity iHOF Based on Guanidinium Arylphosphonate for Proton Exchange Membrane Fuel Cells".

Sources

Optimization

Avoiding impurities in the industrial production of Potassium 2,4,5-Trichlorobenzenesulfonate

Welcome to the Technical Support & Troubleshooting Center for the industrial production of Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS). Designed for researchers, chemical engineers, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the industrial production of Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS). Designed for researchers, chemical engineers, and drug development professionals, this guide bypasses basic overviews to address the complex mechanistic challenges of scaling up KTCBS synthesis.

As a Senior Application Scientist, I have structured this guide to not only provide solutions but to explain the underlying chemical causality of impurity formation. By understanding the thermodynamic and kinetic drivers of these side reactions, you can implement self-validating protocols to ensure >99% product purity.

Process Workflow & Impurity Mapping

The synthesis of KTCBS traditionally relies on the electrophilic aromatic sulfonation of 1,2,4-trichlorobenzene using fuming sulfuric acid (oleum) or chlorosulfonic acid, followed by neutralization with a potassium base[1]. The diagram below highlights the critical nodes where impurities are generated.

KTCBS_Workflow TCB 1,2,4-Trichlorobenzene (Starting Material) Sulfonation Electrophilic Sulfonation (Oleum / SO3) TCB->Sulfonation Acid 2,4,5-Trichlorobenzenesulfonic Acid (Major Intermediate) Sulfonation->Acid Major Pathway Isomers Isomeric Impurities (2,3,5- & 2,3,6- isomers) Sulfonation->Isomers Steric/Electronic Misdirection Neutralization Neutralization (KOH, pH 7.0-7.5) Acid->Neutralization Hydrolysis Hydrolysis Degradants (SNAr side-reaction) Neutralization->Hydrolysis High Temp / Excess Base Crude Crude KTCBS Neutralization->Crude Crystallization Controlled Recrystallization (Seed Crystals) Crude->Crystallization Inorganic Inorganic Salts (K2SO4, KCl) Crystallization->Inorganic Mother Liquor Purge Pure Pure Potassium 2,4,5- Trichlorobenzenesulfonate Crystallization->Pure Yield Optimization

Fig 1: Industrial synthesis workflow of KTCBS highlighting critical nodes for impurity formation.

Troubleshooting Guide & FAQs

Q1: We are detecting isomeric impurities (e.g., 2,3,5-trichlorobenzenesulfonate) in our final product. How do we improve regioselectivity during sulfonation? Causality: The regioselectivity of electrophilic aromatic substitution in 1,2,4-trichlorobenzene is governed by the synergistic directing effects of the chlorine atoms[2]. The 5-position is thermodynamically favored because it is activated by the para-directing 2-chloro group and the ortho-directing 4-chloro group, while also being sterically less hindered than the 3-position. However, if the reaction temperature is too high or the sulfonating agent is overly aggressive, kinetic control is lost, leading to misdirection at the 6-position (yielding the 2,3,5-isomer)[3]. Solution: Maintain the sulfonation temperature strictly between 100°C–110°C. If using chlorosulfuric acid, consider transitioning to an ionic liquid medium (e.g., [bmim][NTf2]), which has been shown to significantly enhance ortho/para selectivities and suppress unwanted isomer formation[3].

Q2: LC-MS analysis shows the presence of 2,5-dichloro-4-hydroxybenzenesulfonate. What causes this degradation? Causality: This is a classic Nucleophilic Aromatic Substitution (SNAr) side-reaction. The newly added sulfonate group is strongly electron-withdrawing. Positioned para to the C4-chlorine, it severely depletes the electron density at that carbon. During the neutralization phase, if the aqueous Potassium Hydroxide (KOH) is added too rapidly, localized spikes in pH and temperature occur. The hydroxide ion acts as a nucleophile, attacking the activated C4 position and displacing the chloride ion to form the hydroxy degradant[4]. Solution: Implement a self-validating neutralization loop. Use an automated dosing pump linked to a pH meter and a cooling jacket. Keep the internal temperature below 60°C and cap the pH at 7.5.

Q3: Our product fails the ash test due to high levels of inorganic sulfates (K₂SO₄). How can we purge this? Causality: Neutralizing the excess fuming sulfuric acid generates massive amounts of potassium sulfate. While KTCBS is highly soluble in hot water, K₂SO₄ has a relatively flat solubility curve. If you crash-cool the neutralized mixture, the rapid supersaturation forces KTCBS to crystallize too quickly, physically occluding K₂SO₄ within its crystal lattice[1]. Solution: Exploit the differential solubility-temperature gradients. Heat the mixture to 95°C to ensure total dissolution, then cool slowly. Introduce pure KTCBS seed crystals at the metastable zone (around 75°C) to provide nucleation sites, followed by a linear cooling ramp[1]. Validation step: Sample the mother liquor at 40°C; if the KTCBS concentration drops precipitously before reaching 20°C, your cooling rate is too fast.

Q4: Unreacted 1,2,4-trichlorobenzene is persisting in the crude product. What is the best removal strategy? Causality: 1,2,4-trichlorobenzene is highly hydrophobic and will not dissolve in the aqueous neutralization mixture, often forming a micro-emulsion that carries over into the crystallizer. Solution: Before neutralization, quench the acidic reaction mixture into ice water and perform a brief steam distillation. The unreacted 1,2,4-trichlorobenzene forms an azeotrope with water and will readily distill out of the reactor[4].

Quantitative Impurity Profile

To maintain pharmaceutical or high-grade industrial standards, calibrate your analytical equipment to monitor the following thresholds:

Impurity CategorySpecific CompoundTypical OriginDetection MethodAcceptable Limit (w/w)
Isomeric Potassium 2,3,5-TrichlorobenzenesulfonateNon-regioselective sulfonationHPLC-UV< 0.5%
Organic Degradant Potassium 2,5-dichloro-4-hydroxybenzenesulfonateSNAr Hydrolysis during neutralizationLC-MS / HPLC< 0.1%
Residual Starting Material 1,2,4-TrichlorobenzeneIncomplete sulfonationGC-FID< 100 ppm
Inorganic Salts Potassium Sulfate (K₂SO₄)Neutralization of excess H₂SO₄Ion Chromatography< 1.0%

Standard Operating Procedure: Optimized Synthesis and Purification

This step-by-step methodology integrates the troubleshooting principles discussed above into a self-validating workflow.

Phase 1: Electrophilic Sulfonation

  • Charge a dry, glass-lined reactor with 1,2,4-trichlorobenzene (1.0 eq).

  • Under vigorous agitation, slowly add fuming sulfuric acid (oleum, 20% SO₃) (1.2 eq). Maintain the internal jacket temperature below 40°C to control the initial exothermic reaction[1].

  • Gradually ramp the internal temperature to 100°C–110°C. Hold for 4 to 6 hours to ensure complete conversion while maximizing the thermodynamic preference for the 2,4,5-isomer[3].

Phase 2: Quench and Steam Distillation 4. Cool the reaction mixture to 40°C. Carefully quench the mixture by transferring it into a secondary vessel containing a 10-fold volume of crushed ice and water. 5. Initiate steam distillation directly on the quenched acidic mixture. Collect the distillate until the organic layer (unreacted 1,2,4-trichlorobenzene) ceases to separate in the receiving flask[4].

Phase 3: Controlled Neutralization 6. Transfer the purified aqueous sulfonic acid solution to a neutralization vessel equipped with active cooling. 7. Using a dosing pump, slowly add a 30% w/w aqueous Potassium Hydroxide (KOH) solution. 8. Critical Control Point: Maintain the internal temperature strictly below 60°C and stop the addition when the pH stabilizes between 7.0 and 7.5 to prevent SNAr hydrolysis[4].

Phase 4: Seeded Recrystallization 9. Heat the neutralized aqueous solution to 95°C until all solids (including co-precipitated K₂SO₄) are completely dissolved[1]. 10. Cool the solution slowly to 75°C. Once the metastable zone is reached, introduce 0.5% w/w pure KTCBS seed crystals to control crystal size distribution[1]. 11. Apply a programmed cooling ramp of 5°C/hour down to 5°C. This slow growth prevents the occlusion of inorganic salts. 12. Isolate the KTCBS crystals via vacuum filtration. Wash the filter cake with ice-cold 10% aqueous ethanol to displace the mother liquor without dissolving the product. 13. Dry the purified crystals under vacuum at 80°C to a constant weight.

References[1] Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6 - Smolecule

URL: 2]CAS 6378-25-2: 2,4,5-Trichlorobenzenesulfonic acid - CymitQuimica URL: 3]US20040242932A1 - Aromatic sulfonation reactions - Google Patents URL: 4]US4670610A - Preparation of 2,5-dichlorophenol - Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Potassium 2,4,5-Trichlorobenzenesulfonate with sodium salt

An In-Depth Comparative Guide to the Reactivity of Potassium and Sodium 2,4,5-Trichlorobenzenesulfonate For researchers and professionals in drug development and chemical synthesis, the choice of a counter-ion, though se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Potassium and Sodium 2,4,5-Trichlorobenzenesulfonate

For researchers and professionals in drug development and chemical synthesis, the choice of a counter-ion, though seemingly minor, can have profound implications for a reaction's kinetics, yield, and even the feasibility of a synthetic route. This guide provides a detailed comparison of the reactivity of Potassium 2,4,5-Trichlorobenzenesulfonate and its sodium counterpart, moving beyond simple physical properties to explore the underlying chemical principles that govern their behavior in solution.

The 2,4,5-trichlorobenzenesulfonate anion is a versatile moiety, utilized in applications ranging from the synthesis of novel dihydrothiazole-based anticonvulsant drugs to its use as a leaving group in organic reactions.[1] The reactivity of this anion is intrinsically linked to the properties of its associated cation—in this case, potassium (K⁺) versus sodium (Na⁺).

Physicochemical Properties: A Foundation for Comparison

A baseline understanding of the fundamental properties of each salt is essential before delving into reactivity. While both are salts of 2,4,5-trichlorobenzenesulfonic acid, the difference in the alkali metal cation dictates subtle but significant variations in their physical characteristics.[2][3][4]

PropertyPotassium 2,4,5-TrichlorobenzenesulfonateSodium 2,4,5-Trichlorobenzenesulfonate
CAS Number 62625-17-6[4][5]53423-65-7[6]
Molecular Formula C₆H₂Cl₃KO₃S[5]C₆H₂Cl₃NaO₃S[2][6]
Molecular Weight ~299.60 g/mol 283.49 g/mol [6][7]
Appearance White to light yellow powder or crystal[4]Dry Powder[2]
Purity (Typical) >98.0% (T)(HPLC)[4]Not specified, available from various suppliers.

The Decisive Role of the Counter-Ion in Reactivity

The observed differences in reactivity between the potassium and sodium salts are not due to the anion, which is identical, but are a direct consequence of the differing properties of the K⁺ and Na⁺ cations. These properties—ionic radius, charge density, and solvation energy—influence the salt's behavior in a reaction medium.

Key Cationic Properties

PropertyPotassium (K⁺)Sodium (Na⁺)Rationale & Implication
Ionic Radius ~138 pm~102 pmK⁺ is significantly larger than Na⁺.[8]
Charge Density LowerHigherThe positive charge of Na⁺ is concentrated over a smaller surface area, leading to stronger electrostatic interactions.
Hydration Energy Less ExothermicMore ExothermicThe higher charge density of Na⁺ attracts solvent molecules (like water) more strongly, making its salts often more hygroscopic.[9]
Hard-Soft Acid-Base (HSAB) Theory Softer AcidHarder AcidThe smaller, more charge-dense Na⁺ is a "harder" Lewis acid compared to the larger, more polarizable K⁺.[9]

These fundamental differences manifest in two critical areas for a practicing chemist: solubility and the degree of ion pairing.

Solubility: The Gateway to Reaction

For a salt to react in solution, it must first dissolve. The solubility of potassium and sodium salts can differ dramatically depending on the solvent system, a phenomenon dictated by the "like dissolves like" principle and lattice energy.

  • Aqueous Solubility : Generally, sodium salts tend to be more soluble in water than their potassium counterparts. The higher hydration energy of the Na⁺ ion often helps overcome the crystal lattice energy more effectively. However, there are many exceptions to this rule.[9][10]

  • Organic Solvents : In polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) commonly used in organic synthesis, the trend can reverse. The larger, "softer" K⁺ ion interacts more favorably with the larger, more polarizable solvent molecules. The "harder" Na⁺ ion may be less effectively solvated, leading to lower solubility. This is a critical consideration, as many organic reactions are performed in non-aqueous media. For instance, studies on the solubility of simple salts like NaCl and KCl in alcohols show complex, temperature-dependent behavior, underscoring the need for empirical evaluation in the specific solvent system of interest.[11][12]

Ion Pairing and the "Naked" Anion Effect

In solution, the sulfonate anion and its counter-ion exist in a dynamic equilibrium between being fully solvated and separated, or existing as a solvent-separated or contact ion pair. The extent of ion pairing significantly impacts the reactivity of the anion.

A more loosely-bound, or "naked," anion is more available to act as a nucleophile or a better leaving group. Due to its lower charge density, the K⁺ ion generally forms looser ion pairs with the sulfonate anion compared to the Na⁺ ion.[13] This can lead to enhanced reactivity for the potassium salt, particularly in solvents of low to moderate polarity.

The diagram below illustrates this concept, where the larger potassium ion results in a greater separation from the anion, increasing its availability for reaction.

G cluster_Na Sodium Salt in Solution cluster_K Potassium Salt in Solution Na_ion Na⁺ Anion_Na R-SO₃⁻ Na_ion->Anion_Na Tighter Ion Pair (Stronger Electrostatic Attraction) label_Na Lower Anion Reactivity K_ion K⁺ Anion_K R-SO₃⁻ K_ion->Anion_K Looser Ion Pair (Weaker Electrostatic Attraction) label_K Higher Anion Reactivity

Caption: Influence of counter-ion size on ion pairing and anion reactivity.

Experimental Protocol: Comparative Nucleophilic Substitution

To empirically determine the difference in reactivity, a comparative kinetics experiment is proposed. In this protocol, the 2,4,5-trichlorobenzenesulfonate anion serves as a leaving group in a nucleophilic substitution reaction with a model nucleophile, such as sodium azide. The reaction rate will serve as a direct measure of reactivity.

Objective: To compare the reaction rates of Potassium and Sodium 2,4,5-Trichlorobenzenesulfonate in a nucleophilic aromatic substitution (SNAᵣ) reaction.

Reaction Scheme: R-SO₃⁻M⁺ + Nu⁻ → R-Nu + MSO₃⁻ (Where R = 2,4,5-trichlorophenyl, M⁺ = K⁺ or Na⁺, Nu⁻ = Azide (N₃⁻))

Materials:

  • Potassium 2,4,5-Trichlorobenzenesulfonate (>98% purity)

  • Sodium 2,4,5-Trichlorobenzenesulfonate (>98% purity)

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., Biphenyl)

  • HPLC-grade Acetonitrile and Water

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Experimental Workflow Diagram:

G prep 1. Preparation - Dry glassware - Weigh reagents (K and Na salts, NaN₃) - Prepare stock solutions in DMF reaction_K 2a. Reaction K+ - Add K salt solution to reactor - Add NaN₃ solution - Start timer & heating (e.g., 80°C) prep->reaction_K reaction_Na 2b. Reaction Na+ - Add Na salt solution to reactor - Add NaN₃ solution - Start timer & heating (e.g., 80°C) prep->reaction_Na sampling 3. Time-Point Sampling - Withdraw aliquots at t=0, 1, 2, 4, 8 hr - Quench immediately in cold water reaction_K->sampling reaction_Na->sampling analysis 4. HPLC Analysis - Analyze quenched samples - Quantify disappearance of starting material against internal standard sampling->analysis data 5. Data Processing - Plot [Substrate] vs. Time - Determine initial reaction rates - Compare k_K vs. k_Na analysis->data

Caption: Workflow for comparing the reactivity of sulfonate salts.

Step-by-Step Procedure:

  • Preparation : Under an inert atmosphere (N₂ or Ar), prepare two identical reaction vessels. In separate volumetric flasks, prepare 0.1 M stock solutions of Potassium 2,4,5-Trichlorobenzenesulfonate, Sodium 2,4,5-Trichlorobenzenesulfonate, and 0.1 M Sodium Azide in anhydrous DMF. Add a known concentration of an internal standard to the sulfonate solutions.

  • Reaction Setup : Equilibrate both reaction vessels to the desired temperature (e.g., 80 °C) in a temperature-controlled heating block.

  • Initiation : Simultaneously (or in rapid succession), add the sodium azide stock solution to each of the sulfonate salt solutions. This marks time zero (t=0).

  • Monitoring : At defined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching : Immediately quench the reaction in each aliquot by diluting it into a known volume of a cold mobile phase mixture (e.g., acetonitrile/water) in an HPLC vial. This stops the reaction and prepares the sample for analysis.

  • Analysis : Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection. Develop a method that resolves the starting sulfonate salt from the product and the internal standard.

  • Data Interpretation : For each reaction, plot the concentration of the starting material (calculated relative to the internal standard) against time. The slope of this line will be proportional to the reaction rate. A steeper slope for the potassium salt would indicate higher reactivity under these conditions.

Self-Validation: The use of an internal standard corrects for any variations in injection volume during HPLC analysis. Running the experiments in parallel under identical conditions ensures a direct and trustworthy comparison. Characterization of the final product by ¹H NMR and Mass Spectrometry will confirm the reaction pathway.

Practical Implications and Selection Criteria

The choice between the potassium and sodium salt should be guided by the specific requirements of the synthetic step.

  • For reactions in polar aprotic solvents (DMF, DMSO): The Potassium salt is often the superior choice. Its anticipated higher solubility and tendency to form looser ion pairs can lead to significantly faster reaction rates and potentially higher yields.

  • For reactions in aqueous or highly protic media: The Sodium salt may be preferable due to its generally higher solubility in water.

  • For precipitation/crystallization steps: The choice depends on the desired outcome. If a byproduct's precipitation is used to drive a reaction forward, the salt forming the least soluble byproduct would be chosen. As a general rule, potassium salts of large anions (like perchlorate or tetraphenylborate) are often less soluble than their sodium counterparts.[9][10]

  • Handling and Storage: Potassium salts are often less hygroscopic than sodium salts.[9] For reactions that are sensitive to moisture, or for materials that require long-term storage, the potassium salt may offer better handling characteristics.

Conclusion

While Potassium and Sodium 2,4,5-Trichlorobenzenesulfonate share the same reactive anion, their performance in a chemical reaction can differ substantially. The potassium salt, owing to the larger ionic radius and lower charge density of the K⁺ ion, is predicted to exhibit enhanced reactivity in many common organic solvents due to better solubility and the formation of looser, more reactive ion pairs. The sodium salt may be advantageous in aqueous systems or when its hygroscopic nature is not a concern.

Ultimately, the optimal choice is context-dependent. The principles and experimental protocols outlined in this guide provide a framework for making an informed decision, enabling researchers to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and control.

References

  • Sodium 2,4,5-trichlorobenzenesulfonate | C6H2Cl3NaO3S - BuyersGuideChem . Available at: [Link]

  • CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid - Google Patents.
  • Sodium 2,4,5-trichlorobenzenesulfonate | C6H2Cl3NaO3S | CID 23673597 - PubChem . Available at: [Link]

  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies - PMC . Available at: [Link]

  • Why are potassium organic salts ever preferable to the sodium equivalents? - Chemistry Stack Exchange . Available at: [Link]

  • Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents - Journal of Chemical & Engineering Data . Available at: [Link]

  • Potassium - Wikipedia . Available at: [Link]

  • SODIUM 2,4,5-TRICHLOROBENZENESULFONATE - Inxight Drugs . Available at: [Link]

  • Why is potassium more reactive than sodium? - Doubtnut . Available at: [Link]

  • (STB)SodiuM 2,4,5-trichlorobenzenesulphonate - ChemBK . Available at: [Link]

  • Determination of the solubilities of lithium, sodium, and potassium sulphates in absolute methyl and ethyl alcohols - Scholars' Mine . Available at: [Link]

  • A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) - ResearchGate . Available at: [Link]

  • Why Na is more reactive than K? - Quora . Available at: [Link]

  • Solubility of different salts used in the control of the water activity of foods - SciELO . Available at: [Link]

  • The Effect of Counterions of Linear Alkylbenzene Sulfonate on Skin Compatibility - ResearchGate . Available at: [Link]

  • Counterion-Free Ionic Associating Polymers: In Situ Ionization and Coupling of Alkyl Sulfonate Precursors | Macromolecules - ACS Publications . Available at: [Link]

  • Ion-specific and charge effects in counterion binding to poly(styrenesulfonate) anions | Request PDF - ResearchGate . Available at: [Link]

  • Explain why is sodium less reactive than potassium. - YouTube . Available at: [Link]

  • Science of Food column: A duel of salts — sodium versus potassium - Summit Daily News . Available at: [Link]

  • Role of the Counterions in the Surface Tension of Aqueous Surfactant Solutions. A Computer Simulation Study of Alkali Dodecyl Sulfate Systems - MDPI . Available at: [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.

Sources

Comparative

Beyond Tosylates: Evaluating the Efficacy of 2,4,5-Trichlorobenzenesulfonate as a High-Performance Sulfonating Agent

Introduction: The Leaving Group Dilemma in Organic Synthesis In advanced organic synthesis, medicinal chemistry, and materials science, the choice of a sulfonating agent dictates the success of subsequent nucleophilic su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Leaving Group Dilemma in Organic Synthesis

In advanced organic synthesis, medicinal chemistry, and materials science, the choice of a sulfonating agent dictates the success of subsequent nucleophilic substitutions, cross-couplings, or elimination reactions. While traditional agents like p-Toluenesulfonyl chloride (TsCl) and Trifluoromethanesulfonic anhydride (Tf₂O) dominate the extremes of stability and reactivity, they often force chemists into a compromise. TsCl is highly stable but sometimes lacks the electrophilic punch needed for stubborn substrates, whereas Tf₂O is exceptionally reactive but notoriously harsh, moisture-sensitive, and expensive.

Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS) and its active electrophilic derivative, 2,4,5-Trichlorobenzenesulfonyl chloride, emerge as a highly effective middle ground. Synthesized industrially via the electrophilic aromatic substitution of 2,4,5-trichlorobenzene using fuming sulfuric acid (1[1]), this compound offers near-triflate reactivity while maintaining the bench-stability of a standard tosylate.

Mechanistic Causality: The Power of the Inductive Effect

To understand the efficacy of 2,4,5-Trichlorobenzenesulfonate, we must examine the causality behind leaving group ability. A leaving group's proficiency is inversely proportional to the basicity of its expelled anion.

Standard tosylates feature an electron-donating methyl group, which slightly destabilizes the resulting anion, making it a relatively strong base and only a moderate leaving group (2[2]). Conversely, the 2,4,5-trichlorobenzenesulfonate moiety is armed with three highly electronegative chlorine atoms. Through strong inductive electron withdrawal (-I effect), these halogens pull electron density away from the aromatic ring and the sulfonate core. This dramatically stabilizes the negative charge on the expelled anion, lowering its pKa and rendering it a vastly superior leaving group capable of facilitating difficult concerted mechanisms, such as aryne generation (3[3]).

Reactivity TsO Tosylate (TsO⁻) Base: Weak Stability: High Cost: Low TCBS 2,4,5-Trichlorobenzenesulfonate Base: Very Weak Stability: High Cost: Moderate TsO->TCBS +3x Cl Inductive Effect TfO Triflate (TfO⁻) Base: Extremely Weak Stability: Low Cost: High TCBS->TfO +CF3 Inductive Effect

Comparative leaving group ability driven by electron-withdrawing inductive effects.

Comparative Efficacy Analysis

When benchmarking 2,4,5-Trichlorobenzenesulfonyl chloride against other common agents, the data reveals a distinct operational advantage for complex syntheses where triflic anhydride is too destructive or expensive.

Sulfonating AgentActive Leaving GroupElectronic EffectRelative ReactivityBench StabilityCost-Efficiency
p-Toluenesulfonyl Chloride (TsCl) Tosylate (TsO⁻)Electron-Donating (-CH₃)BaselineVery HighExcellent
Methanesulfonyl Chloride (MsCl) Mesylate (MsO⁻)None (Aliphatic)ModerateHighExcellent
2,4,5-Trichlorobenzenesulfonyl Chloride 2,4,5-TrichlorobenzenesulfonateStrongly Electron-Withdrawing (3x -Cl)HighHighGood
Trifluoromethanesulfonic Anhydride (Tf₂O) Triflate (TfO⁻)Extremely Electron-Withdrawing (-CF₃)Very HighLow (Moisture Sensitive)Poor

Structural Stability & Crystallography

Unlike aliphatic sulfonates (like mesylates) which can undergo unwanted side reactions, or triflates which degrade rapidly upon atmospheric exposure, 2,4,5-trichlorobenzenesulfonates exhibit robust solid-state stability. Crystallographic studies reveal that the two aryl rings in phenyl 2,4,5-trichlorobenzenesulfonate orient gauche to one another around the S-O bond. This conformation is stabilized by unique C-Cl···π intermolecular interactions and ribbon-like extended structures in the solid state (4[4]). This structural rigidity prevents premature degradation, allowing for easier handling, storage, and precise stoichiometric control during reactions (5[5]).

Self-Validating Experimental Protocol: Aryne Precursor Synthesis

To demonstrate the trustworthiness and practical application of this reagent, below is a self-validating protocol for synthesizing 2-(trimethylsilyl)phenyl 2,4,5-trichlorobenzenesulfonate—a proven surrogate for Kobayashi's aryne precursors that entirely avoids the use of hazardous triflic acid (3[3]).

G A Alcohol/Phenol Substrate C 2,4,5-Trichlorobenzenesulfonate Ester (Highly Activated Intermediate) A->C Pyridine / DCM 0 °C to RT B 2,4,5-Trichlorobenzenesulfonyl Chloride (Active Sulfonating Agent) B->C Pyridine / DCM 0 °C to RT E Target Substituted Product (High Yield) C->E Nucleophilic Attack F 2,4,5-Trichlorobenzenesulfonate Anion (Stable Leaving Group) C->F Expulsion D Nucleophile (e.g., Amine, Thiol) D->E

Mechanistic workflow of 2,4,5-Trichlorobenzenesulfonate esterification and nucleophilic substitution.

Step-by-Step Methodology

Phase 1: Sulfonylation (Activation)

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(trimethylsilyl)phenol in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Argon prevents ambient moisture from prematurely hydrolyzing the highly electrophilic sulfonyl chloride.

  • Base Addition: Introduce 2.0 equivalents of anhydrous pyridine to the stirring solution.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during S-O bond formation. Without it, the acidic environment could cleave the sensitive trimethylsilyl group or stall the reaction by forming non-nucleophilic salts (5[5]).

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2,4,5-trichlorobenzenesulfonyl chloride portion-wise.

    • Causality: The 0 °C environment controls the exothermic kinetics of the reaction, minimizing the formation of bis-sulfonated or degraded side-products.

  • System Validation (TLC): Allow the reaction to warm to room temperature and monitor via Thin Layer Chromatography (Hexane/EtOAc 8:2). The system is self-validating: the complete disappearance of the phenol starting material spot and the emergence of a new, distinct UV-active spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the stable sulfonate ester as a brownish solid.

Phase 2: Application (Leaving Group Expulsion) Subjecting the isolated 2,4,5-trichlorobenzenesulfonate ester to a fluoride source (such as TBAF or CsF) triggers a concerted elimination cascade. The fluoride selectively attacks the silicon atom of the trimethylsilyl group, prompting the expulsion of the exceptionally stable 2,4,5-trichlorobenzenesulfonate anion. This generates the highly reactive benzyne intermediate in situ, ready for subsequent cycloaddition or trapping reactions (3[3]).

References

  • Source: National Institutes of Health (NIH)
  • Buy Potassium 2,4,5-Trichlorobenzenesulfonate | 62625-17-6 - Smolecule Source: Smolecule URL
  • Source: National Institutes of Health (NIH) / Acta Crystallogr E Crystallogr Commun.
  • N-Benzyl-2,4,5-trichlorobenzenesulfonamide Research Chemical - Benchchem Source: Benchchem URL
  • 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem Source: Benchchem URL

Sources

Validation

Analytical Validation of Synthesized Potassium 2,4,5-Trichlorobenzenesulfonate: A Comparative HPLC Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, permanently ionized compounds. Potassium 2,4,5-Trichlorobenzenesulfonate (CAS 62625-17-6) is a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, permanently ionized compounds. Potassium 2,4,5-Trichlorobenzenesulfonate (CAS 62625-17-6) is a critical intermediate in agrochemical and pharmaceutical synthesis. In drug development, the purity of such sulfonated building blocks is paramount; positional isomers (such as the 2,3,5- or 2,4,6-trichloro derivatives) can propagate through synthetic pathways, leading to unwanted side products or potentially genotoxic impurities.

This guide objectively compares the performance and purity profile of an in-house synthesized, ultra-pure Potassium 2,4,5-Trichlorobenzenesulfonate against standard commercial alternatives. Furthermore, it details the causality and methodology behind the Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) method used to validate these claims.

Mechanistic Insight: The Analytical Strategy for Sulfonate Salts

Gas chromatography (GC) is fundamentally unsuitable for the direct analysis of sulfonate salts due to their non-volatile and thermally labile nature. While standard reversed-phase HPLC (RP-HPLC) is the default for aromatic compounds, it fails for benzenesulfonates. The causality behind this failure is rooted in the molecule's pKa. Sulfonic acids are strong acids (pKa < 1); thus, they remain permanently ionized at all practical mobile phase pH levels. This permanent negative charge prevents meaningful interaction with a hydrophobic C18 stationary phase, resulting in elution at the void volume and severe peak tailing 1.

To overcome this, we employ Ion-Pairing RP-HPLC . By introducing Tetrabutylammonium hydrogen sulfate (TBAHS) into the mobile phase, the bulky, positively charged tetrabutylammonium cation forms a neutral, lipophilic ion-pair complex with the 2,4,5-trichlorobenzenesulfonate anion. This dynamic complex successfully partitions into the C18 stationary phase 2. The bulky nature of the ion-pair amplifies slight steric differences between the 2,4,5-isomer and its 2,3,5- counterpart, allowing for baseline chromatographic resolution. Detection at 225 nm provides optimal sensitivity for the chlorobenzene chromophore 3.

Synthesis_Pathway SM 1,2,4-Trichlorobenzene (Starting Material) Major 2,4,5-Trichloro-BSA (Target Intermediate) SM->Major Major Electrophilic Substitution Minor1 2,3,5-Trichloro-BSA (Isomeric Impurity) SM->Minor1 Minor Side Reaction Minor2 2,4,6-Trichloro-BSA (Isomeric Impurity) SM->Minor2 Minor Side Reaction Reagent Sulfonation (H2SO4 / SO3) Reagent->Major Salt Potassium 2,4,5-Trichlorobenzenesulfonate (Final Product) Major->Salt KOH Neutralization

Fig 1: Synthesis pathway of Potassium 2,4,5-Trichlorobenzenesulfonate and isomeric impurities.

Comparative Performance Data

To demonstrate the efficacy of our optimized synthetic and purification route (which utilizes controlled low-temperature sulfonation followed by selective recrystallization), we analyzed our in-house synthesized product against two leading commercial grades. The quantitative data, derived from the self-validating HPLC protocol described in Section 3, is summarized below.

ParameterSynthesized High-PurityCommercial Grade ACommercial Grade B
Assay (HPLC, % w/w) 99.8%98.2%95.4%
2,3,5-Isomer Impurity < 0.1%1.1%3.2%
2,4,6-Isomer Impurity Not Detected0.5%1.0%
Unreacted 1,2,4-TCB < 0.05%0.1%0.3%
Moisture Content 0.1%0.5%1.2%
Visual Appearance Brilliant White CrystalsOff-white PowderPale Yellow Powder

Key Takeaway: The in-house synthesized product exhibits a near-complete absence of the 2,3,5-isomer. In downstream pharmaceutical applications, a 3.2% isomeric impurity (as seen in Commercial Grade B) can drastically reduce the yield of the final Active Pharmaceutical Ingredient (API) due to competitive side reactions.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By hardcoding System Suitability Testing (SST) criteria into the workflow, the method mathematically proves its own resolving power before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Buffer Solution: Dissolve 1.70 g of Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mM) in 1000 mL of Milli-Q water. Adjust the pH to 3.0 using dilute phosphoric acid to suppress the ionization of any residual silanols on the stationary phase.

  • Blending: Mix the Buffer Solution and HPLC-grade Acetonitrile in a 60:40 (v/v) ratio.

  • Filtration: Filter the mobile phase through a 0.45 µm nylon membrane and degas ultrasonically for 15 minutes to prevent baseline noise caused by micro-bubbles.

Step 2: Sample & Standard Preparation
  • Diluent: Use the prepared mobile phase as the diluent to prevent solvent-shock peak distortion.

  • Standard Solution: Accurately weigh 50.0 mg of Potassium 2,4,5-Trichlorobenzenesulfonate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Sample Solution: Prepare the synthesized and commercial samples in the exact same manner (1.0 mg/mL).

Step 3: Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30 °C (Maintains consistent ion-pairing dynamics).

  • Detection Wavelength: UV at 225 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (The Self-Validation Gate)

Before analyzing the samples, inject a resolution mixture containing both the 2,4,5-isomer and the 2,3,5-isomer. The system is only deemed valid if it meets the following causality-driven criteria:

  • Resolution ( Rs​ ): Must be ≥1.5 between the 2,4,5 and 2,3,5 isomers. (Ensures baseline separation).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak. (Proves the ion-pairing reagent is effectively masking secondary silanol interactions).

  • Relative Standard Deviation (RSD): ≤1.0% for 5 replicate injections of the standard.

HPLC_Workflow Prep Sample Prep (1.0 mg/mL in Mobile Phase) Inject Injection (10 µL Volume) Prep->Inject Column C18 Column + TBAHS (Ion-Pairing Separation) Inject->Column Isocratic Flow Detect UV Detection (225 nm Wavelength) Column->Detect Elution Analyze Data Analysis (Peak Integration & SST) Detect->Analyze Signal Output

Fig 2: Ion-pairing RP-HPLC workflow for the quantification of sulfonate salts.

References

  • Source: PubMed (National Institutes of Health)
  • Title: HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water Source: ResearchGate URL
  • Title: Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent Source: Physical Testing and Chemical Analysis Part B: Chemical Analysis URL

Sources

Comparative

A Comparative Guide to the Sulfonation of Chlorinated Benzenes for Industrial and Research Applications

Introduction Chlorinated benzenes are a class of aromatic compounds that serve as foundational building blocks in the synthesis of numerous high-value chemicals. The introduction of a sulfonic acid (-SO₃H) group onto the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorinated benzenes are a class of aromatic compounds that serve as foundational building blocks in the synthesis of numerous high-value chemicals. The introduction of a sulfonic acid (-SO₃H) group onto the chlorobenzene ring via electrophilic aromatic substitution significantly enhances their utility, yielding key intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] The resulting chlorobenzenesulfonic acids, particularly the para-isomer, are prized for their reactivity and physical properties.[1]

The selection of a sulfonation method is a critical decision in the synthetic workflow, directly impacting product yield, isomer purity, reaction kinetics, and the generation of undesirable byproducts. This guide provides an in-depth comparative analysis of the most prevalent methods for the sulfonation of chlorinated benzenes. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a quantitative comparison of their performance to empower researchers, scientists, and drug development professionals in making informed methodological choices.

Chapter 1: The Fundamentals of Electrophilic Aromatic Sulfonation (SEAr) of Chlorinated Benzenes

The sulfonation of a chlorinated benzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The core of this transformation involves the attack of a potent electrophile, typically sulfur trioxide (SO₃) or a related species, on the electron-rich π-system of the benzene ring.

The chlorine atom, while deactivating the ring towards electrophilic attack compared to unsubstituted benzene, is an ortho, para-directing group due to the resonance stabilization it provides to the intermediate carbocation (the sigma complex or arenium ion).[3][4]

However, the steric hindrance imposed by the bulky sulfonic acid group and the chlorine atom makes substitution at the ortho position unfavorable.[5] Consequently, sulfonation of monochlorobenzene overwhelmingly yields the para isomer, 4-chlorobenzenesulfonic acid, often with purities exceeding 98%.[6]

Logical Flow of Electrophilic Aromatic Sulfonation

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation E_Source Sulfonating Agent (e.g., H₂SO₄, Oleum, SO₃) Electrophile Electrophile (E⁺) (e.g., SO₃, H₃SO₄⁺) E_Source->Electrophile Chlorobenzene Chlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Chlorobenzene->Sigma_Complex + E⁺ Product Chlorobenzenesulfonic Acid Sigma_Complex->Product - H⁺

Caption: Generalized workflow for the electrophilic aromatic sulfonation of chlorobenzene.

Chapter 2: Comparative Analysis of Sulfonating Agents

The choice of sulfonating agent is dictated by the desired reactivity, scale, and tolerance for potential byproducts. Each method presents a unique set of advantages and challenges.

Method 1: Concentrated Sulfuric Acid (H₂SO₄)

This is the most straightforward and cost-effective method for laboratory and industrial-scale sulfonation. The reaction involves heating chlorobenzene with concentrated sulfuric acid.[7]

Mechanism and Rationale: In concentrated sulfuric acid, the active electrophile is debated but is considered to be either sulfur trioxide (SO₃), formed from the self-dehydration of sulfuric acid, or the protonated form, H₃SO₄⁺.[6][8] The reaction is reversible, as the water produced during the reaction can dilute the acid, pushing the equilibrium back towards the reactants.[7][9] To drive the reaction to completion, an excess of sulfuric acid is often used, or the water is removed as it is formed.[10][11]

Detailed Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3 moles of monochlorobenzene.

  • Slowly add 1 mole of concentrated sulfuric acid (98%) to the flask while stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 100°C) and maintain for several hours, monitoring the reaction progress.[12]

  • To enhance the reaction rate, thionyl chloride (1.2 moles) can be added to the initial mixture to chemically remove the water of formation as SO₂ and HCl gas.[9]

  • Upon completion, the excess chlorobenzene is removed by steam distillation.

  • The resulting aqueous solution is neutralized with a base (e.g., calcium hydroxide or sodium hydroxide) to precipitate the sulfonic acid as its salt.

  • The salt is collected by filtration. To obtain the free acid, the salt is redissolved in hot water and acidified with a strong acid like HCl, causing the less soluble chlorobenzenesulfonic acid to crystallize upon cooling.[1]

Performance Analysis:

  • Yield: Moderate. Yields can be limited by the reaction equilibrium.[12]

  • Purity: High para-selectivity is achieved, typically around 98.8%.[6]

  • Byproducts: Minimal sulfone formation is observed under these conditions.[13]

  • Causality: The choice of concentrated H₂SO₄ is driven by its low cost and availability. However, its moderate reactivity and the reversible nature of the reaction necessitate strategies like water removal to achieve acceptable yields, making it less efficient than stronger agents.[9]

Method 2: Fuming Sulfuric Acid (Oleum)

Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a more powerful sulfonating agent than sulfuric acid alone and is widely used in industrial processes.[5][8]

Mechanism and Rationale: The high concentration of SO₃ in oleum significantly increases the reaction rate. The primary sulfonating entity at high H₂SO₄ concentrations is considered to be pyrosulfuric acid (H₂S₂O₇).[6] This potent electrophile readily attacks the chlorobenzene ring. The reaction is faster and can be conducted at lower temperatures compared to using concentrated sulfuric acid alone.

Detailed Experimental Protocol:

  • In a well-ventilated fume hood, charge a jacketed glass reactor with chlorobenzene.

  • Cool the reactor to the target temperature (e.g., 30-60°C).

  • Slowly add 10-20% oleum to the stirred chlorobenzene over a period of 1-2 hours, carefully controlling the temperature as the reaction is exothermic.[12]

  • After the addition is complete, allow the reaction to stir for an additional 1-3 hours until completion is confirmed.

  • The workup procedure is similar to the sulfuric acid method, involving careful quenching of the reaction mixture, neutralization, and isolation of the sulfonic acid salt.

Performance Analysis:

  • Yield: Good to excellent. The high reactivity overcomes the equilibrium limitations seen with concentrated sulfuric acid.

  • Purity: Excellent para-selectivity is maintained.

  • Byproducts: There is a slightly higher risk of forming 4,4'-dichlorodiphenyl sulfone compared to concentrated sulfuric acid, especially at elevated temperatures.[14]

  • Causality: Oleum is selected when higher throughput and faster reaction times are required. Its increased reactivity allows for lower temperatures, which can improve selectivity and reduce degradation, but its corrosive nature and the potential for sulfone formation require more stringent process control.

Method 3: Sulfur Trioxide (SO₃)

Using sulfur trioxide, often in a complex with a solvent, is a highly efficient but also highly reactive method of sulfonation.

Mechanism and Rationale: SO₃ is the ultimate electrophile in most sulfonation reactions.[5] When used directly, typically in an aprotic solvent like nitromethane or liquid sulfur dioxide, the reaction is rapid.[15] Kinetic studies show the reaction is first-order in chlorobenzene and second-order in SO₃, suggesting a mechanism involving two molecules of SO₃ in the rate-limiting step, possibly forming a reactive intermediate.[15][16]

cluster_0 Sulfur Trioxide Mechanism CB Chlorobenzene Intermediate [CB·(SO₃)₂] Complex CB->Intermediate SO3_1 SO₃ SO3_1->Intermediate SO3_2 SO₃ SO3_2->Intermediate Product Arenepyrosulfonic Acid (ArS₂O₆H) Intermediate->Product Proton Transfer Final_Product Chlorobenzenesulfonic Acid (after hydrolysis) Product->Final_Product + H₂O

Caption: Proposed mechanism for sulfonation with sulfur trioxide in aprotic solvents.

Detailed Experimental Protocol:

  • Dissolve chlorobenzene in a dry, aprotic solvent (e.g., nitromethane) in a reactor under an inert atmosphere (e.g., nitrogen).[16]

  • Cool the solution to a low temperature (e.g., -10°C to 0°C).

  • Slowly add a solution of stabilized liquid SO₃ in the same solvent to the chlorobenzene solution, maintaining strict temperature control.

  • Stir the reaction at low temperature for 1-2 hours.

  • The reaction is typically quenched by pouring it onto ice, which hydrolyzes intermediate pyrosulfonic acids and anhydrides to the desired sulfonic acid.

  • The product is then isolated via neutralization and crystallization as previously described.

Performance Analysis:

  • Yield: Very high to quantitative.

  • Purity: Excellent para-selectivity (98.96%).

  • Byproducts: The primary byproducts are arenesulfonic anhydrides and pyrosulfonic acids, which are hydrolyzed to the sulfonic acid during workup.[15][16] Diaryl sulfone formation is very low (<1%).[15]

  • Causality: This method is chosen for its speed and efficiency, particularly for substrates that are less reactive. The use of aprotic solvents and low temperatures minimizes side reactions. However, the high reactivity and hazardous nature of SO₃ demand specialized equipment and handling procedures.

Method 4: Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid is a highly reactive agent primarily used to synthesize sulfonyl chlorides (R-SO₂Cl), which are versatile intermediates that can be subsequently hydrolyzed to sulfonic acids.[17]

Mechanism and Rationale: Chlorosulfonic acid acts as both a sulfonating and a chlorinating agent. It reacts with chlorobenzene to form 4-chlorobenzenesulfonyl chloride.[2] This intermediate is often the desired product for subsequent reactions (e.g., to make sulfonamides). If the sulfonic acid is the target, the sulfonyl chloride is hydrolyzed in a separate step. Using an excess of chlorosulfonic acid is common to drive the reaction to completion.[18]

Detailed Experimental Protocol:

  • In a suitable reactor, charge chlorosulfonic acid (e.g., 3 moles per mole of chlorobenzene).[18]

  • Slowly add chlorobenzene to the acid with vigorous stirring, maintaining the temperature between 30°C and 70°C.[2]

  • Stir the mixture for 4-5 hours.

  • To isolate the sulfonyl chloride, the reaction mixture is carefully poured onto crushed ice. The water-insoluble 4-chlorobenzenesulfonyl chloride precipitates and can be collected by filtration.

  • To obtain the sulfonic acid, the isolated sulfonyl chloride is heated with water or a dilute base to induce hydrolysis.

Performance Analysis:

  • Yield: Good. Yields of the intermediate sulfonyl chloride are reported in the 70-80% range.[18]

  • Purity: High para-selectivity.

  • Byproducts: The main byproduct is 4,4'-dichlorodiphenyl sulfone, with yields reported between 8-12%.[18] Some 4-chlorobenzenesulfonic acid is also formed directly.[18]

  • Causality: This method is the preferred route when the sulfonyl chloride is the desired intermediate for creating derivatives like acaricides or pharmaceuticals.[2] While it can produce the sulfonic acid via hydrolysis, the formation of significant sulfone byproducts and the handling of the highly corrosive reagent are key considerations.

Chapter 3: Comparative Data Summary

The following table summarizes the key performance indicators for the different sulfonation methods discussed.

FeatureConc. H₂SO₄Oleum (Fuming H₂SO₄)Sulfur Trioxide (SO₃)Chlorosulfonic Acid (ClSO₃H)
Primary Product Sulfonic AcidSulfonic AcidSulfonic AcidSulfonyl Chloride
Typical Yield ModerateGood - ExcellentExcellentGood (for sulfonyl chloride)
Para:Ortho Ratio ~99:1[6]>99:1~99:1High para-selectivity
Reaction Temp. High (e.g., 100°C)Moderate (e.g., 30-60°C)Low (e.g., -10 to 0°C)Moderate (e.g., 30-70°C)[2]
Key Byproducts MinimalDiaryl SulfoneAnhydrides, Pyrosulfonic acids[15]Diaryl Sulfone (8-12%)[18]
Reagent Cost LowLow-ModerateModerateModerate
Safety Concerns CorrosiveHighly CorrosiveHighly Reactive, Moisture SensitiveHighly Corrosive, Violent reaction with water

Chapter 4: Comparative Experimental Workflow

The general laboratory workflows for each method, from reaction setup to initial product isolation, are outlined below.

cluster_H2SO4 Concentrated H₂SO₄ cluster_Oleum Oleum cluster_SO3 Sulfur Trioxide (SO₃) cluster_ClSO3H Chlorosulfonic Acid H2SO4 Charge Chlorobenzene & H₂SO₄ Heat to 100°C for several hours Steam distill excess chlorobenzene Neutralize & filter salt Oleum Charge Chlorobenzene Cool reactor Slowly add Oleum at 30-60°C Stir 1-3 hours Quench, neutralize & filter salt SO3 Dissolve Chlorobenzene in solvent Cool to -10°C Slowly add SO₃ solution Stir 1-2 hours Quench on ice, neutralize & filter ClSO3H Charge ClSO₃H Slowly add Chlorobenzene at 30-70°C Stir 4-5 hours Quench on ice Filter solid sulfonyl chloride

Caption: High-level comparison of experimental workflows for different sulfonation methods.

Conclusion

The sulfonation of chlorinated benzenes can be accomplished effectively through several distinct methods, each with a specific profile of advantages and disadvantages.

  • Concentrated Sulfuric Acid is a cost-effective choice for applications where moderate yields are acceptable and process simplicity is valued.

  • Oleum represents a more industrially relevant approach, offering higher reaction rates and yields, making it suitable for large-scale production where byproduct management is established.

  • Sulfur Trioxide in an aprotic solvent provides the highest yields and purity with minimal sulfone formation, positioning it as the premier choice for high-value applications, despite its stringent handling requirements.

  • Chlorosulfonic Acid is the optimal reagent when the synthetic target is the sulfonyl chloride derivative. While the sulfonic acid can be obtained via hydrolysis, direct sulfonation methods are often more efficient if the acid is the final product.

The selection of the ideal method hinges on a careful evaluation of the project's specific goals, including required purity, yield, scale, cost, and the available safety infrastructure. This guide serves as a foundational resource to assist scientists and engineers in navigating these choices with confidence.

References

  • ResearchGate. Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Available at: [Link]

  • Canadian Science Publishing. THE SULPHONATION OF CHLOROBENZENE. Available at: [Link]

  • Scilit. Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Available at: [Link]

  • Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available at: [Link]

  • YouTube. 4-Chlorobenzene sulfonic acid. Available at: [Link]

  • University of North Texas Digital Library. Secondary reactions and partial rate factors in the sulfonation of chlorobenzene and toluene. Available at: [Link]

  • Vedantu. Write the equation of reaction of chlorobenzene: Sulphonation. Available at: [Link]

  • ResearchGate. Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Available at: [Link]

  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Canadian Journal of Chemistry. On the positional reactivity order in the sulfur trioxide sulfonation of benzene, halogenobenzenes, halogenonaphthalenes, and ch. Available at: [Link]

  • Filo. Question: Explain the sulphonation reaction of chlorobenzene. What happe... Available at: [Link]

  • Chemistry Steps. Sulfonation of Benzene. Available at: [Link]

  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • SpringerLink. Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]

  • Journal of the Chemical Society (Resumed). 126. The kinetics of aromatic sulphonation reactions : the sulphonation of p -nitrotoluene and of chlorobenzene by sulphur trioxide. Available at: [Link]

  • Aakash Institute. Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions. Available at: [Link]

  • Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available at: [Link]

  • Chemical Science. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Available at: [Link]

  • Digital Commons @ NJIT. Azeotropic sulfonation of chlorobenzene. Available at: [Link]

  • Wiley Online Library. "Sulfonation and Sulfation". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Potassium 2,4,5-Trichlorobenzenesulfonate

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the cross-validation of Potassium 2,4,5-Trichlorobenzenesulfonate, a compound of interest in various chemical and pharmaceutical applications. We will explore the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on establishing a robust, self-validating system for the analysis of this halogenated aromatic sulfonate, ensuring data integrity and regulatory compliance.

The Critical Need for Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] For the quantification of Potassium 2,4,5-Trichlorobenzenesulfonate, we will compare a widely used chromatographic technique, HPLC, with an absolute quantification method, qNMR.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is a workhorse in most analytical laboratories. For a sulfonate like Potassium 2,4,5-Trichlorobenzenesulfonate, a reversed-phase HPLC method with UV detection is a logical starting point. The non-polar stationary phase will interact with the aromatic ring, while the sulfonate group will provide sufficient polarity for elution with a suitable mobile phase.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • System: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, and diode array detector (DAD).

  • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[4]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution: A gradient is chosen to ensure good separation of the main peak from any potential impurities. A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.[4]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Potassium 2,4,5-Trichlorobenzenesulfonate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing Potassium 2,4,5-Trichlorobenzenesulfonate and prepare a solution in the diluent to achieve a concentration within the calibration range.

4. Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[2]

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the concentration of a substance without the need for a chemically identical reference standard for calibration.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[6] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, an absolute quantification can be achieved.[7]

Experimental Protocol: ¹H-qNMR Analysis

1. Instrumentation:

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

2. Reagents and Solvents:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for dissolving both the analyte and a potential internal standard.

  • Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte's signals is required. Maleic acid is a good candidate.

3. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., 20 mg of maleic acid) and dissolve it in a precise volume of DMSO-d₆ (e.g., 10 mL) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of the Potassium 2,4,5-Trichlorobenzenesulfonate sample (e.g., 20 mg) into an NMR tube. Add a precise volume of the internal standard stock solution (e.g., 0.6 mL).

4. NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification.

  • Number of Scans: Dependent on the sample concentration, but typically 16 or 32 scans are sufficient.

5. Data Processing and Quantification:

  • The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m_IS = Mass of the internal standard

    • V = Volume of the solvent

Cross-Validation Workflow

The cross-validation process involves analyzing the same batch of Potassium 2,4,5-Trichlorobenzenesulfonate by both HPLC and qNMR and comparing the results. The workflow is designed to ensure a comprehensive evaluation of the analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Results Comparison cluster_conclusion Conclusion Sample Single Batch of Potassium 2,4,5-Trichlorobenzenesulfonate HPLC_Prep Prepare HPLC Sample & Standards Sample->HPLC_Prep qNMR_Prep Prepare qNMR Sample with Internal Std Sample->qNMR_Prep HPLC_Run Execute HPLC Method HPLC_Prep->HPLC_Run HPLC_Data Process HPLC Data HPLC_Run->HPLC_Data HPLC_Result HPLC Assay Result HPLC_Data->HPLC_Result Compare Compare Results HPLC_Result->Compare qNMR_Run Acquire ¹H-NMR Spectrum qNMR_Prep->qNMR_Run qNMR_Data Process qNMR Data qNMR_Run->qNMR_Data qNMR_Result qNMR Assay Result qNMR_Data->qNMR_Result qNMR_Result->Compare Conclusion Acceptance or Investigation Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Data

To illustrate the comparative performance of the two methods, the following table summarizes hypothetical but realistic validation data for the analysis of Potassium 2,4,5-Trichlorobenzenesulfonate.

Parameter HPLC-UV ¹H-qNMR Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999N/A (Single Point Calibration)≥ 0.995
Range (µg/mL) 1 - 100N/ADefined by linearity and accuracy
Accuracy (% Recovery) 99.2 - 100.5%98.9 - 101.2%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 0.5%≤ 0.3%≤ 2%
- Intermediate Precision≤ 0.8%≤ 0.6%≤ 2%
Limit of Quantitation (LOQ) 1 µg/mL~50 µg/mLDemonstrated with acceptable precision and accuracy
Specificity Demonstrated through peak purity and forced degradationHigh (based on unique chemical shifts)No interference at the analyte retention time

Discussion and Interpretation

The results from both methods demonstrate their suitability for the intended purpose of quantifying Potassium 2,4,5-Trichlorobenzenesulfonate.

  • HPLC-UV is highly sensitive, with a low limit of quantitation, making it ideal for the analysis of low-level impurities in addition to the main component. Its reliance on chromatographic separation also provides information about the purity of the sample. However, it is a comparative technique that relies on a well-characterized reference standard.

  • ¹H-qNMR , on the other hand, is an absolute method that does not require a specific reference standard for the analyte.[5] Its precision is excellent, and its high specificity is derived from the unique chemical shifts of the protons in the molecule. The main limitation of qNMR is its lower sensitivity compared to HPLC.

The cross-validation of results from these two orthogonal techniques provides a high degree of confidence in the analytical data. A successful cross-validation would show a strong correlation between the assay values obtained from both methods, typically within a pre-defined acceptance criterion of ±2%. Any significant discrepancy would trigger an investigation to identify the source of the difference.

Decision Framework for Method Selection

The choice of analytical method often depends on the specific application. The following diagram illustrates a decision-making framework for selecting between HPLC and qNMR for the analysis of Potassium 2,4,5-Trichlorobenzenesulfonate.

DecisionFramework cluster_questions Key Questions cluster_methods Recommended Method Start Analytical Need Q1 Need for Impurity Profiling? Start->Q1 Q2 Reference Standard Available? Q1->Q2 No HPLC HPLC Q1->HPLC Yes Q3 High Throughput Needed? Q2->Q3 Yes qNMR qNMR Q2->qNMR No Q3->HPLC Yes Q3->qNMR No

Caption: Decision framework for analytical method selection.

Conclusion

The cross-validation of analytical results for Potassium 2,4,5-Trichlorobenzenesulfonate using both HPLC and qNMR provides a robust and reliable approach to its quantification. While HPLC offers superior sensitivity and impurity profiling capabilities, qNMR provides an absolute and highly precise method for assay determination. The integration of both techniques into a comprehensive analytical strategy ensures the highest level of data integrity, which is essential for regulatory submissions and product quality control. This guide has provided the foundational knowledge and experimental frameworks to empower researchers and scientists in making informed decisions for their analytical needs.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Kvalheim, O. M., et al. (2009). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Journal of Liquid Chromatography & Related Technologies, 32(10), 1435-1447. [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - scientific guideline. [Link]

  • International Fertilizer Association. (2009). Recommended Best Practice for the Analysis of Potassium Content in Potassium Chloride (KCl) Fertilizers. [Link]

  • ResearchGate. (2025, October 16). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-344. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1969. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • Scribd. Potassium Analysis Methods Overview. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]

  • gmp-compliance.org. (2018, July 18). Revised FDA Guidance on the validation of analytical methods. [Link]

  • Reiner, E. J., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 40(4), 164-173. [Link]

  • ResearchGate. (2022, May 17). Method development and validation for the determination of potassium (K2O) in fertilizer samples by flame photometry technique. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

  • Scribd. (2011, December 3). 0877-0882 (1225) Validation of Compendial Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Abballe, F., et al. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 14(1), 16. [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ISO. (1986). ISO 5310:1986 Fertilizers -- Determination of potassium -- Titrimetric method using sodium tetraphenylborate. [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • Die Pharmazie. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Environmental Science and Health, Part A. (2023, December 20). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. [Link]

  • Environmental Molecular Sciences Laboratory. Liquid State NMR for Organic Matter/Complex Mixtures. [Link]

  • Journal of Pharmaceutical Sciences. (2013, May 1). Quantification of protonation in organic solvents using solution NMR spectroscopy: implication in salt formation. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to Potassium 2,4,5-Trichlorobenzenesulfonate as a Reaction Intermediate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the selection of appropriate reaction intermediates is a critical decision that profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate reaction intermediates is a critical decision that profoundly influences reaction efficiency, yield, and the overall viability of a synthetic route. This guide provides an in-depth technical comparison of Potassium 2,4,5-Trichlorobenzenesulfonate as a reaction intermediate, benchmarking its performance against common alternatives. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Introduction to Potassium 2,4,5-Trichlorobenzenesulfonate: A Profile

Potassium 2,4,5-Trichlorobenzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with three chlorine atoms and a potassium sulfonate group.[1][2] Its molecular formula is C₆H₂Cl₃KO₃S, and it has a molecular weight of approximately 299.60 g/mol .[1] This compound typically appears as a white to light yellow solid and exhibits solubility in polar solvents.[1]

The presence of three electron-withdrawing chlorine atoms on the aromatic ring renders the sulfonate group a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes Potassium 2,4,5-Trichlorobenzenesulfonate a valuable intermediate in the synthesis of a variety of substituted aromatic compounds.[1] It has found applications in the synthesis of biologically active molecules, including potential antiepileptic drugs and fungicides.[3][4]

The potassium counter-ion can influence the compound's solubility, stability, and handling characteristics compared to its sodium or free acid counterparts.[1]

Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate

The industrial synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate typically involves a two-step process starting from 1,2,4-trichlorobenzene.

Workflow for the Synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate

A 1,2,4-Trichlorobenzene B Sulfonation A->B Fuming Sulfuric Acid (100-105 °C) C 2,4,5-Trichlorobenzenesulfonic Acid B->C D Neutralization C->D Potassium Hydroxide E Potassium 2,4,5-Trichlorobenzenesulfonate D->E F Purification (Crystallization) E->F G High-Purity Product F->G

Caption: General workflow for the synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate.

A common method involves the sulfonation of 1,2,4-trichlorobenzene with fuming sulfuric acid at elevated temperatures (100-105 °C).[5] The resulting 2,4,5-trichlorobenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide, to yield the potassium salt.[1] The final product is typically purified by crystallization.[1]

Performance Benchmarking: Potassium 2,4,5-Trichlorobenzenesulfonate vs. Alternatives

The utility of Potassium 2,4,5-Trichlorobenzenesulfonate as a reaction intermediate is best understood by comparing its performance against other commonly used sulfonylating agents and aryl sulfonates in a benchmark reaction, such as the synthesis of sulfonamides from anilines. The reactivity of sulfonyl-containing compounds is largely governed by the electrophilicity of the sulfur atom and the stability of the leaving group.

For this comparison, we will consider the following widely used alternatives:

  • p-Toluenesulfonyl Chloride (TsCl): A standard and cost-effective arylsulfonylating agent.

  • Benzenesulfonyl Chloride (BsCl): The parent arylsulfonyl chloride.

  • Methanesulfonyl Chloride (MsCl): A common and highly reactive alkylsulfonylating agent.

  • 2,4-Dichlorobenzenesulfonyl Chloride: A more activated arylsulfonyl chloride due to the presence of two electron-withdrawing chlorine atoms.[5]

Comparative Performance in Sulfonamide Synthesis with Aniline
Intermediate/ReagentReaction TimeTypical Yield (%)Notes
Potassium 2,4,5-Trichlorobenzenesulfonate Data not availableData not availableReactivity is expected to be high due to the three electron-withdrawing chloro groups.
p-Toluenesulfonyl Chloride (TsCl) ImmediateModerateThe reaction with aniline is reported to be exothermic and occurs rapidly at room temperature without a catalyst.[4]
Benzenesulfonyl Chloride (BsCl) 12 hours85-95%A standard protocol involves reacting with aniline in the presence of a base like pyridine.[3]
Methanesulfonyl Chloride (MsCl) 16 hours~95%A highly reactive alkylsulfonylating agent, often providing high yields.[6]
2,4-Dichlorobenzenesulfonyl Chloride 12 hours85-95%The two chlorine atoms enhance the electrophilicity of the sulfur atom, leading to high reactivity.[7]

Causality Behind Performance Differences:

The reactivity of arylsulfonyl chlorides and sulfonates is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atoms in Potassium 2,4,5-Trichlorobenzenesulfonate and 2,4-Dichlorobenzenesulfonyl Chloride, increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack.[8] This generally leads to faster reaction rates compared to less substituted analogs like benzenesulfonyl chloride or those with electron-donating groups like p-toluenesulfonyl chloride.

Alkylsulfonyl chlorides like methanesulfonyl chloride are typically more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[5]

Experimental Protocols

To provide a practical context for the use of these intermediates, the following are representative experimental protocols.

Protocol 1: General Synthesis of a Sulfonamide using an Arylsulfonyl Chloride

This protocol can be adapted for arylsulfonyl chlorides such as p-toluenesulfonyl chloride, benzenesulfonyl chloride, and 2,4-dichlorobenzenesulfonyl chloride.

Workflow for General Sulfonamide Synthesis

A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Stir at Room Temperature C->D Monitor by TLC E Aqueous Workup D->E F Purification E->F Extraction & Drying G Pure Sulfonamide F->G Chromatography or Recrystallization

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Influence of the Potassium Ion on Reaction Kinetics

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of biological and chemical systems, the role of seemingly simple ions can be profound and multifaceted. Among these, the pot...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological and chemical systems, the role of seemingly simple ions can be profound and multifaceted. Among these, the potassium ion (K⁺) stands out not merely as a passive charge carrier but as an active modulator of reaction kinetics.[1][2] For researchers in drug development and the broader scientific community, understanding and quantifying the influence of K⁺ is critical for elucidating reaction mechanisms, optimizing enzymatic processes, and designing effective therapeutic agents.

This guide provides an in-depth comparison of methodologies to assess the kinetic influence of potassium ions, grounded in the principles of scientific integrity and backed by experimental evidence. We will explore the "why" behind experimental choices, ensuring a robust and reliable approach to your research.

The Mechanistic Underpinnings of Potassium's Influence

Before delving into experimental design, it is crucial to understand how K⁺ can alter reaction rates. The presence and concentration of potassium ions can influence kinetics through several key mechanisms:

  • Direct Cofactor (Type I) Activation: In this role, K⁺ binds directly within the active site of an enzyme. Often working in concert with a divalent cation like Mg²⁺, it plays a crucial role in the proper positioning and stabilization of substrates or transition states. A classic example is pyruvate kinase, where K⁺ binding is essential for orienting the substrate for phosphoryl transfer.[2]

  • Allosteric (Type II) Activation: Potassium can also bind to a site distant from the enzyme's active center, inducing a conformational change that enhances catalytic activity. This allosteric effect is transmitted through the protein structure, optimizing the active site's geometry for catalysis.

  • Structural Stabilization: For macromolecules like ribozymes (catalytic RNA molecules), K⁺ is vital for proper folding into their active three-dimensional structures.[3][4] Potassium ions are particularly effective at stabilizing G-quadruplex structures, which can act as allosteric modulators of ribozyme activity.[3] The ion's presence can shift the conformational equilibrium from an inactive to an active state.[3]

  • Ionic Strength and Electrostatic Shielding: Beyond specific binding, K⁺ contributes to the overall ionic strength of a solution. This can influence reaction rates by shielding electrostatic interactions between charged reactants or between an enzyme and its substrate, thus modulating their effective concentrations and orientations.

Comparative Guide to Experimental Methodologies

Choosing the right technique to quantify the effect of K⁺ on reaction kinetics is paramount. The selection depends on the reaction's timescale, the nature of the reactants, and the specific information required.

Methodology Principle Best Suited For Key Advantages Limitations
Stopped-Flow Spectroscopy Rapidly mixes reactants and monitors changes in absorbance or fluorescence in real-time (milliseconds).[5][6]Fast reactions (ms to s timescale), such as enzyme-substrate binding, protein folding, and single-turnover kinetics.[5][7]High temporal resolution, requires small sample volumes, versatile detection methods (absorbance, fluorescence, circular dichroism).[5][7][8]Requires a spectroscopic signal change, complex instrumentation.
Conventional UV-Vis/Fluorescence Spectroscopy Monitors changes in absorbance or fluorescence over time using standard spectrophotometers.Slower reactions (seconds to hours).Widely accessible, straightforward data analysis.Not suitable for fast reactions due to manual mixing limitations.[6]
Ion-Selective Electrodes (ISEs) Directly measures the activity (effectively concentration) of K⁺ in the reaction mixture over time.Reactions where K⁺ is consumed, released, or its binding equilibrium is shifted.Provides direct measurement of ion concentration.Response time may be too slow for fast kinetics; potential for interference from other ions.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event to determine affinity (Kd), stoichiometry (n), and enthalpy (ΔH).Characterizing the thermodynamics of K⁺ binding to a macromolecule.Provides a complete thermodynamic profile of the binding interaction.Not a direct measure of kinetics; requires specialized equipment.
Quenched-Flow Methods The reaction is initiated and then rapidly stopped ("quenched") at specific time points.[9] The concentration of a product or reactant is then analyzed offline.[9]Reactions without a convenient real-time spectroscopic signal.[9]Applicable to a wide range of reactions; allows for various analytical techniques (e.g., HPLC, mass spectrometry).[7]More labor-intensive, lower time resolution compared to stopped-flow.
Conductivity Measurement Monitors the change in the overall electrical conductivity of the solution as the reaction progresses.[10]Reactions involving a net change in the number or mobility of ions.[10]Can be used for reactions without a chromophoric or fluorophoric reporter.[10]Non-specific; changes in conductivity can be influenced by all ions present.

Experimental Design: A Self-Validating System

To ensure the trustworthiness of your findings, every experiment must be designed as a self-validating system. This involves meticulous planning and the inclusion of critical controls.

Core Principle: Isolating the K⁺ Effect

The primary goal is to ensure that any observed change in reaction rate is due solely to the variation in K⁺ concentration.

  • Control of Ionic Strength: A crucial, often overlooked, aspect is maintaining a constant total ionic strength across all experimental conditions. As you vary [K⁺], you must compensate with an inert salt (e.g., NaCl, or a larger cation like Choline-Cl if Na⁺ has a competing effect) to keep the total salt concentration the same. This disentangles the specific effects of K⁺ from non-specific ionic strength effects.

  • Counter-Ion Control: Use a consistent, non-interfering counter-ion, such as chloride (Cl⁻), unless it is known to affect the reaction.

  • Buffer Selection: Choose a buffer system whose pKa is close to the desired experimental pH and that does not significantly interact with K⁺. Buffers like HEPES and MOPS are often suitable choices.

Workflow for Kinetic Analysis

The following diagram illustrates a logical workflow for investigating the kinetic role of potassium ions.

G cluster_prep Phase 1: Preparation & Baseline cluster_exp Phase 2: K⁺ Titration & Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Define Reaction System (Enzyme, Substrate, Buffer) B Establish Baseline Kinetics (No added K⁺) A->B C Select Inert Salt for Ionic Strength Control (e.g., NaCl) B->C D Prepare Reaction Series with Varying [K⁺] and Constant Total Ionic Strength C->D E Select Kinetic Method (e.g., Stopped-Flow) D->E F Acquire Kinetic Traces (Rate vs. Time) E->F G Extract Observed Rate Constants (k_obs) for each [K⁺] F->G H Plot k_obs vs. [K⁺] G->H I Fit Data to Kinetic Model (e.g., Michaelis-Menten, Hill) H->I J Determine Kinetic Parameters (K_act, V_max, n_H) I->J K Interpret Mechanism (Type I vs. Type II, Allostery) J->K

Caption: Workflow for assessing K⁺ influence on reaction kinetics.

Protocol Example: Stopped-Flow Analysis of a K⁺-Activated Enzyme

This protocol outlines a typical experiment to determine the activation constant (K_act) of an enzyme by K⁺ using stopped-flow fluorescence spectroscopy. We assume a reaction where substrate binding or turnover leads to a change in protein fluorescence.

I. Reagent Preparation (Self-Validation by Design)

  • Enzyme Stock (Syringe A):

    • Prepare a 2X concentrated stock solution of the enzyme (e.g., 200 nM) in a K⁺-free buffer (e.g., 50 mM HEPES, pH 7.5).

    • This solution will also contain the substrate at a 2X concentration (e.g., 20 µM).

    • Causality: Preparing a 2X stock ensures that upon 1:1 mixing, the final concentrations are at the desired 1X level. Keeping the enzyme and substrate together in one syringe prevents any reaction from starting before the deliberate mixing with the ion solution.

  • Potassium Titration Series (Syringe B):

    • Prepare a series of 2X concentrated K⁺ solutions in the same K⁺-free buffer.

    • Crucially, for each K⁺ concentration, add a corresponding amount of an inert salt (e.g., NaCl) to maintain a constant total ionic strength. For example, if the highest [KCl] is 200 mM (for a final concentration of 100 mM), the total ionic strength of all solutions in this series should be matched to 200 mM using NaCl.

    • Example Series (2X concentrations for Syringe B):

      • Tube 1: 0 mM KCl + 200 mM NaCl

      • Tube 2: 20 mM KCl + 180 mM NaCl

      • Tube 3: 50 mM KCl + 150 mM NaCl

      • Tube 4: 100 mM KCl + 100 mM NaCl

      • Tube 5: 200 mM KCl + 0 mM NaCl

    • Trustworthiness: This constant ionic strength series is the most critical control to ensure that observed rate changes are due to specific K⁺ binding, not general salt effects.

II. Stopped-Flow Instrument Setup

  • Set the instrument to monitor fluorescence, with excitation and emission wavelengths appropriate for the enzyme's intrinsic fluorophores (e.g., Tryptophan, Ex: 295 nm, Em: >320 nm).

  • Set the data acquisition time to capture the full kinetic trace (e.g., 10 seconds).

  • Equilibrate the instrument syringes and flow cell to the desired temperature (e.g., 25°C).

III. Data Acquisition

  • Load the Enzyme/Substrate solution into Syringe A and the lowest [K⁺] solution into Syringe B.

  • Perform several rapid mixing "pushes" to flush the system and ensure the observation cell contains the freshly mixed solution.

  • Initiate a data acquisition push. The instrument will rapidly mix the contents of the two syringes (achieving final 1X concentrations) and record the fluorescence change over time as the reaction proceeds.

  • Save the kinetic trace. Repeat the measurement 3-5 times for reproducibility.

  • Repeat steps 1-4 for each solution in the potassium titration series, moving from lowest to highest concentration.

IV. Data Analysis

  • For each [K⁺], average the replicate kinetic traces.

  • Fit each averaged trace to an appropriate kinetic model (e.g., a single exponential function: F(t) = F_final + (F_initial - F_final) * exp(-k_obs * t)) to extract the observed rate constant (k_obs).

  • Plot the k_obs values as a function of the final [K⁺].

  • Fit the resulting plot to the Hill equation: k_obs = k_min + (k_max - k_min) * [K⁺]^n / (K_act^n + [K⁺]^n).

    • k_max: The maximum rate constant at saturating [K⁺].

    • K_act: The activation constant; the [K⁺] required to achieve half-maximal activation.

    • n: The Hill coefficient, indicating the degree of cooperativity in K⁺ binding.

This rigorous, controlled approach provides high-confidence data, allowing for a clear and defensible interpretation of the potassium ion's role in the reaction mechanism.

References

  • Page, M. J., & Di Cera, E. (2006). Role of Na+ and K+ in enzyme function. Physiological Reviews, 86(4), 1049–1092. [Link]

  • Gohari-Ahmadi, A., & Hosseini, F. (n.d.). Metal Ions in Enzymes Catalyze. Source not formally published, accessible via research repositories.
  • Lafontaine, D. A., et al. (2007). Potassium ions modulate a G-quadruplex-ribozyme's activity. RNA, 13(9), 1389–1397. [Link]

  • Hyeon, C., & Thirumalai, D. (2017). Watching ion-driven kinetics of ribozyme folding and misfolding caused by energetic and topological frustration one molecule at a time. Nucleic Acids Research, 45(17), 9846–9858. [Link]

  • Di Cera, E., & Page, M. J. (2006). Sodium and Potassium Ions in Proteins and Enzyme Catalysis. In book: Biological Inorganic Chemistry.
  • Dutta, D., & Srere, P. A. (2021). Engineering potassium activation into biosynthetic thiolase. Biochemical Journal, 478(15), 3047–3062. [Link]

  • BioLogic Science Instruments. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. BioLogic Learning Center. [Link]

  • Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Application Note. [Link]

  • Crunch Chemistry. (2023). Experimental methods for following the rate of a reaction. Crunch Chemistry. [Link]

  • University of Lorraine. (n.d.). Stopped Flow. IBSLOR Platform. [Link]

  • Save My Exams. (n.d.). Measuring Rates of Reaction. Save My Exams Chemistry Notes. [Link]

  • University of Geneva. (n.d.). Kinetics of a Fast Reaction. TP de chimie physique III. [Link]

Sources

Validation

Isomeric Purity Analysis of 2,4,5-Trichlorobenzenesulfonate: A Comprehensive Method Comparison Guide

Executive Summary 2,4,5-Trichlorobenzenesulfonate is a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, such as novel antiepileptic dihydrothiazoles ()[1]. It is also monitored as a primary de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,5-Trichlorobenzenesulfonate is a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, such as novel antiepileptic dihydrothiazoles ()[1]. It is also monitored as a primary degradation product in environmental studies of chlorinated pesticides like quintozene ()[2].

During the industrial sulfonation of 1,2,4-trichlorobenzene, closely related positional isomers (e.g., 2,3,4- and 2,4,6-trichlorobenzenesulfonate) are inevitably formed. Because these isomers share identical molecular weights and highly similar hydrophobic profiles, traditional analytical approaches often fail to resolve them. High-performance liquid chromatography (HPLC) is routinely employed to monitor these impurities during industrial synthesis ()[3]. This guide objectively compares the performance of advanced HPLC, GC-MS, and Capillary Zone Electrophoresis (CZE) methodologies, providing researchers with field-proven, self-validating protocols for rigorous isomeric purity profiling.

The Analytical Challenge: Causality of Isomeric Co-elution

The physical properties of the stable sodium salt form of 2,4,5-trichlorobenzenesulfonate are well-documented, underscoring its high polarity and water solubility ()[4]. When analyzing halogenated benzenesulfonates, standard C18 reversed-phase columns rely almost exclusively on hydrophobic partitioning. Because the spatial rearrangement of chlorine atoms around the benzene ring does not significantly alter the molecule's overall hydrophobicity, standard C18 methods typically result in severe co-elution. Achieving baseline resolution requires orthogonal separation mechanisms that exploit subtle differences in dipole moments, steric hindrance, and electron density.

SeparationMechanism Analyte Trichlorobenzenesulfonate Isomers C18 Standard C18 Column Analyte->C18 PFP Pentafluorophenyl (PFP) Column Analyte->PFP Hydrophobic Hydrophobic Interactions Only (Poor Isomer Resolution) C18->Hydrophobic Multi Multiple Interactions: π-π, Dipole, Halogen Bonding PFP->Multi HighRes High Isomeric Resolution (Baseline Separation) Multi->HighRes

Mechanistic comparison of C18 vs. PFP stationary phases for isomer resolution.

Comparative Analysis of Separation Modalities

Reversed-Phase HPLC: The PFP Advantage

Pentafluorophenyl (PFP) stationary phases are the gold standard for halogenated isomers. The highly electron-deficient fluorinated ring of the PFP column acts as a strong Lewis acid, engaging in π−π interactions with the electron-rich sulfonate group of the analyte. Furthermore, the PFP phase facilitates shape-selective halogen bonding with the chlorine atoms. These multiple interaction vectors amplify the minute structural differences between the 2,4,5- and 2,3,6- isomers, achieving baseline resolution where C18 fails.

GC-MS: Derivatization-Dependent Elucidation

Sulfonic acids are non-volatile and thermally labile. To utilize GC-MS for structural elucidation, the sulfonate must be derivatized into a volatile sulfonyl chloride. While this method requires more sample preparation, it provides unmatched qualitative data. The electron ionization (EI) fragmentation patterns allow scientists to definitively identify specific isomers based on the unique cleavage of the sterically hindered chlorine atoms.

Capillary Zone Electrophoresis (CZE): Host-Guest Resolution

Electrophoretic mobility alone is often insufficient for resolving sulfonate isomers. However, techniques like CZE utilize macrocyclic polyamines to differentiate sulfonate isomers based on transient host-guest complexation (). The macrocycles form inclusion complexes with the isomers; the slight variations in steric fit dictate the complexation equilibrium, thereby altering the apparent electrophoretic mobility and enabling separation.

AnalyticalWorkflow Start Sample: 2,4,5-Trichlorobenzenesulfonate Q1 Is absolute structural elucidation required? Start->Q1 GCMS GC-MS Workflow (Derivatization to Sulfonyl Chloride) Q1->GCMS Yes (MS Fragmentation) Q2 High-throughput routine QC analysis? Q1->Q2 No (Purity Profiling) HPLC HPLC-UV Workflow (PFP Column, Aqueous/MeCN) Q2->HPLC Yes (Robust QC) CZE CZE Workflow (Macrocyclic Polyamine Additives) Q2->CZE No (Specialized Resolution)

Decision matrix for selecting the optimal isomeric purity analysis workflow.

Quantitative Performance Comparison

Analytical ModalityPrimary Separation MechanismResolution ( Rs​ ) for IsomersLimit of Detection (LOD)Run Time (min)Matrix Compatibility
HPLC-UV (PFP) π−π , Dipole, Halogen Bonding> 2.0 (Baseline)0.05 µg/mL~15Excellent (Aqueous/Organic)
HPLC-UV (C18) Hydrophobic Partitioning< 1.0 (Co-elution)0.05 µg/mL~12Excellent (Aqueous/Organic)
GC-MS (Deriv.) Volatility & Polarity> 1.50.01 µg/mL~25Poor (Requires Extraction)
CZE (Additives) Electrophoretic Mobility~ 1.50.50 µg/mL~20Moderate (Aqueous only)

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Analysis using a PFP Column

Causality: Sulfonate salts are highly polar and fully ionized at most pH levels. Using a buffered mobile phase (10 mM Ammonium Formate, pH 3.0) suppresses secondary silanol interactions on the silica support and ensures consistent retention times. The PFP column provides the necessary orthogonal retention mechanisms (dipole and halogen bonding) to resolve the subtle electron density differences between the trichloro isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the trichlorobenzenesulfonate sample in 10 mL of 50:50 Methanol:Water (v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Channel B: LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (20% B), 2-12 min (linear gradient to 60% B), 12-15 min (hold 60% B), 15-16 min (return to 20% B).

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.

  • Self-Validation Step (System Suitability): Inject 10 µL of an SST standard containing 10 µg/mL each of 2,4,5- and 2,4,6-trichlorobenzenesulfonate. The analytical run is only validated and permitted to proceed if the resolution ( Rs​ ) between these two critical pairs is ≥1.5 and the peak tailing factor is ≤1.2 .

Protocol B: GC-MS Analysis via Sulfonyl Chloride Derivatization

Causality: Because sulfonic acids lack the volatility required for gas chromatography, derivatization using thionyl chloride ( SOCl2​ ) is employed to convert the polar sulfonate group into a volatile sulfonyl chloride. This chemical transformation enables high-resolution capillary GC separation and allows for the mass spectral identification of specific fragmentation patterns unique to the steric crowding of each isomer.

Step-by-Step Methodology:

  • Derivatization: Transfer 5 mg of the dried sample to a heavy-walled reaction vial. Add 1.0 mL of Thionyl Chloride ( SOCl2​ ) and 10 µL of Dimethylformamide (DMF) to act as a catalyst.

  • Reaction: Seal the vial and heat at 70°C for 60 minutes in a heating block.

  • Extraction: Evaporate excess SOCl2​ under a gentle nitrogen stream in a fume hood. Reconstitute the residue in 1.0 mL of LC-grade Hexane. Wash with 1.0 mL of ice-cold water to quench residual reactants. Extract the organic layer and dry over anhydrous Na2​SO4​ .

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temp 250°C.

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV, scan range m/z 50-350.

  • Self-Validation Step (Derivatization Efficiency): Analyze a procedural blank alongside a derivatization efficiency standard (e.g., 4-chlorobenzenesulfonate). The system is validated only if the blank shows no carryover and the MS trace of the standard confirms the complete absence of the underivatized precursor, showing robust molecular ions ( M+ ) and characteristic [M−SO2​Cl]+ fragments.

References

  • PubChem. "Sodium 2,4,5-trichlorobenzenesulfonate." National Center for Biotechnology Information. URL:[Link]

  • Noreen, F., et al. "Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies." RSC Advances. URL:[Link]

  • FAO JMPR Evaluations 1995. "Quintozene (064)." Food and Agriculture Organization. URL:[Link]

  • Analytical Communications. "Separation of naphthalenesulfonate isomers by capillary zone electrophoresis using macrocyclic polyamines as additive for running solution." RSC Publishing. URL:[Link]

Sources

Comparative

A Comparative Guide to the Experimental and Theoretical Properties of Potassium 2,4,5-Trichlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the Empirical and the In Silico Potassium 2,4,5-trichlorobenzenesulfonate is an organosulfur compound featuring a benzene ring substi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Empirical and the In Silico

Potassium 2,4,5-trichlorobenzenesulfonate is an organosulfur compound featuring a benzene ring substituted with three chlorine atoms and a potassium sulfonate group.[1] Its unique structure makes it a subject of interest in various research applications, including organic synthesis and materials science.[1] A thorough characterization of this compound necessitates a dual approach: rigorous experimental measurement and insightful theoretical modeling.

Experimental data provides us with tangible, real-world properties of a substance under specific conditions. However, these measurements are often a snapshot and may not fully elucidate the underlying electronic and conformational dynamics. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful complementary perspective. They allow us to probe the molecule's geometry, electronic structure, and vibrational modes from first principles, providing a "why" to the "what" of experimental results. This guide will navigate both realms to present a holistic profile of Potassium 2,4,5-Trichlorobenzenesulfonate.

Part 1: Experimental Characterization

The empirical properties of Potassium 2,4,5-Trichlorobenzenesulfonate have been established through various analytical techniques. These findings are crucial for its practical handling, application, and quality control.

Physicochemical Properties

A summary of the key experimentally determined physicochemical properties is presented in Table 1.

PropertyExperimental ValueSource
CAS Number 62625-17-6[1][2]
Molecular Formula C₆H₂Cl₃KO₃S[1]
Molecular Weight ~299.6 g/mol [1]
Appearance White to light yellow solid/powder[1]
Melting Point 247-250°C[1]
Solubility Soluble in polar solvents, particularly water.[1]
Hygroscopicity Exhibits pronounced hygroscopic characteristics.[1]

The high melting point of Potassium 2,4,5-Trichlorobenzenesulfonate suggests strong ionic interactions between the potassium cation and the trichlorobenzenesulfonate anion.[1] Its solubility in water is attributed to the highly polar sulfonate group.[1] The hygroscopic nature of the compound necessitates careful handling and storage under inert and dry conditions to prevent water absorption.[1]

Spectroscopic Data
  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available for this compound.[3] These spectra are expected to show characteristic absorption bands for the sulfonate group (S=O stretches), aromatic C-C and C-H vibrations, and C-Cl stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum has been recorded.[3] Due to the two protons on the aromatic ring being in different chemical environments, two distinct signals would be expected.

  • Raman Spectroscopy: A FT-Raman spectrum is also available, which would provide complementary vibrational information to the IR spectrum.[3]

Part 2: Theoretical and Computational Analysis

In the absence of extensive published computational studies on Potassium 2,4,5-Trichlorobenzenesulfonate, we can outline a robust theoretical workflow based on established methodologies for similar aromatic compounds.[4][5][6] Density Functional Theory (DFT) is the computational workhorse for such investigations, offering a balance of accuracy and computational cost.

Molecular Geometry and Electronic Properties

A logical first step in the theoretical analysis is to perform a geometry optimization of the 2,4,5-trichlorobenzenesulfonate anion. This would typically be done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for the electronic structure.[6]

From the optimized geometry, a wealth of information can be derived:

  • Bond Lengths and Angles: Theoretical calculations can provide precise bond lengths and angles, which can be compared with crystallographic data of similar structures if available. For instance, the crystal structure of a related compound, phenyl 2,4,5-trichlorobenzenesulfonate, has been determined, offering a potential point of comparison for the geometry of the trichlorobenzenesulfonate moiety.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. It would be expected to show a high negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to electrophilic attack or coordination with the potassium cation.

  • Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Below is a conceptual workflow for the theoretical analysis of Potassium 2,4,5-Trichlorobenzenesulfonate.

G cluster_0 Computational Workflow cluster_1 Calculated Properties start Define Molecular Structure (2,4,5-Trichlorobenzenesulfonate anion) dft Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq Verify minimum energy props Calculate Properties dft->props Use optimized geometry analysis Comparative Analysis freq->analysis spec Simulate Spectra props->spec geom Optimized Geometry (Bond lengths, angles) props->geom mep Molecular Electrostatic Potential (MEP) props->mep fmo Frontier Orbitals (HOMO/LUMO) props->fmo spec->analysis ir Predicted IR Spectrum spec->ir nmr Predicted NMR Shifts spec->nmr

Caption: A conceptual workflow for the theoretical analysis of Potassium 2,4,5-Trichlorobenzenesulfonate.

Predicted Spectroscopic Properties

DFT calculations can also be used to predict spectroscopic data, which can then be compared with experimental results for validation.

  • IR Spectrum: A frequency calculation on the optimized geometry would yield the vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared to an experimental IR spectrum to aid in the assignment of absorption bands. Key vibrational modes to look for would include the symmetric and asymmetric stretches of the SO₃ group, aromatic C-H stretching, and C-Cl stretching.

  • NMR Spectrum: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. The calculated ¹H and ¹³C chemical shifts for the 2,4,5-trichlorobenzenesulfonate anion would provide a theoretical benchmark for comparison with experimental data.

Part 3: Comparative Analysis - Tying It All Together

PropertyExperimental DataTheoretical Prediction (Methodology)Points of Comparison and Rationale
Molecular Geometry Not available (requires X-ray crystallography)DFT geometry optimization would provide bond lengths and angles.Comparison with crystal structures of similar aromatic sulfonates would offer validation for the computational model.
IR Spectrum Data exists but peaks are not detailed in sources.[3]DFT frequency calculations predict vibrational modes.Predicted frequencies for SO₃, C-H, and C-Cl stretches should correspond to regions of absorption in the experimental spectrum.
¹H NMR Spectrum Data exists but shifts are not detailed in sources.[3]GIAO method calculates chemical shifts.The predicted chemical shifts for the two aromatic protons should correlate with the experimental signals, helping in definitive assignment.

This comparative approach is self-validating. A strong correlation between the predicted and experimental spectra would lend confidence to the accuracy of the computed electronic properties, such as the MEP and orbital energies, which are not directly observable experimentally. Conversely, significant discrepancies might suggest that the computational model needs refinement (e.g., inclusion of solvent effects) or that the experimental data needs re-examination.

Part 4: Experimental Protocols

To ensure the integrity of the experimental data, standardized and well-documented protocols are essential. Below is a detailed methodology for a key characterization technique.

Protocol: Determination of Melting Point

Objective: To determine the melting point range of Potassium 2,4,5-Trichlorobenzenesulfonate using a digital melting point apparatus.

Materials:

  • Potassium 2,4,5-Trichlorobenzenesulfonate (ensure the sample is dry, given its hygroscopic nature).

  • Capillary tubes (one end sealed).

  • Digital melting point apparatus (e.g., Mel-Temp®).

  • Spatula.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: Gently crush a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 20°C below the expected melting point (around 225°C for this compound). Set a slow heating rate (1-2°C per minute).

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

  • Final Reading: Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

  • Repeat: For accuracy, repeat the measurement with a fresh sample at least two more times. The reported melting point should be a range.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper and more accurate melting range.

  • Slow Heating Rate: A slow ramp rate near the melting point is critical to allow the system to remain in thermal equilibrium, preventing an overestimation of the melting temperature.

The following diagram illustrates the workflow for the characterization of Potassium 2,4,5-Trichlorobenzenesulfonate.

G cluster_0 Experimental Characterization Workflow start Obtain Dry Sample of Potassium 2,4,5-Trichlorobenzenesulfonate phys_char Physicochemical Characterization (Appearance, Solubility) start->phys_char mp Melting Point Determination start->mp ir_spec IR Spectroscopy (FTIR/ATR) start->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C) start->nmr_spec raman_spec Raman Spectroscopy start->raman_spec data_analysis Data Compilation and Analysis phys_char->data_analysis mp->data_analysis ir_spec->data_analysis nmr_spec->data_analysis raman_spec->data_analysis report Final Characterization Report data_analysis->report

Caption: A workflow diagram for the experimental characterization of Potassium 2,4,5-Trichlorobenzenesulfonate.

Conclusion

The comprehensive characterization of Potassium 2,4,5-Trichlorobenzenesulfonate is best achieved through a synergistic combination of experimental measurements and theoretical calculations. While experimental data provide concrete physical and spectroscopic properties, computational modeling offers a deeper understanding of the underlying molecular structure and electronics. The melting point of 247-250°C and its solubility in polar solvents are key experimental benchmarks.[1] A theoretical approach, likely using DFT, can further illuminate its properties by predicting its geometry, electronic characteristics, and spectra. The close agreement between predicted and experimental data would provide a robust and validated understanding of this compound, which is invaluable for its application in research and development.

References

  • Morley, J. O., & Roberts, D. W. (1997). Molecular Modeling Studies on Aromatic Sulfonation. 1. Intermediates Formed in the Sulfonation of Toluene. The Journal of Organic Chemistry, 62(21), 7358–7365. Available at: [Link]

  • Chong, D. P. (1998). Accurate Density-Functional Calculation of Core-Electron Binding Energies of Some Substituted Benzenes. Journal of the Chinese Chemical Society, 45(2), 265-270. Available at: [Link]

  • Morley, J. O., & Roberts, D. W. (1997). Molecular Modeling Studies on Aromatic Sulfonation. 1. Intermediates Formed in the Sulfonation of Toluene. The Journal of Organic Chemistry. Available at: [Link]

  • R Discovery. (2002, January 28). Experimental and molecular modelling studies on aromatic sulfonation. Available at: [Link]

  • Adamo, C., & Jacquemin, D. (2008). Assessment of the Accuracy of TD-DFT Absorption Spectra: Substituted Benzenes. Journal of Chemical Theory and Computation, 4(10), 1649–1658. Available at: [Link]

  • Morley, J. O., & Roberts, D. W. (2002). Experimental and molecular modelling studies on aromatic sulfonation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. Available at: [Link]

  • ResearchGate. (2025, August 10). Experimental and molecular modelling studies on aromatic sulfonation. Available at: [Link]

  • AIP Publishing. (2015). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. Available at: [Link]

  • ResearchGate. (2025, August 7). Enhancement of molecular polarizabilities by the push-pull mechanism; a DFT study of substituted benzene, furan, thiophene and related molecules. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1). Available at: [Link]

  • PMC. (2026, March 3). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. Available at: [Link]

  • Abraham, R. J., & Cooper, M. A. (2019). The use of chemical shift calculations in the conformational analysis of substituted benzenes. RSC Advances, 9(16), 8966–8977. Available at: [Link]

  • Doc Brown's Chemistry. (2026, January 22). benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes. Available at: [Link]

  • bioWORLD. (n.d.). 2,4,5-Trichlorophenoxyacetic Acid Potassium Salt. Available at: [Link]

  • Grokipedia. (n.d.). Sodium benzenesulfonate. Available at: [Link]

  • Lab Supplies. (n.d.). Potassium 2,4,5-Trichlorobenzenesulfonate, 25g, Each. Available at: [Link]

  • PMC. (n.d.). Crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate. Available at: [Link]

  • Scribd. (n.d.). Benzenesulfonic Acids Overview | PDF | Chlorine. Available at: [Link]

  • Diva-Portal.org. (2022, September 8). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Available at: [Link]

  • Materials Explorer. (n.d.). K₂S. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of KPb 2 Cl 5 and KPb 2 Br 5. Available at: [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Available at: [Link]

  • ResearchGate. (2025, November 15). Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. Available at: [Link]

  • SciSpace. (n.d.). The Crystal Structure of K₂Ti₂O,. Available at: [Link]

  • MDPI. (2021, July 9). Crystal Structure and Magnetism of Potassium-Intercalated 2,7-Dimethylnaphthalene. Available at: [Link]

  • OSTI.GOV. (n.d.). The Infrared Absorption Spectra of 1,3,5-Trichlorobenzene, 1,2,4,5-Tetrachlorobenzene and their Deuterated Derivatives. Available at: [Link]

Sources

Validation

Safety and handling comparison of chlorinated aromatic compounds.

An In-Depth Technical Guide to the Safety, Handling, and Experimental Application of Chlorinated Aromatic Solvents Chlorinated aromatic compounds—specifically Chlorobenzene (CB), 1,2-Dichlorobenzene (o-DCB), and 1,2,4-Tr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Experimental Application of Chlorinated Aromatic Solvents

Chlorinated aromatic compounds—specifically Chlorobenzene (CB), 1,2-Dichlorobenzene (o-DCB), and 1,2,4-Trichlorobenzene (TCB)—are indispensable solvents in advanced chemical synthesis. Their unique combination of high thermal stability, distinct polarity, and ability to dissolve challenging substrates (such as fullerenes and rigid-rod polymers) makes them highly valuable. However, their lipophilicity and specific metabolic pathways present significant toxicological hazards.

This guide provides an objective comparison of these solvents, detailing the causality behind their safety profiles and establishing self-validating experimental protocols for their safe handling in the laboratory.

Comparative Physical and Toxicological Profiles

The utility and hazard of a chlorinated aromatic solvent scale with its degree of chlorination. As chlorine substitution increases, boiling points and lipophilicity rise, which enhances solvent performance at high temperatures but also alters the toxicological target organs and lowers the permissible exposure thresholds.

Table 1: Physical Properties and Occupational Exposure Limits

CompoundBoiling PointFlash PointOSHA PEL (TWA)NIOSH IDLHPrimary Target Organs
Chlorobenzene (CB) 131°C29°C (Flammable)75 ppm1,000 ppmCNS, Liver, Respiratory [1]
1,2-Dichlorobenzene (o-DCB) 180°C66°C (Combustible)50 ppm (Ceiling)200 ppmLiver, Kidneys, Blood [2]
1,2,4-Trichlorobenzene (TCB) 214°C110°C (Combustible)None (NIOSH: 5 ppm)N.D.Liver, Kidneys, Adrenals [3]

Data synthesized from the [1][2][3].

The Causality of Toxicity: Mechanistic Insight

The toxicity of chlorinated benzenes is not merely a function of their physical presence, but of their Phase I metabolism. When inhaled or absorbed, these lipophilic compounds are oxidized by hepatic Cytochrome P450 (CYP450) enzymes into highly reactive, electrophilic arene oxides (epoxides).

Under normal conditions, Glutathione (GSH) conjugates and neutralizes these epoxides. However, acute exposure depletes hepatic GSH reserves. The unneutralized epoxides then covalently bind to cellular macromolecules, initiating lipid peroxidation, cellular necrosis, and severe hepatotoxicity [4].

ToxicityPathway CB Chlorinated Aromatic (e.g., 1,2-DCB) CYP450 Hepatic CYP450 Oxidation CB->CYP450 Absorption Epoxide Reactive Arene Oxide (Electrophilic Intermediate) CYP450->Epoxide Phase I Metabolism GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification (Phase II) Tox Macromolecule Binding (Hepatotoxicity / Cell Death) Epoxide->Tox GSH Depletion (Toxicity Pathway) Excrete Mercapturic Acid Excretion (Safe Clearance) GSH->Excrete Elimination

Figure 1: Cytochrome P450-mediated metabolism and hepatotoxicity pathway of chlorinated benzenes.

Experimental Protocol: High-Temperature Cross-Coupling in o-DCB

1,2-Dichlorobenzene (o-DCB) is frequently selected for palladium-catalyzed cross-coupling reactions or polymerizations requiring temperatures between 150°C and 180°C. Because o-DCB produces toxic, heavier-than-air vapors when heated, the experimental setup must be a self-validating closed system.

Step-by-Step Methodology

Step 1: Environmental Validation & PPE Selection

  • Action: Verify fume hood face velocity is ≥100 feet per minute (fpm).

  • Causality: o-DCB vapors are roughly 5 times heavier than air and will pool in low-lying areas if exhaust is insufficient.

  • PPE: Don Viton® or laminate film gloves. Do not use standard nitrile gloves. Chlorinated aromatics rapidly permeate nitrile, acting as a transdermal carrier for dissolved toxic organometallic catalysts.

Step 2: Schlenk Line and Reaction Setup

  • Action: Charge a heavy-walled Schlenk flask with the solid reagents, catalyst, and a magnetic stir bar. Seal with a robust septum.

  • Action: Purge the flask with inert gas (N₂ or Argon) using standard Schlenk techniques (3x vacuum/backfill cycles).

  • Action: Syringe in anhydrous o-DCB.

Step 3: Reflux and Condensation Control

  • Action: Equip the flask with a high-efficiency water-cooled reflux condenser. Ensure the cooling water flow is continuous and chilled (≤10°C).

  • Causality: At 180°C, the vapor pressure of o-DCB is significant. A failure in condensation will rapidly exceed the 50 ppm OSHA Ceiling limit in the immediate vicinity if the system is breached [2].

Step 4: Quenching and Workup

  • Action: Remove the heat source and allow the reaction to cool strictly under an inert atmosphere until the internal temperature drops below 50°C.

  • Causality: Opening the vessel at elevated temperatures releases concentrated toxic aerosols and risks auto-ignition (Flash point of o-DCB is 66°C).

  • Action: Quench the reaction safely, typically by precipitating the product in a non-solvent (e.g., methanol) directly within the fume hood.

Workflow Prep 1. Fume Hood Prep (Velocity >100 fpm) PPE 2. Don PPE (Viton Gloves) Prep->PPE Setup 3. Schlenk Setup (Sealed N2 System) PPE->Setup Heat 4. Reflux o-DCB (180°C, Inert Atm) Setup->Heat Quench 5. Cool & Quench (Below 50°C) Heat->Quench Waste 6. Halogenated Waste Disposal Quench->Waste

Figure 2: Self-validating workflow for high-temperature synthesis using chlorinated aromatic solvents.

Storage and Waste Management

The environmental persistence and aquatic toxicity of chlorinated aromatics demand rigorous lifecycle management, as mandated by the [4].

  • Storage Segregation: Store CB, o-DCB, and TCB in tightly sealed, amber glass containers within a dedicated, ventilated flammables cabinet. Keep strictly isolated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent violent exothermic reactions.

  • Waste Disposal: Never dispose of chlorinated aromatics in aqueous waste streams. They must be collected in clearly labeled "Halogenated Organic Waste" carboys. Because these compounds can decompose into phosgene and hydrogen chloride gas when subjected to extreme heat, they require specialized high-temperature incineration by licensed hazardous waste contractors.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Chlorobenzene - Immediately Dangerous to Life or Health Concentrations (IDLH)." National Institute for Occupational Safety and Health. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for 1,2-Dichlorobenzene." Toxic Substance Portal. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene." National Institute for Occupational Safety and Health. Available at:[Link]

  • Environmental Protection Agency (EPA). "Toxicological Review of Chlorobenzenes." Integrated Risk Information System (IRIS). Available at: [Link]

Safety & Regulatory Compliance

Safety

Potassium 2,4,5-Trichlorobenzenesulfonate proper disposal procedures

Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS): Comprehensive Laboratory Safety and Disposal Guide Executive Summary Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS) is a specialized halogenated aromatic sulfonate ut...

Author: BenchChem Technical Support Team. Date: March 2026

Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS): Comprehensive Laboratory Safety and Disposal Guide

Executive Summary Potassium 2,4,5-Trichlorobenzenesulfonate (KTCBS) is a specialized halogenated aromatic sulfonate utilized extensively as a precursor in1[1]. Due to its highly chlorinated structure and hygroscopic nature, KTCBS demands strict operational controls to mitigate inhalation risks, skin/eye irritation, and environmental contamination[2]. This guide provides drug development professionals and researchers with a self-validating framework for the safe handling, emergency response, and compliant disposal of KTCBS.

Physicochemical Profile and Hazard Causality

Understanding the inherent properties of KTCBS is the foundation of safe laboratory operations. The compound features a benzene ring substituted with three chlorine atoms and a sulfonate group, rendering it highly soluble in polar solvents but extremely sensitive to moisture[1].

Quantitative Data Summary

PropertyValue / DescriptionSource
Chemical Name Potassium 2,4,5-Trichlorobenzenesulfonate
CAS Number 62625-17-6[2]
Molecular Formula C6H2Cl3KO3S[1][2]
Molecular Weight 301.6 g/mol [2]
Melting Point 247-250 °C[2]
Appearance White to light yellow solid (powder to crystal)[1][2]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]

Causality of Hazards:

  • Hygroscopicity: The sulfonate salt readily absorbs atmospheric moisture[2]. If left exposed, it can clump or degrade, compromising stoichiometric accuracy in synthetic workflows.

  • Irritation Potential: The fine crystalline powder can easily become airborne. Upon contact with mucosal membranes or ocular fluid, the compound induces localized osmotic stress and chemical irritation, necessitating strict dust control protocols.

Operational Safety & Handling Protocol

To prevent exposure and maintain chemical integrity, handling must follow a strict, self-validating methodology.

HandlingWorkflow Start 1. Environmental Control Verify Hood Airflow PPE 2. PPE Verification Gloves, Goggles, Lab Coat Start->PPE Handling 3. Material Transfer Anti-Static Tools PPE->Handling Clean 4. Decontamination Wet-Wipe Surfaces Handling->Clean End 5. Secure Storage Inert Desiccator Clean->End

Standard operating procedure for the safe handling and transfer of KTCBS.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the container, verify that the chemical fume hood has an adequate face velocity (typically 80-100 feet per minute). Validation: Check the digital airflow monitor or use a tissue test to visually confirm negative pressure.

  • PPE Donning: Equip nitrile gloves (double-gloving is recommended for extended handling), tightly sealed safety goggles, and a standard laboratory coat.

  • Material Transfer: Use an anti-static weighing spatula. Causality: Anti-static tools prevent the fine, dry powder from repelling and aerosolizing, which directly mitigates the inhalation hazard (H335)[2].

  • Decontamination: After weighing, wipe down the balance and surrounding hood area with a damp, lint-free cloth. Validation: Visually inspect the area under bright light to ensure no crystalline residue remains. Dispose of the cloth as solid hazardous waste.

  • Storage: Purge the primary container with an inert gas (e.g., Argon or Nitrogen) to displace moisture before sealing. Store the sealed container in a desiccator at room temperature[2].

Emergency Spill Response Workflow

In the event of a localized spill, immediate containment is required to prevent environmental release into drains.

Step-by-Step Spill Recovery:

  • Isolate the Area: Restrict access to non-involved personnel and ensure laboratory ventilation is operating at maximum capacity.

  • Dry Collection: Do not use water initially, as this will dissolve the compound and expand the contamination zone. Use a clean, dry brush and dustpan to carefully sweep the solid without creating dust.

  • Transfer: Place the collected solid into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Residual Cleanup: Dampen an absorbent pad with water to wipe up the remaining microscopic dust, then place the pad into the same waste container.

Waste Segregation & Disposal Plan

KTCBS cannot be disposed of via standard municipal waste or aqueous drain systems. Because it is a highly chlorinated aromatic compound, improper incineration can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

WasteDisposal A Waste Generation KTCBS Solid/Liquid B Segregation Halogenated Organic Waste A->B C Containment Moisture-Proof HDPE B->C D Labeling CAS 62625-17-6 + Hazards C->D E Storage Secondary Containment D->E F Final Disposal High-Temp Incineration E->F

Workflow for the segregation, containment, and disposal of KTCBS waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify the waste strictly as Halogenated Organic Waste . Do not mix with non-halogenated solvents. Causality: Disposal facilities require specific high-temperature incineration protocols to neutralize the hydrochloric acid (HCl) byproducts generated by halogenated compounds.

  • Regulatory Classification: While KTCBS may not be specifically listed on the EPA's F, K, P, or U lists, it must be evaluated for toxicity characteristics under the 3[3]. Treat all contaminated packaging and residual product as hazardous waste[4].

  • Containment: Transfer all waste (including contaminated gloves, wipes, and empty packaging) into a heavy-duty HDPE drum or carboy. Validation: Ensure the lid is torque-sealed to prevent moisture ingress, which could cause the waste to cake and complicate removal at the disposal facility.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (62625-17-6), and primary hazards (Irritant, Environmental Hazard).

  • Licensed Disposal: Entrust the final disposal to a certified hazardous waste management company capable of high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers.

References

  • TCI Chemicals.
  • ChemicalBook. "2,4,5-TRICHLOROBENZENESULFONIC ACID POTASSIUM SALT". chemicalbook.com.
  • Smolecule.
  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". epa.gov.
  • US EPA. "Hazardous Waste Listings". epa.gov.

Sources

Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling Potassium 2,4,5-Trichlorobenzenesulfonate

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of any chemical reagent demands a m...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of any chemical reagent demands a meticulous approach, and Potassium 2,4,5-Trichlorobenzenesulfonate is no exception. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes. We move beyond a simple checklist to explain the rationale behind each protective measure, empowering you to work with confidence and precision.

Understanding the Hazard: Why PPE is Non-Negotiable

Potassium 2,4,5-Trichlorobenzenesulfonate is a solid organic salt that presents multiple hazards upon exposure. Safety Data Sheets (SDS) consistently classify this compound as:

  • Harmful if swallowed, in contact with skin, or if inhaled .

  • A cause of serious skin and eye irritation .[1]

  • A potential cause of respiratory irritation .

  • A lachrymator , meaning it can cause tearing of the eyes.

  • Hygroscopic , readily absorbing moisture from the air, which can affect its physical state and increase the risk of exposure.[1]

These properties necessitate a comprehensive PPE strategy to prevent any direct contact with the skin, eyes, or respiratory system. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE as the final line of defense after engineering and administrative controls have been implemented.[1]

The Core Ensemble: Your PPE for Standard Operations

For routine laboratory tasks involving Potassium 2,4,5-Trichlorobenzenesulfonate, such as weighing, preparing solutions, and conducting reactions in a controlled environment (e.g., a fume hood), the following PPE is mandatory.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact. Nitrile gloves offer broad chemical resistance suitable for incidental contact and splash protection.[2][3] For prolonged handling, heavier-duty gloves should be considered.
Eye Protection ANSI Z87.1-rated Safety GogglesProtects against dust particles and chemical splashes. Goggles provide a full seal around the eyes, which is critical given the compound's lachrymatory and severe eye irritant properties.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat protects the skin and personal clothing from accidental spills and contamination.
Footwear Closed-toe ShoesPrevents injury from dropped objects and protects feet from spills.

Task-Specific PPE Escalation: A Workflow for Enhanced Safety

Different laboratory procedures carry varying levels of risk. The following workflow, represented visually in the diagram below, outlines how to escalate your PPE based on the specific task at hand. This ensures that the level of protection always matches the potential for exposure.

PPE_Workflow PPE Selection Workflow for Potassium 2,4,5-Trichlorobenzenesulfonate Start Identify Handling Task Weighing Weighing Solid Compound Start->Weighing SolutionPrep Preparing Solutions Start->SolutionPrep HighEnergy High-Energy Applications (e.g., Grinding, Sonicating) Start->HighEnergy BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes Weighing->BasePPE RespProtection Add Respiratory Protection (N95 or higher) Weighing->RespProtection SolutionPrep->BasePPE FaceShield Add Face Shield SolutionPrep->FaceShield Splash hazard HighEnergy->BasePPE HighEnergy->FaceShield HighEnergy->RespProtection

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,4,5-Trichlorobenzenesulfonate
Reactant of Route 2
Potassium 2,4,5-Trichlorobenzenesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.